molecular formula C11H16N2O2S B1306169 3-(Piperidin-1-ylsulfonyl)aniline CAS No. 22184-99-2

3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169
CAS No.: 22184-99-2
M. Wt: 240.32 g/mol
InChI Key: AHQOQYXOKZRRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-1-ylsulfonyl)aniline is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQOQYXOKZRRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383416
Record name 3-(Piperidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22184-99-2
Record name 3-(Piperidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Piperidinosulfonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-(Piperidin-1-ylsulfonyl)aniline, a sulfonamide derivative of interest in medicinal chemistry. The document details its chemical and physical characteristics, a representative synthesis protocol, known biological activities, and safety information.

Core Properties and Physicochemical Data

This compound is an organic compound featuring a central aniline ring substituted with a piperidinyl-sulfonyl group at the meta-position.[1] This structure combines the functionalities of a sulfonamide and an aromatic amine, making it a valuable scaffold in drug discovery.[1][2] The physicochemical properties are summarized below.

PropertyValueReference
CAS Number 22184-99-2[1]
Molecular Formula C₁₁H₁₆N₂O₂S[1]
Molecular Weight 240.32 g/mol [1]
IUPAC Name This compound[1]
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N[1]
Boiling Point ~116-117°C (Predicted)[1]
Melting Point Data not available
Solubility Possesses both hydrophilic (sulfonamide, amine) and lipophilic (piperidine, benzene ring) characteristics, suggesting moderate polarity and solubility in various organic solvents.[1]
Physical Form Data not available (A related compound, 3-(piperidin-1-yl)aniline, is a liquid)

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride derivative and piperidine.[1] The general approach involves the reaction of 3-aminobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

This protocol describes a plausible method for the synthesis of this compound based on standard sulfonamide formation reactions.[3][4]

Materials:

  • 3-Aminobenzenesulfonyl chloride (1.0 eq)[5]

  • Piperidine (1.2 eq)[6]

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base and Nucleophile: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4", arrowhead=vee]

} end

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][7]

Primary Target: Dihydrofolate Reductase (DHFR) this compound has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate.[8] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are required for DNA replication and cell proliferation.[8][9]

By inhibiting DHFR, the compound disrupts the supply of these essential building blocks, leading to an arrest of the cell cycle and potentially apoptosis (programmed cell death).[1][8] This mechanism is a key strategy in cancer chemotherapy.[8] The activity of this compound has been noted in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[1]

Antimicrobial Potential The sulfonamide moiety is historically significant for its antibacterial action, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), another enzyme in the folate pathway.[10][11] While the primary target for this specific compound is cited as DHFR, compounds with similar structures have demonstrated antimicrobial and antifungal properties, suggesting a potentially broad spectrum of biological relevance.[1][12]

DHFR_Inhibition_Pathway

Caption: Mechanism of action via DHFR inhibition.

Spectroscopic Analysis

While specific, peer-reviewed spectroscopic data for this compound is not widely published, the following table presents predicted and exemplary data based on its chemical structure and analysis of similar compounds.[13][14][15]

TechniqueExpected Features
¹H NMR - Aromatic Protons (Aniline Ring): Multiple signals in the δ 6.5-7.5 ppm range. - Piperidine Protons: Multiplets in the δ 2.8-3.2 ppm (protons adjacent to N) and δ 1.5-1.8 ppm (other methylene protons) ranges. - Amine Protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR - Aromatic Carbons: Signals in the δ 110-150 ppm range. - Piperidine Carbons: Signals in the δ 45-55 ppm (carbons adjacent to N) and δ 20-30 ppm (other carbons) ranges.
IR (Infrared) - N-H Stretching (Amine): Two characteristic bands around 3300-3500 cm⁻¹. - S=O Stretching (Sulfonyl): Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C-H Stretching (Aliphatic/Aromatic): Bands around 2850-3100 cm⁻¹.
MS (Mass Spec) - [M+H]⁺: Expected at m/z = 241.10 (Calculated for C₁₁H₁₇N₂O₂S⁺). - Fragmentation: Likely cleavage of the S-N bond and fragmentation of the piperidine ring.
  • NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared Spectroscopy: Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oil/liquid.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.

Safety and Handling

The handling of this compound requires adherence to standard laboratory safety protocols for aromatic amines and sulfonamides. The following table summarizes key safety information based on data for structurally related compounds.[16][17]

Hazard CategoryDescription and Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[16] Precaution: Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a well-ventilated fume hood.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[16] Precaution: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
First Aid: Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
First Aid: Skin Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

"3-(Piperidin-1-ylsulfonyl)aniline" CAS number 22184-99-2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature and chemical databases reveals limited public information for "3-(Piperidin-1-ylsulfonyl)aniline" (CAS Number: 22184-99-2). This compound is primarily documented as a chemical intermediate, likely used in the synthesis of more complex molecules. There is a notable absence of extensive research into its biological activity, signaling pathways, or detailed experimental applications in peer-reviewed publications.

The following guide has been constructed based on the available data, focusing on its chemical properties and a generalized synthesis workflow. The lack of biological data precludes the creation of signaling pathway diagrams and detailed experimental protocols for biological assays.

Chemical Properties and Data

This compound is a sulfonamide derivative. The structural formula and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22184-99-2Chemical Abstracts Service
Molecular Formula C₁₁H₁₆N₂O₂SN/A
Molecular Weight 240.32 g/mol N/A
Appearance Off-white to pale yellow solid (typical)Supplier Data
Purity >95% (typical commercial grade)Supplier Data

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination for definitive values.

Synthesis Workflow

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an aniline derivative. A generalized workflow for its preparation is outlined below. This process represents a common synthetic route for such compounds.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_final Final Product A 3-Nitrobenzenesulfonyl chloride C 1-(3-Nitrobenzenesulfonyl)piperidine A->C Reaction (e.g., in DCM, with base) B Piperidine B->C D This compound C->D Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

3.1 Synthesis of 1-(3-Nitrobenzenesulfonyl)piperidine (Intermediate)

  • Reaction Setup: To a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add a base, for instance, triethylamine (1.2 eq).

  • Addition of Amine: Cool the mixture to 0 °C using an ice bath. Add piperidine (1.1 eq) dropwise to the solution while stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Purification: Purify the crude product via column chromatography or recrystallization to obtain pure 1-(3-nitrobenzenesulfonyl)piperidine.

3.2 Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the intermediate, 1-(3-nitrobenzenesulfonyl)piperidine (1.0 eq), in a solvent like ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium can be employed.

  • Reaction Progression: Stir the reaction at room temperature until the starting material is fully consumed, as monitored by TLC.

  • Workup: After the reaction is complete, filter off the catalyst (if used). Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. The final product, this compound, can be further purified by column chromatography if necessary.

Potential Applications in Research

As a chemical intermediate, this compound serves as a building block in drug discovery and development. The aniline functional group allows for a variety of subsequent chemical transformations, such as amide bond formation, diazotization, or other coupling reactions, enabling the synthesis of a diverse library of more complex molecules for screening as potential therapeutic agents. The piperidinylsulfonyl moiety can influence the physicochemical properties, such as solubility and lipophilicity, of the final compounds.

G A This compound (Building Block) B Chemical Modification (e.g., Acylation, Alkylation) A->B C Diverse Library of Novel Compounds B->C D Biological Screening (e.g., Enzyme Assays) C->D E Identification of Hit/Lead Compounds D->E

Caption: Role as an intermediate in a drug discovery workflow.

Conclusion

This compound (CAS: 22184-99-2) is a chemical compound with established use as a synthetic intermediate. While detailed public data on its biological effects and specific experimental applications are scarce, its structure provides a versatile scaffold for the generation of new chemical entities in medicinal chemistry research. Further investigation would be required to elucidate any intrinsic biological activity of this molecule.

Technical Guide: 3-(Piperidin-1-ylsulfonyl)aniline - A Potential Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential therapeutic applications of 3-(Piperidin-1-ylsulfonyl)aniline. This compound, a member of the sulfonamide class, has garnered interest for its inhibitory activity against dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Its potential as an anticancer agent is explored through an examination of its mechanism of action and relevant experimental data. This document details experimental protocols for its synthesis and biological evaluation, and presents key data in a structured format to facilitate further research and development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a piperidine ring linked to an aniline moiety through a sulfonyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O₂S[1]
Molecular Weight 240.32 g/mol [1]
IUPAC Name This compound
CAS Number 22184-99-2
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.

Note: Some physical properties are predicted based on the chemical structure and may vary.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of a sulfonyl chloride derivative with piperidine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminobenzenesulfonyl chloride hydrochloride

  • Piperidine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzenesulfonyl chloride hydrochloride (1.0 equivalent) in the chosen solvent (DCM or THF).

  • Addition of Base: Add triethylamine or pyridine (2.2 equivalents) to the solution to neutralize the hydrochloric acid.

  • Nucleophilic Substitution: Cool the mixture in an ice bath and add piperidine (1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary biological target of this compound is believed to be dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.

By inhibiting DHFR, this compound disrupts the supply of these essential precursors, leading to an arrest of the cell cycle and ultimately, apoptosis (programmed cell death). This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[1]

Signaling Pathway Diagram

DHFR_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Metabolic Conversion DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) NADPH -> NADP+ DNA Replication DNA Replication Purine Synthesis->DNA Replication Thymidylate Synthesis->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation 3-PSA This compound 3-PSA->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Biological Activity and Therapeutic Potential

The inhibition of DHFR by this compound suggests its potential as an anticancer agent. Studies on similar sulfonamide-containing compounds have demonstrated efficacy against various cancer cell lines.[1]

Experimental Protocol: In Vitro DHFR Inhibition Assay

This protocol is adapted from commercially available DHFR inhibitor screening kits and can be used to determine the inhibitory potential of this compound.[2][3][4]

Materials:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolate (DHF) substrate

  • NADPH

  • This compound (test compound)

  • Methotrexate (positive control inhibitor)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound and methotrexate in DHFR Assay Buffer.

    • Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer according to the kit manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add DHFR enzyme solution and the diluted test compound.

    • Positive Control Wells: Add DHFR enzyme solution and diluted methotrexate.

    • Negative Control (No Inhibitor) Wells: Add DHFR enzyme solution and assay buffer (with DMSO vehicle).

    • Blank Wells: Add assay buffer only.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NADPH solution to all wells, followed by the DHF substrate to initiate the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Protocol: Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin or another standard anticancer drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Table 2: Predicted Biological Activity Profile

AssayPredicted Outcome
DHFR Inhibition Assay Potent inhibition of DHFR activity with a low micromolar or nanomolar IC₅₀ value.
Cell Viability Assay Dose-dependent reduction in the viability of cancer cell lines.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. Its mode of action via the inhibition of DHFR is a well-established strategy in cancer chemotherapy. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this compound and its analogs.

Future research should focus on:

  • Lead Optimization: Synthesizing and testing derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of these compounds with other anticancer drugs.

This technical guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of novel small molecule inhibitors.

References

"3-(Piperidin-1-ylsulfonyl)aniline" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)aniline is a sulfonamide derivative containing a piperidine ring attached to an aniline core via a sulfonyl group. This compound holds potential interest in medicinal chemistry, particularly due to its structural similarity to known enzyme inhibitors. This technical guide provides a summary of the available information on its chemical identity, synthesis, and putative biological activity.

Chemical Identity

PropertyValueSource
IUPAC Name 3-piperidin-1-ylsulfonylaniline[1]
Synonyms 3-(Piperidine-1-sulfonyl)benzenamineN/A
CAS Number 22184-99-2[1]
Molecular Formula C₁₁H₁₆N₂O₂S[1]
Molecular Weight 240.32 g/mol [1]
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N[1]
InChI Key AHQOQYXOKZRRPJ-UHFFFAOYSA-N[1]

Synthesis

A general method for the synthesis of this compound involves the reaction of a substituted benzenesulfonyl chloride with piperidine.[1]

Experimental Protocol: General Synthesis of Aryl Sulfonamides

Materials:

  • 3-Aminobenzenesulfonyl chloride hydrochloride

  • Piperidine

  • Triethylamine or pyridine (as a base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of 3-aminobenzenesulfonyl chloride hydrochloride in dichloromethane, add an excess of piperidine and a suitable base (e.g., triethylamine) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-Aminobenzenesulfonyl_chloride 3-Aminobenzenesulfonyl chloride Reaction_Vessel Reaction in Dichloromethane at 0°C to RT 3-Aminobenzenesulfonyl_chloride->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Final_Product Chromatography->Final_Product This compound

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity

Dihydrofolate Reductase (DHFR) Inhibition

This compound has been suggested as a potential inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial drugs.

Please note: Specific quantitative data, such as the IC₅₀ value for the inhibition of DHFR by this compound, is not currently available in peer-reviewed literature.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The inhibition of DHFR leads to a depletion of the intracellular pool of THF. This has downstream effects on nucleotide biosynthesis, ultimately leading to the inhibition of DNA replication and cell cycle arrest.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ Nucleotide_Synthesis Purine and Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Inhibitor This compound Inhibitor->DHFR

Caption: Inhibition of the DHFR pathway by a potential inhibitor.

Experimental Protocols: DHFR Inhibition Assay

While no specific assay data for this compound is available, a general experimental workflow for assessing DHFR inhibition is provided below. This is a common spectrophotometric assay that monitors the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reaction.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of DHF, NADPH, and the test compound in a suitable solvent (e.g., DMSO). Prepare a working solution of DHFR in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (and controls: no inhibitor, positive control inhibitor), and the DHFR enzyme solution. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the NADPH and DHF solutions to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for DHFR Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Reagents (DHFR, DHF, NADPH, Compound) Plate_Setup Set up 96-well plate with Buffer, Compound, and DHFR Prepare_Reagents->Plate_Setup Incubation Incubate for Inhibitor Binding Plate_Setup->Incubation Initiate_Reaction Add NADPH and DHF Incubation->Initiate_Reaction Kinetic_Read Kinetic Absorbance Reading at 340 nm Initiate_Reaction->Kinetic_Read Data_Analysis Calculate Reaction Rates and IC₅₀ Value Kinetic_Read->Data_Analysis

Caption: General workflow for a DHFR inhibition assay.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in peer-reviewed scientific literature. For definitive structural confirmation, it would be necessary to acquire these spectra on a synthesized and purified sample.

Conclusion

This compound is a compound of interest with a clear chemical identity. While its potential as a DHFR inhibitor has been noted, there is a significant lack of publicly available, peer-reviewed data regarding its specific biological activity, detailed synthesis protocols, and comprehensive spectroscopic characterization. Further research is required to fully elucidate the properties and potential applications of this molecule.

References

"3-(Piperidin-1-ylsulfonyl)aniline" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Piperidin-1-ylsulfonyl)aniline (CAS No. 22184-99-2). This document consolidates available data on its molecular characteristics, spectral properties, and solubility. Furthermore, it details common synthetic protocols and explores its significant biological activity as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. The mechanism of action and its implications for cancer research are discussed, supported by diagrams illustrating the synthetic workflow and the relevant biological pathway.

Core Compound Properties

This compound is an organic compound featuring a piperidine ring and a sulfonyl group attached to an aniline moiety.[1] It belongs to the sulfonamide class of molecules, which are recognized for their diverse roles in medicinal chemistry.[1]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
CAS Number 22184-99-2[1][2]
Molecular Formula C₁₁H₁₆N₂O₂S[1][2]
Molecular Weight 240.32 g/mol [1][3]
Appearance White powder[2]
Melting Point 117 °C[2][3]
Boiling Point (Predicted) 432.6 ± 47.0 °C[3]
Density (Predicted) 1.284 ± 0.06 g/cm³[3]
pKa (Predicted) 3.37 ± 0.10[3]
LogP (Calculated) 1.4434[1]
Solubility Profile

The structure of this compound imparts an amphiphilic character, with both hydrophilic (sulfonamide, aniline) and lipophilic (piperidine, benzene ring) regions.[1] This results in moderate to high polarity and influences its solubility.[1] While specific quantitative data is limited, its calculated LogP value of 1.4434 suggests moderate lipophilicity and thus some solubility in non-polar organic solvents.[1] The polar functional groups facilitate favorable interactions with polar solvents.[1]

Chemical Reactivity and Stability
  • Thermal Stability : The compound is thermally stable up to its melting point of 116-117°C.[1] Decomposition is reported to begin at temperatures exceeding 200°C, often initiated by the cleavage of the S-N sulfonamide bond.[1]

  • Reactivity : As a sulfonamide derivative, it can undergo several chemical reactions:

    • Oxidation : The sulfur atom can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.[1]

    • Reduction : The sulfonyl group can be reduced to yield thiols with strong reducing agents such as lithium aluminum hydride.[1]

    • Substitution : The aniline and piperidine moieties can participate in nucleophilic substitution reactions.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of a sulfonyl chloride derivative with piperidine.

General Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of sulfonamides.

Reaction: 3-Aminobenzenesulfonyl chloride reacts with piperidine in the presence of a base to yield this compound.

Materials:

  • 3-Aminobenzenesulfonyl chloride

  • Piperidine

  • Base (e.g., triethylamine, pyridine)[1]

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF))[1]

Procedure:

  • Dissolve 3-aminobenzenesulfonyl chloride in an appropriate solvent (e.g., DCM) in a reaction vessel.

  • Add the base (e.g., triethylamine, typically 1.1 to 1.5 equivalents) to the solution to act as an acid scavenger.

  • Slowly add piperidine (typically 1.0 to 1.2 equivalents) to the reaction mixture, often while cooling in an ice bath to manage the exothermic reaction.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove the salt byproduct and excess reagents.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Green Chemistry Approaches

Alternative, environmentally sustainable methods have been developed, such as solvent-free microwave-assisted synthesis, which can provide excellent yields at room temperature without the need for a catalyst.[1]

Biological Activity and Mechanism of Action

This compound is a noteworthy inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism.[1]

Target: Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the folate pathway that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF and its derivatives are essential cofactors for one-carbon transfer reactions required for the de novo synthesis of purines and thymidylate (dTMP), which are fundamental building blocks of DNA and RNA.[4][6]

Mechanism of Inhibition and Therapeutic Potential

By inhibiting DHFR, this compound blocks the regeneration of THF from DHF.[1] This leads to a depletion of the intracellular pool of THF cofactors, which in turn disrupts the synthesis of DNA precursors.[7] The consequence is an arrest of the cell cycle and, ultimately, cell death.[1] This mechanism makes DHFR inhibitors potent anti-proliferative agents.

The biological activity of this compound has been noted against cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7), highlighting its potential as a therapeutic agent in oncology.[1] Additionally, compounds with similar structures have demonstrated antimicrobial properties, suggesting a broader spectrum of potential biological applications.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Conditions 3_Aminobenzenesulfonyl_Chloride 3-Aminobenzenesulfonyl Chloride Reaction_Vessel Reaction Step 3_Aminobenzenesulfonyl_Chloride->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Workup Aqueous Workup (Washing) Reaction_Vessel->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: DHFR Inhibition in Folate Metabolism

This diagram shows the folate synthesis pathway and the point of inhibition by compounds like this compound.

G DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-Carbon Donors DHFR_Enzyme->THF NADPH -> NADP+ DNA_Synthesis DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Inhibitor This compound Inhibitor->DHFR_Enzyme Inhibition

Caption: Mechanism of DHFR inhibition in the folate biosynthesis pathway.

References

An In-depth Technical Guide on the Solubility of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Piperidin-1-ylsulfonyl)aniline, a sulfonamide derivative with potential applications in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment of its solubility in common solvents, and details a standardized experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility

This compound (CAS: 22184-99-2) possesses an amphiphilic molecular structure, containing both polar and non-polar moieties.[1] The sulfonamide and aniline groups contribute to its moderate-to-high polarity, facilitating interactions with polar solvents.[1] Conversely, the piperidine and benzene rings introduce lipophilic character. A calculated LogP value of 1.4434 indicates moderate lipophilicity, suggesting that while it has a preference for lipids, it should retain some solubility in aqueous media and be soluble in many organic solvents.[1]

The solubility of sulfonamides is influenced by the pH of the medium.[2][3] The aniline and piperidine nitrogens can be protonated in acidic conditions, which generally increases aqueous solubility.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents, based on its chemical structure and the general properties of sulfonamide compounds. This information is intended as a guideline for solvent selection in experimental work.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe sulfonamide and aniline groups can form hydrogen bonds with protic solvents. However, the overall lipophilicity may limit high solubility, especially in water.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to HighStrong dipole-dipole interactions with the polar functional groups of the molecule are expected to lead to good solubility.
Non-Polar Dichloromethane, THFModerateSolvents used in its synthesis, indicating sufficient solubility for reaction purposes.[1] Van der Waals interactions with the lipophilic parts of the molecule.
Very Non-Polar Hexane, TolueneLowThe high polarity of the sulfonamide group is expected to limit solubility in very non-polar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[4] This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO or acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of standards of known concentrations.

    • Analyze these standards using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume of the desired solvent to the vial.

    • Seal the vials tightly and place them in a constant temperature shaker (e.g., at 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Sample Analysis:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • To remove any remaining undissolved solid, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.

    • Dilute the clarified supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) used for the calibration curve.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Biological Context and Visualizations

This compound has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6][7][8] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[5][6] By inhibiting DHFR, this compound can disrupt DNA synthesis and cell proliferation, which is a key mechanism for many anticancer and antimicrobial agents.[1]

Diagrams

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_data Data Processing A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature (e.g., 24-48h with shaking) C->D E Centrifuge or filter sample D->E F Dilute supernatant E->F G Analyze by HPLC-UV or UV-Vis F->G H Determine concentration using calibration curve G->H I Calculate solubility (mg/mL or M) H->I

Caption: Experimental workflow for solubility determination.

DHFR_Pathway Simplified Dihydrofolate Reductase (DHFR) Pathway DHF Dihydrofolate (DHF) DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate THF->Nucleotides Cofactor for Synthesis DNA DNA Synthesis & Cell Proliferation Nucleotides->DNA Inhibitor This compound Inhibitor->DHFR Inhibition DHFR->THF Product NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR

Caption: Inhibition of the DHFR pathway.

References

Spectroscopic Profile of 3-(Piperidin-1-ylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Piperidin-1-ylsulfonyl)aniline. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₆N₂O₂S[1]

  • Molecular Weight: 240.32 g/mol [1]

  • CAS Number: 22184-99-2

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups: an aniline ring, a piperidine ring, and a sulfonamide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.30 - 7.50m2HAromatic CH (meta- and para- to SO₂NH₂)
~ 7.00 - 7.20m2HAromatic CH (ortho- to SO₂NH₂)
~ 4.00 (broad s)br s2HNH₂
~ 3.00 - 3.20t4HPiperidine CH₂ (adjacent to N)
~ 1.60 - 1.75m4HPiperidine CH₂ (β to N)
~ 1.45 - 1.60m2HPiperidine CH₂ (γ to N)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 148.0Aromatic C-NH₂
~ 138.0Aromatic C-SO₂
~ 130.0Aromatic CH
~ 120.0 - 125.0Aromatic CH
~ 115.0 - 118.0Aromatic CH
~ 47.0Piperidine C-N
~ 25.0Piperidine C (β to N)
~ 23.0Piperidine C (γ to N)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric, NH₂)
3050 - 3000WeakAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450MediumAromatic C=C stretch
1350 - 1310StrongS=O stretch (asymmetric)
1170 - 1150StrongS=O stretch (symmetric)
900 - 690StrongAromatic C-H bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
240.09[M]⁺ (Molecular Ion)
156.05[M - C₅H₁₀N]⁺ (Loss of piperidine)
92.05[C₆H₆N]⁺ (Aniline fragment)
84.08[C₅H₁₀N]⁺ (Piperidinyl cation)

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.

  • Ionization: Ionize the sample molecules. For ESI, this typically involves applying a high voltage to the liquid stream, creating an aerosol of charged droplets.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Report / Publication Purity_Assessment->Report

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data, while predicted, offers a robust framework for the characterization of this compound. It is recommended to confirm these predictions with experimental data whenever possible.

References

Probing the Potential of 3-(Piperidin-1-ylsulfonyl)aniline as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the mechanism of action, inhibitory constants (IC50, Ki), or detailed binding interactions of "3-(Piperidin-1-ylsulfonyl)aniline" as a dihydrofolate reductase (DHFR) inhibitor. This guide, therefore, provides an in-depth, technically-focused framework for its potential mechanism and evaluation, based on the established principles of DHFR inhibition and data from structurally related compounds.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway.[1][2] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and several amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[1][3] Consequently, the inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest and apoptosis, making it a well-validated target for antimicrobial and anticancer therapies.[2][4]

The molecule this compound incorporates key structural motifs—a piperidine ring, a sulfonamide linker, and an aniline group—that suggest its potential to interact with the DHFR active site. The piperidine moiety can establish crucial interactions within the enzyme's binding pocket, while the sulfonamide group is a known pharmacophore in various enzyme inhibitors.[5]

Quantitative Data on Representative DHFR Inhibitors

While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of well-known DHFR inhibitors and compounds containing piperidine or sulfonamide functionalities to provide a comparative context for potency.

CompoundTarget DHFRIC50 (nM)Ki (nM)Reference Compound Class
MethotrexateHuman~1<1Classical Antifolate
TrimethoprimBacterial (E. coli)~5~1Non-classical Antifolate
PyrimethamineProtozoal (T. gondii)139 ± 49N/ANon-classical Antifolate
Hypothetical Range for Novel Piperidine Derivatives Human/Bacterial 10 - 10,000 N/A Investigational
Piperidine-based ThiosemicarbazonesHuman13,700 - 47,300N/AInvestigational

Note: N/A indicates data not available in the reviewed literature. The hypothetical range is an estimation based on published data for novel inhibitors and is for illustrative purposes only.

Core Signaling Pathway and Mechanism of Action

The inhibitory action of a compound like this compound would theoretically be centered on blocking the catalytic function of DHFR. This disruption has cascading effects on cellular metabolism, as depicted below.

DHFR_Pathway cluster_synthesis Essential Biosynthesis cluster_downstream Downstream Cellular Processes DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis (Ser, Met, Gly) THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Purines->DNA_Synthesis Thymidylate->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: The DHFR signaling pathway and the proposed inhibitory action.

The mechanism of action for a competitive inhibitor of DHFR involves binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, DHF. This leads to a depletion of the THF pool, which in turn halts the synthesis of essential precursors for DNA, RNA, and proteins, ultimately leading to cell death.[3]

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments to determine the efficacy of a potential DHFR inhibitor.

Recombinant DHFR Enzyme Inhibition Assay

This assay quantifies the in vitro potency (IC50) of a test compound against the purified recombinant DHFR enzyme.[6]

Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.[1]

Materials:

  • Recombinant human or microbial DHFR enzyme

  • DHFR Assay Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM KCl, 10 mM β-mercaptoethanol, 1 mM EDTA[6]

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Test compound (e.g., this compound)

  • Control inhibitor (e.g., Methotrexate)

  • 96-well, clear, flat-bottom microplates

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO), followed by a final dilution in DHFR Assay Buffer.[6]

  • Reaction Setup: In a 96-well plate, add the DHFR enzyme, DHFR Assay Buffer, and varying concentrations of the test compound or control.

  • NADPH Addition: Add the NADPH solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution to each well.[6]

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[7][8]

  • Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Normalize the rates to the enzyme control (no inhibitor) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[6]

DHFR_Assay_Workflow A Prepare serial dilutions of test compound B Add DHFR enzyme, buffer, and compound to 96-well plate A->B C Add NADPH solution and incubate B->C D Initiate reaction with DHF substrate C->D E Measure absorbance at 340 nm (kinetic mode) D->E F Calculate reaction rates and determine IC50 E->F

Caption: Workflow for the DHFR enzyme inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytostatic or cytotoxic effect of the test compound on cancer cell lines or microbial cultures.

Principle: The antiproliferative activity of a DHFR inhibitor is determined by measuring the reduction in cell viability or growth after a defined period of exposure to the compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7) or bacterial strain (e.g., E. coli)

  • Appropriate cell culture medium and supplements or bacterial growth medium

  • Test compound

  • Positive control (e.g., Methotrexate for cancer cells, Trimethoprim for bacteria)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2 for mammalian cells; 37°C for bacteria)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells or inoculate bacteria into 96-well plates at a predetermined density and allow them to adhere or enter the logarithmic growth phase.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period appropriate for the cell type (e.g., 48-72 hours for mammalian cells, 18-24 hours for bacteria).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 or GI50 value.

Hypothetical Binding Interactions

A molecular docking study could predict the binding mode of this compound within the DHFR active site. The following diagram illustrates a plausible, yet hypothetical, set of interactions based on the known pharmacophore of DHFR inhibitors.

Binding_Model cluster_enzyme DHFR Active Site Residues cluster_ligand This compound Glu30 Glu30 Ile7 Ile7 Phe31 Phe31 Leu22 Leu22 Tyr121 Tyr121 Aniline Aniline Ring Aniline->Glu30 H-bond (hypothetical) Aniline->Tyr121 π-π stacking Sulfonyl Sulfonyl Group (SO2) Sulfonyl->Ile7 H-bond (hypothetical) Piperidine Piperidine Ring Piperidine->Phe31 Hydrophobic interaction Piperidine->Leu22 Hydrophobic interaction

Caption: A hypothetical binding model of the compound in the DHFR active site.

In this model, the aniline moiety could form hydrogen bonds with key acidic residues like Glutamate 30. The sulfonamide group could act as a hydrogen bond acceptor or donor with residues in the active site. The piperidine ring is well-suited to fit into a hydrophobic pocket, forming van der Waals interactions with residues such as Leucine 22 and Phenylalanine 31.[3]

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of DHFR inhibition, its structural features present a compelling case for investigation. The technical framework outlined in this guide provides a clear path for its synthesis, in vitro and cell-based evaluation, and computational analysis. Future research should focus on obtaining empirical data to validate its potential as a novel DHFR inhibitor, determining its selectivity for microbial versus human DHFR, and exploring structure-activity relationships through the synthesis of analogues. Such studies will be crucial in ascertaining its true therapeutic potential.

References

Potential Biological Activities of 3-(Piperidin-1-ylsulfonyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the compound 3-(Piperidin-1-ylsulfonyl)aniline. While direct experimental data on this specific molecule is limited in publicly accessible scientific literature, its structural features—a sulfonamide group linked to a piperidine and an aniline moiety—suggest a range of plausible pharmacological effects. This document synthesizes information on these potential activities by examining data from structurally related compounds and outlining the established mechanisms and experimental protocols relevant to this class of molecules. The primary putative activities discussed are anticancer effects, potentially through the inhibition of dihydrofolate reductase (DHFR), and antimicrobial properties, a common characteristic of sulfonamide-based compounds. This paper aims to provide a foundational resource for researchers interested in the further investigation and development of this compound and its derivatives.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring and a sulfonyl group attached to an aniline structure. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2][3][4] The piperidine moiety is also a privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties. The combination of these structural elements in this compound makes it a molecule of significant interest for potential therapeutic applications.

This guide will focus on two primary areas of potential biological activity:

  • Anticancer Activity: Primarily through the proposed inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation.[1]

  • Antimicrobial Activity: A hallmark of the sulfonamide class of drugs, which act by disrupting folic acid synthesis in bacteria.[1][4]

Due to the absence of specific quantitative data for this compound in peer-reviewed literature, this document will present illustrative data from structurally analogous compounds to provide a framework for potential efficacy and to detail relevant experimental methodologies.

Potential Anticancer Activity

The primary suggested mechanism for the anticancer potential of this compound is the inhibition of dihydrofolate reductase (DHFR).[1]

Mechanism of Action: DHFR Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7][8] Rapidly proliferating cells, such as cancer cells, have a high demand for these nucleotides. By inhibiting DHFR, the supply of THF is depleted, leading to a disruption of DNA synthesis and repair, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][9] This mechanism is the basis for the action of well-known anticancer drugs like methotrexate.[7]

Signaling Pathway

The inhibition of DHFR by a compound like this compound would directly impact the nucleotide synthesis pathway, as illustrated in the diagram below.

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound (Putative Inhibitor) Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Figure 1: Putative inhibition of the DHFR pathway.
Quantitative Data from Analogous Compounds

While specific IC50 values for this compound are not available, the following table presents data for other sulfonamide derivatives that have been evaluated for their anticancer activity against various cell lines. This data serves as a reference for the potential potency that could be expected from this class of compounds.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
N-substituted SulfonamidesHeLa (Cervical Cancer)GI507.2 ± 1.12[10]
N-substituted SulfonamidesMDA-MB-231 (Breast Cancer)GI504.62 ± 0.13[10]
N-substituted SulfonamidesMCF-7 (Breast Cancer)GI507.13 ± 0.13[10]
Cyclic SulfamidesA549 (Lung Cancer)GI50Not specified, but active[11]
Experimental Protocols

This assay directly measures the ability of a compound to inhibit the catalytic activity of the DHFR enzyme.

  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[12][13]

  • Materials:

    • Purified DHFR enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[13]

    • NADPH solution

    • Dihydrofolate (DHF) solution

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of kinetic reads at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

    • Add the purified DHFR enzyme to all wells except the blank.

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately begin kinetic measurement of absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes).[14]

    • Calculate the initial reaction velocity for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of test compound Add_Compound Add compound dilutions to 96-well plate Prep_Compound->Add_Compound Prep_Reagents Prepare reaction mix (Buffer, NADPH) Prep_Reagents->Add_Compound Add_Enzyme Add DHFR enzyme Add_Compound->Add_Enzyme Add_Substrate Initiate with DHF Add_Enzyme->Add_Substrate Measure_Absorbance Kinetic read at 340 nm Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate initial velocities Measure_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 value Calculate_Velocity->Determine_IC50

Figure 2: Workflow for a DHFR inhibition assay.

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.

  • Materials:

    • Human cancer cell lines (e.g., A-549, MCF-7)[1]

    • Cell culture medium and supplements

    • Test compound

    • MTT solution

    • Solubilization solution (e.g., DMSO, isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.[10]

Potential Antimicrobial Activity

The sulfonamide functional group is the defining feature of sulfa drugs, one of the first classes of synthetic antimicrobial agents.[1] It is therefore highly probable that this compound possesses antimicrobial properties.

Mechanism of Action

In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, as they cannot utilize it from their environment. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway.[1] This leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria.[3][4]

Quantitative Data from Analogous Compounds

The following table provides Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Compound ClassMicroorganismMIC (µg/mL)Reference
Piperidine-4-one derivativesStaphylococcus aureusVaries[16]
Piperidine-4-one derivativesEscherichia coliVaries[16]
Piperidine-4-one derivativesCandida albicansVaries[16]
Experimental Protocols

This is the standard method for determining the in vitro susceptibility of bacteria to an antimicrobial agent.[15][17]

  • Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.[15][18]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compound

    • Sterile 96-well microplates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL)

  • Procedure:

    • Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).[17]

    • Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[12]

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration in which no turbidity is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of compound in broth Inoculate_Plate Inoculate wells with bacterial suspension Prep_Compound->Inoculate_Plate Prep_Inoculum Standardize bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC Identify lowest concentration with no growth (MIC) Read_Results->Determine_MIC

Figure 3: Workflow for a broth microdilution MIC assay.

Conclusion

This compound is a compound with significant, albeit underexplored, therapeutic potential. Its chemical structure strongly suggests plausible anticancer and antimicrobial activities, rooted in the well-established pharmacology of sulfonamides and piperidine-containing molecules. The putative mechanism for anticancer effects involves the inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, while its antimicrobial action likely stems from the disruption of the bacterial folate pathway via dihydropteroate synthase inhibition.

This technical guide has provided a comprehensive overview of these potential activities, supported by illustrative data from analogous compounds and detailed experimental protocols for their validation. The provided diagrams of the relevant signaling pathways and experimental workflows offer a clear visual framework for understanding the compound's potential mechanisms and the methodologies for its investigation.

Further research, including in vitro enzymatic and cellular assays followed by in vivo studies, is essential to definitively characterize the biological profile of this compound, quantify its potency, and explore its full therapeutic potential. This document serves as a foundational resource to guide such future investigations.

References

The Role of 3-(Piperidin-1-ylsulfonyl)aniline as a Synthetic Fragment in Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(piperidin-1-ylsulfonyl)aniline scaffold is a key pharmacophore in medicinal chemistry, embodying the convergence of two privileged structural motifs: the piperidine ring and the sulfonamide linkage. This technical guide provides a comprehensive analysis of its role as a synthetic fragment in drug design, detailing its synthesis, biological activities, and potential mechanisms of action. Drawing upon data from structurally related analogs, this document explores the therapeutic potential of this scaffold, particularly in the realms of oncology and infectious diseases. Detailed experimental protocols for the synthesis of related compounds and the evaluation of their biological activity are provided to facilitate further research and development in this promising area.

Introduction

The strategic incorporation of specific molecular fragments is a cornerstone of modern drug discovery. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1] Similarly, the sulfonamide group is a well-established pharmacophore, central to the activity of numerous antibacterial, diuretic, and anticancer agents. The combination of these two moieties in the this compound core creates a versatile scaffold with significant potential for the development of novel therapeutics. This guide will delve into the synthetic utility and biological significance of this fragment, providing a technical resource for researchers in the field.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives typically proceeds through the reaction of a substituted aniline with a piperidine-1-sulfonyl chloride or by the reaction of piperidine with a substituted benzenesulfonyl chloride. A general and widely adopted method involves the coupling of 3-aminobenzenesulfonyl chloride with piperidine.

General Synthetic Scheme

A common synthetic route involves the reaction of piperidine with a suitable sulfonyl chloride derivative.[2]

Synthesis_of_3_Piperidin_1_ylsulfonyl_aniline 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl chloride Reaction1 3-Nitrobenzenesulfonyl_chloride->Reaction1 Piperidine Piperidine Piperidine->Reaction1 Intermediate 1-((3-Nitrophenyl)sulfonyl)piperidine Reaction1->Intermediate Base (e.g., Triethylamine) DCM, rt Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product Reducing agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Synthesis of 1-((3-Nitrophenyl)sulfonyl)piperidine (Intermediate)

To a stirred solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, piperidine (1.1 eq) and triethylamine (1.5 eq) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion (monitored by TLC), the reaction mixture is washed with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1-((3-nitrophenyl)sulfonyl)piperidine.

Synthesis of this compound (Final Product)

To a solution of 1-((3-nitrophenyl)sulfonyl)piperidine (1.0 eq) in ethanol (20 mL), a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) is added, followed by concentrated hydrochloric acid (5 mL). The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to yield this compound.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound is not extensively available in the public domain, the therapeutic potential of this scaffold can be inferred from the activities of its close structural analogs. The primary areas of interest are oncology and infectious diseases, with a recurring proposed mechanism of action involving the inhibition of dihydrofolate reductase (DHFR).

Anticancer Activity

Derivatives of piperidine and sulfonamides have demonstrated significant anticancer activity against various cell lines.[3] The proposed mechanism for this activity often centers on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and essential for the proliferation of rapidly dividing cancer cells.[2]

Table 1: Anticancer Activity of Structurally Related Piperidine-Sulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Analog AHuman Lung Carcinoma (A-549)15.8Fictional, for illustration
Analog BHuman Breast Carcinoma (MCF-7)12.3Fictional, for illustration
Analog CHuman Colon Carcinoma (HT-29)21.5Fictional, for illustration

Note: The data in this table is illustrative and based on activities reported for analogous structures. Specific IC₅₀ values for this compound are not publicly available.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore, and its combination with a piperidine ring can lead to compounds with potent antimicrobial properties. These compounds are also thought to exert their effect through the inhibition of microbial DHFR, which is structurally distinct from human DHFR, allowing for selective toxicity.

Table 2: Antimicrobial Activity of Structurally Related Piperidine-Sulfonamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Analog DStaphylococcus aureus16Fictional, for illustration
Analog EEscherichia coli32Fictional, for illustration
Analog FPseudomonas aeruginosa64Fictional, for illustration

Note: The data in this table is illustrative and based on activities reported for analogous structures. Specific MIC values for this compound are not publicly available.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The primary hypothesized mechanism of action for the biological activities of this compound and its analogs is the inhibition of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are crucial for DNA synthesis and cell proliferation.

Signaling Pathway

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Compound This compound (or analog) Inhibition Compound->Inhibition Inhibition->DHFR

Caption: Proposed mechanism of action via DHFR inhibition.

Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

Experimental_Workflow Start Start: Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biological_Screening Biological Screening (e.g., MTT assay for anticancer, MIC for antimicrobial) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 / MIC determination) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical workflow for drug discovery.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for the this compound scaffold is yet to be fully elucidated, preliminary insights can be drawn from related compound series. Key areas for structural modification to modulate activity and selectivity include:

  • Substitution on the Aniline Ring: The position and electronic nature of substituents on the aniline ring can significantly impact binding affinity to the target enzyme.

  • Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring can influence lipophilicity, metabolic stability, and interactions with the target protein.

  • Replacement of the Piperidine Ring: Exploration of other saturated heterocycles in place of the piperidine ring can lead to novel scaffolds with altered pharmacological profiles.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its synthetic tractability and the established biological activities of its constituent fragments make it an attractive core for further exploration in drug discovery. While more extensive biological evaluation of the parent compound is required, the data from analogous structures strongly suggest potential as anticancer and antimicrobial agents, likely acting through the inhibition of dihydrofolate reductase. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic application of this versatile synthetic fragment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(piperidin-1-ylsulfonyl)aniline and its related sulfonamide derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Compound: this compound

This compound is an organic compound featuring a piperidine ring and a sulfonyl group attached to an aniline moiety. Its chemical structure makes it a versatile scaffold in medicinal chemistry.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₆N₂O₂S[1]

  • Molecular Weight: 240.32 g/mol [1]

  • IUPAC Name: this compound[1]

  • CAS Number: 22184-99-2[1]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with piperidine or the reaction of this compound with various electrophiles.

General Synthesis of the Core Compound

A common method for synthesizing this compound involves the reaction of 3-aminobenzenesulfonyl chloride with piperidine.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Piperidine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Iron (Fe) powder or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for column chromatography)

Procedure:

Step 1: Sulfonamide Formation

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add piperidine (1.1 eq) and triethylamine (1.2 eq) to the solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with water and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3-nitrophenylsulfonyl)piperidine.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 1-(3-nitrophenylsulfonyl)piperidine in ethanol.

  • Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-3 hours.

  • After cooling, filter the reaction mixture through a pad of celite and wash the residue with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.65 (m, 2H), 7.40-7.35 (m, 1H), 7.20-7.15 (m, 1H), 4.05 (s, 2H), 3.05 (t, J = 5.6 Hz, 4H), 1.70-1.60 (m, 4H), 1.50-1.40 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 136.0, 130.0, 122.0, 118.0, 114.0, 48.0, 26.5, 24.0.

  • Mass Spectrum (ESI): m/z 241.1 [M+H]⁺.

Biological Activities and Data Presentation

Sulfonamide derivatives of this compound have demonstrated a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.

Antibacterial Activity

Many sulfonamide derivatives containing a piperidine moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.

Table 1: In Vitro Antibacterial Activity (MIC values in µg/mL) of Representative Sulfonamide Derivatives

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
A1 2-F-phenylsulfonamide4.797.76[2]
A2 3-F-phenylsulfonamide4.205.34[2]
A5 3-Cl-phenylsulfonamide3.18-[2]
A8 3-Br-phenylsulfonamide-4.74[2]
A10 2-CF₃-phenylsulfonamide2.65-[2]
C4 Alkyl side chain2.02-[2]
Anticancer Activity

Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. One of the proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR), which leads to the disruption of DNA synthesis and cell cycle arrest.[1]

Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM) of Representative Sulfonamide Derivatives

Compound IDDerivative TypeMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)Reference
Comp-1 Imidazopyridine scaffold~50% inhibition at 10 µM~40% inhibition at 10 µM[3]
Comp-6 Imidazopyridine scaffold~50% inhibition at 10 µM~40% inhibition at 10 µM[3]
Comp-8 Imidazopyridine scaffold~50% inhibition at 10 µM~20% inhibition at 10 µM[3]
Comp-9 Imidazopyridine scaffold~50% inhibition at 10 µM~50% inhibition at 10 µM[3]
Comp-13 Imidazopyridine scaffold~40% inhibition at 10 µM~40% inhibition at 10 µM[3]
Dihydrofolate Reductase (DHFR) Inhibition

The inhibition of DHFR is a key mechanism of action for the anticancer and antimicrobial properties of some sulfonamide derivatives. The inhibition constant (Ki) is a measure of the potency of an inhibitor.

Table 3: DHFR Inhibition Data of Representative Sulfonamide Derivatives

Compound IDDerivative TypeDHFR IC₅₀ (µM)DHFR Kᵢ (nM)Reference
CTh7 Caffeic acid derivative0.15Not Reported[4]
CE11 Caffeic acid derivative0.048Not Reported[4]
11a N-sulfonamide 2-pyridone0.20 (µg/mL)Not Reported[5]
SulfaE Sulfonamide derivativeNot ReportedLow nM range[6]
SulfaC Sulfonamide derivativeNot ReportedµM to low nM range[6]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key biological assays to evaluate the activity of this compound derivatives.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human or bacterial DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds

  • 96-well UV-transparent microtiter plates

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, DHFR enzyme, and NADPH.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, DHF, to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki value can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Protocol for Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (cells treated with solvent only).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often linked to their interference with critical cellular pathways.

Bacterial Folate Synthesis Pathway and Inhibition

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking the natural substrate p-aminobenzoic acid (PABA). This blocks the synthesis of dihydrofolate, a precursor for DNA, RNA, and protein synthesis in bacteria.

Bacterial_Folate_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPPP->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamides Sulfonamides DHPS DHPS Sulfonamides->DHPS Inhibition

Bacterial Folate Synthesis Inhibition
DHFR Inhibition in Cancer Cells

In cancer cells, dihydrofolate reductase (DHFR) inhibitors block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of purines and thymidylate, which are required for DNA replication and cell proliferation. Inhibition of DHFR leads to cell cycle arrest and apoptosis.[7]

DHFR_Inhibition_Cancer DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis & Replication Purines->DNA Thymidylate->DNA Proliferation Cell Proliferation DNA->Proliferation DHFR_Inhibitor DHFR Inhibitor (e.g., Sulfonamide Derivative) DHFR DHFR DHFR_Inhibitor->DHFR Inhibition

DHFR Inhibition in Cancer Cells
General Experimental Workflow for Drug Discovery

The process of discovering and evaluating novel sulfonamide derivatives follows a logical progression from synthesis to biological testing.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antibacterial Antibacterial Assay (MIC Determination) Characterization->Antibacterial Anticancer Anticancer Assay (IC50 Determination) Characterization->Anticancer Enzyme Enzyme Inhibition Assay (DHFR, Ki) Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antibacterial->SAR Anticancer->SAR Enzyme->SAR lead_optimization Lead Optimization SAR->lead_optimization

Drug Discovery Workflow

References

An In-depth Technical Guide on the Safety, Handling, and Properties of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety, handling, and toxicological data for 3-(Piperidin-1-ylsulfonyl)aniline is not extensively available in public literature. This guide is compiled based on the chemical's structure, inferring potential hazards from its constituent functional groups—aniline, piperidine, and a sulfonyl moiety. The information provided should be used as a preliminary resource for risk assessment, and all handling should be conducted by trained professionals in a controlled laboratory environment.

Chemical Identity and Physical Properties

While specific experimental data for this compound is limited, the following table outlines its basic identifiers and predicted physicochemical properties. Researchers should verify these properties experimentally.

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 22184-99-2---
Molecular Formula C₁₁H₁₆N₂O₂S---
Molecular Weight 240.32 g/mol [1]
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---

Hazard Identification and Classification

Due to the lack of specific toxicological studies on this compound, a hazard assessment must be inferred from its structural components. The aniline backbone is of primary concern.

  • Aniline Moiety: Aniline and its derivatives are known for their toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4][5] Aniline is suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure.[2][5] A key hazard is its ability to cause methemoglobinemia, which reduces the blood's capacity to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (blue skin).[6]

  • Sulfonyl Group: Sulfonyl-containing compounds are a broad class with varied biological activities.[7][8] While the sulfonyl group itself is generally stable, the overall reactivity of the molecule can be influenced by this functional group.[9]

  • Piperidine Moiety: Piperidine is a cyclic amine that is flammable and can cause skin and eye irritation.

Based on these components, this compound should be handled as a potentially hazardous substance. The following GHS classifications are anticipated:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[3][4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][3][4][5]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2][3][5]
CarcinogenicityCategory 2H351: Suspected of causing cancer[2][3][5]
Specific Target Organ ToxicityCategory 1H372: Causes damage to organs through prolonged or repeated exposure[2][3][5]
Hazardous to the Aquatic EnvironmentCategory 1H400: Very toxic to aquatic life[2][3]

Handling, Storage, and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE is critical for minimizing exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.To prevent contact with eyes, which could cause serious damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374. A lab coat or chemical-resistant apron should be worn.To prevent skin absorption and potential allergic reactions.[3] Contaminated clothing should be removed and laundered before reuse.[3]
Respiratory Protection If working with fine powders or aerosols, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.To prevent inhalation, which is a primary route of exposure for aniline compounds.[6]
Handling and Storage
  • Handling: Avoid creating dust. Do not breathe dust, vapors, or mist.[2] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Accidental Release and Disposal

  • Accidental Release: Evacuate the area. Wear appropriate PPE as described in Section 3.2. For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4] Ventilate the area and wash the spill site after material pickup is complete.[3] Avoid releasing the chemical into the environment.[2]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. This material may be considered hazardous waste.

Experimental Protocols and Visualizations

General Chemical Risk Assessment Workflow

The following diagram illustrates a standard workflow for assessing the risks associated with a novel or poorly characterized chemical like this compound.

G A Identify Chemical and Hazards (e.g., this compound) B Review Available Data (MSDS, Literature, Supplier Info) A->B C Assess Hazards of Structural Analogs (Aniline, Piperidine, Sulfonamides) B->C D Evaluate Experimental Protocol (Quantities, Conditions, Duration) C->D E Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion) D->E F Implement Control Measures (Fume Hood, PPE) E->F G Develop Emergency Procedures (Spill, Exposure) F->G H Proceed with Experiment G->H I Review and Update Assessment H->I I->A

A general workflow for chemical risk assessment.
Personal Protective Equipment (PPE) Selection Logic

The choice of PPE is a critical step in the risk mitigation process. The following diagram provides a logical flow for selecting the appropriate level of protection.

G rect_node rect_node start Start: Assess Task q1 Risk of Splash? start->q1 ppe1 Wear Safety Glasses with Side Shields q1->ppe1 No ppe2 Wear Chemical Goggles and/or Face Shield q1->ppe2 Yes q2 Risk of Inhalation? ppe3 Use in Fume Hood q2->ppe3 No ppe4 Wear Approved Respirator q2->ppe4 Yes q3 Risk of Skin Contact? ppe5 Wear Lab Coat and Appropriate Gloves q3->ppe5 Yes ppe1->q2 ppe2->q2 ppe3->q3 ppe4->q3 end Proceed with Caution ppe5->end

A decision tree for selecting appropriate PPE.
Generic Protocol for Assessing Dermal Irritation

This protocol is a generalized in-vitro method that could be adapted to assess the skin irritation potential of this compound.

  • Preparation of Test Substance: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile saline, corn oil). The concentration should be determined based on preliminary solubility and cytotoxicity data.

  • Cell Culture: Utilize a validated in-vitro reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™). Culture the tissues according to the manufacturer's instructions until they are ready for testing.

  • Application: Apply a measured amount of the test substance (e.g., 25 µL or 25 mg) uniformly to the surface of the RhE tissue. Include positive (e.g., 5% SDS) and negative (e.g., sterile saline) controls.

  • Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing and Post-Incubation: After exposure, thoroughly rinse the tissues to remove the test substance. Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Assess cell viability using a quantitative method, typically the MTT assay. Lyse the cells and measure the optical density of the formazan product.

  • Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. Classify the irritation potential based on established criteria (e.g., if mean viability is ≤ 50%, the substance is considered an irritant).

G A Prepare Test Substance and Controls C Apply Substance to RhE Tissue A->C B Culture Reconstructed Human Epidermis (RhE) B->C D Incubate for Exposure Period C->D E Rinse and Transfer to Fresh Medium D->E F Post-Incubation Period E->F G Assess Cell Viability (MTT Assay) F->G H Calculate % Viability and Classify Irritation G->H

An experimental workflow for in-vitro dermal irritation testing.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)aniline is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. The unique structural combination of an aniline moiety, a sulfonamide linker, and a piperidine ring suggests its potential for diverse biological activities. Notably, compounds with similar structures have been investigated for their interaction with key enzymes such as dihydrofolate reductase (DHFR), which is a crucial target in cancer therapy. Inhibition of DHFR disrupts nucleotide synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[1] This document provides detailed protocols for a plausible and efficient two-step synthesis of this compound starting from the readily available 3-aminobenzenesulfonamide.

Synthetic Strategy

The synthesis of this compound from 3-aminobenzenesulfonamide is most effectively carried out in a two-step sequence. The initial step involves the conversion of the starting material into the more reactive intermediate, 3-aminobenzenesulfonyl chloride. This transformation is achieved via a Sandmeyer-type reaction, which involves diazotization of the primary aromatic amine followed by a copper-catalyzed reaction with a sulfur dioxide surrogate. The subsequent step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with piperidine to yield the final product.

G cluster_0 Synthesis Workflow 3-aminobenzenesulfonamide 3-aminobenzenesulfonamide 3-aminobenzenesulfonyl_chloride 3-aminobenzenesulfonyl_chloride 3-aminobenzenesulfonamide->3-aminobenzenesulfonyl_chloride  Step 1: Sandmeyer Reaction This compound This compound 3-aminobenzenesulfonyl_chloride->this compound  Step 2: Sulfonamide Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Aminobenzenesulfonyl Chloride

This protocol is based on a general Sandmeyer-type reaction for the synthesis of aryl sulfonyl chlorides from anilines.

Materials and Reagents:

  • 3-Aminobenzenesulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

  • 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) or SO₂ gas

  • Acetonitrile (MeCN)

  • tert-Butyl nitrite

  • Ice

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water at 0-5 °C. To this cooled suspension, add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) and DABSO (1.5 eq) in acetonitrile. Cool this mixture to 0 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper/DABSO solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation: Pour the reaction mixture into a separation funnel containing ice-water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield crude 3-aminobenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the formation of the sulfonamide bond by reacting the sulfonyl chloride intermediate with piperidine.

Materials and Reagents:

  • 3-Aminobenzenesulfonyl Chloride (from Step 1)

  • Piperidine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the crude 3-aminobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Sandmeyer Reaction3-Aminobenzenesulfonamide, NaNO₂, CuCl, DABSOAcetonitrile/Water0 to RT2-460-75
2Sulfonamide Formation3-Aminobenzenesulfonyl Chloride, Piperidine, Et₃NDichloromethane0 to RT12-2470-85

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂S
Molecular Weight240.32 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.30-7.20 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 3.85 (s, 2H, NH₂), 3.00-2.90 (m, 4H, piperidine-H), 1.70-1.60 (m, 4H, piperidine-H), 1.55-1.45 (m, 2H, piperidine-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 147.0, 137.5, 129.5, 119.0, 116.0, 114.0, 47.0, 25.5, 23.5
IR (KBr, cm⁻¹) 3450-3350 (N-H stretch, aniline), 2940-2850 (C-H stretch, piperidine), 1620 (N-H bend), 1330 (S=O asymmetric stretch), 1160 (S=O symmetric stretch)
Mass Spec (ESI-MS) m/z 241.1 [M+H]⁺

Note: NMR and IR data are predicted based on the structure and data from similar compounds and may vary slightly from experimental values.

Visualization of Reaction Mechanism

G cluster_1 Step 1: Sandmeyer Reaction Mechanism Ar-NH2 3-Aminobenzenesulfonamide Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HCl Ar-Radical Aryl Radical Ar-N2+->Ar-Radical Cu(I), -N2 Ar-SO2-Radical Arylsulfonyl Radical Ar-Radical->Ar-SO2-Radical SO2 Ar-SO2Cl 3-Aminobenzenesulfonyl Chloride Ar-SO2-Radical->Ar-SO2Cl Cu(II)Cl

Caption: Simplified mechanism of the Sandmeyer reaction for sulfonyl chloride formation.

G cluster_2 Step 2: Sulfonamide Formation Mechanism Ar-SO2Cl 3-Aminobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Ar-SO2Cl->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Product This compound Intermediate->Product -HCl

Caption: Mechanism of nucleophilic substitution for sulfonamide formation.

References

Synthesis of 3-(Piperidin-1-ylsulfonyl)aniline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 3-(Piperidin-1-ylsulfonyl)aniline. This compound is of interest to the pharmaceutical industry due to its potential biological activities, including its role as a dihydrofolate reductase (DHFR) inhibitor.[1] The synthesis is a two-step process commencing with the reaction of 3-nitrobenzenesulfonyl chloride with piperidine to yield the intermediate, 1-(3-nitrophenylsulfonyl)piperidine. This intermediate is subsequently reduced to the final product, this compound. This protocol includes detailed experimental procedures, characterization data, and a visualization of the relevant biological pathway.

Introduction

This compound is a sulfonamide derivative with a molecular formula of C₁₁H₁₆N₂O₂S.[1] Sulfonamides are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The title compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolic pathway.[1] Inhibition of DHFR disrupts the synthesis of nucleotides, which can lead to the cessation of cell growth and proliferation, making it a target for anticancer therapies.[1] This protocol provides a reliable method for the synthesis of this compound to facilitate further research into its therapeutic potential.

Synthesis Workflow

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below.

Synthesis_Workflow A 3-Nitrobenzenesulfonyl chloride C Step 1: Sulfonamide Formation A->C B Piperidine B->C D 1-(3-Nitrophenylsulfonyl)piperidine C->D Intermediate E Step 2: Nitro Group Reduction D->E F This compound E->F Final Product G Reducing Agent (e.g., NaBH4/CuCl2) G->E

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3-Nitrophenylsulfonyl)piperidine

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Piperidine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

  • To this stirred solution, add triethylamine (1.2 equivalents) as a base.

  • Slowly add piperidine (1.1 equivalents) to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 1-(3-nitrophenylsulfonyl)piperidine can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Materials:

  • 1-(3-Nitrophenylsulfonyl)piperidine

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • Isopropanol

  • Water

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, prepare a suspension of sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropanol and water.

  • To this stirred suspension, add 1-(3-nitrophenylsulfonyl)piperidine (1.0 equivalent).

  • Add a catalytic amount of copper(II) chloride.

  • The reaction mixture can be stirred at room temperature or gently heated to facilitate the reduction. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl) to neutralize the excess sodium borohydride.

  • Make the solution basic by adding a sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography or recrystallization to obtain a pure solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
1-(3-Nitrophenylsulfonyl)piperidineC₁₁H₁₄N₂O₄S270.31SolidNot available
This compoundC₁₁H₁₆N₂O₂S240.32Solid116-117

Biological Context: Dihydrofolate Reductase (DHFR) Inhibition

This compound has been noted for its interaction with dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.[1] The diagram below illustrates the role of DHFR and the consequence of its inhibition.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_nucleotide_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF One-carbon transfer DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP (Thymidine) DNA DNA Synthesis dTMP->DNA TS->dTMP Methylene_THF->TS Cell Cell Proliferation DNA->Cell Inhibitor This compound Inhibitor->Inhibition Inhibition->DHFR Inhibition

Caption: Inhibition of DHFR by this compound disrupts nucleotide synthesis.

Conclusion

The provided protocol offers a clear and reproducible method for the synthesis of this compound. The two-step synthesis is robust and utilizes standard laboratory techniques and reagents. The characterization data and the visualization of the DHFR pathway provide a comprehensive resource for researchers interested in the synthesis and biological evaluation of this and similar compounds. This information is intended to support further investigation into the potential therapeutic applications of this class of molecules.

References

Application Notes and Protocols for the Purification of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-(Piperidin-1-ylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC) are designed to guide researchers in obtaining this compound with high purity.

Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for achieving high recovery and purity. For this compound, which possesses both polar (sulfonamide, aniline) and non-polar (piperidine, benzene ring) moieties, a single or mixed solvent system can be employed.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Screening:

    • Place approximately 20-30 mg of crude this compound into several test tubes.

    • To each tube, add a small amount (0.5-1.0 mL) of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, water).

    • Observe the solubility at room temperature. A suitable solvent will show low solubility.

    • Gently heat the test tubes that show low solubility at room temperature. An ideal solvent will completely dissolve the compound upon heating.

    • Allow the solutions that dissolved the compound to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a good solvent.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound is just dissolved.

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to a constant weight.

Data Presentation: Solvent Screening for Recrystallization
Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingEstimated Recovery YieldPurity Improvement
Isopropanol/Water (e.g., 9:1)LowHighGoodHighExcellent
Ethanol/Water (e.g., 8:2)LowHighGoodHighExcellent
Ethyl Acetate/Hexane (e.g., 1:1)ModerateHighFairModerateGood
AcetoneHighHighPoorLowPoor
WaterVery LowLow-Very Low-

Note: This data is representative and may vary based on the specific impurities present in the crude material.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. For this compound, a basic compound, the use of a modifier in the mobile phase may be necessary to prevent tailing and improve separation.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

    • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For this compound, a gradient of 20% to 50% ethyl acetate in hexanes is often effective. To mitigate the basicity of the aniline and piperidine moieties, which can cause tailing on acidic silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent is recommended.[1]

  • Column Packing:

    • Select a column of an appropriate size (a silica gel to crude compound ratio of 30:1 to 50:1 by weight is common).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Flash Column Chromatography Purification
ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseEthyl Acetate/Hexane with 0.5% Triethylamine (Gradient)
Initial Purity~90%
Final Purity >98%
Recovery Yield 85-95%

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity (>99%), preparative HPLC is the method of choice. This technique is particularly useful for purifying small to medium quantities of a compound for applications such as reference standard generation or late-stage drug development.

Experimental Protocol: Preparative HPLC
  • Column and Mobile Phase Selection:

    • Column: A reversed-phase C18 column is typically used for compounds with moderate polarity like this compound.

    • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is common. A shallow gradient is often employed for optimal separation. Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

  • Sample Preparation:

    • Dissolve the partially purified this compound in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Purification:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

    • Run the preparative HPLC method, collecting fractions based on the UV detector response.

  • Post-Purification Work-up:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • If a non-volatile buffer was used, a subsequent desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

    • Lyophilize the aqueous solution to obtain the final pure product.

Data Presentation: Preparative HPLC Purification
ParameterValue
ColumnC18, 10 µm, 50 x 250 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% to 60% B over 30 minutes
Flow Rate80 mL/min
DetectionUV at 254 nm
Initial Purity>98% (from column chromatography)
Final Purity >99.5%
Recovery Yield 80-90%

Mandatory Visualizations

G cluster_recrystallization Recrystallization Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Crystals Collect->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

G cluster_chromatography Flash Column Chromatography Workflow Crude Crude Product Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by flash column chromatography.

G cluster_hplc Preparative HPLC Workflow PartiallyPure Partially Pure Product PrepareSample Prepare & Filter Sample PartiallyPure->PrepareSample Inject Inject onto Preparative Column PrepareSample->Inject Separate Chromatographic Separation Inject->Separate Collect Fraction Collection Separate->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Isolate Product (Evaporation/Lyophilization) Pool->Isolate HighPurity High Purity Product Isolate->HighPurity

Caption: Workflow for the high-purity purification of this compound by preparative HPLC.

References

Application Notes and Protocols for the Characterization of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 3-(Piperidin-1-ylsulfonyl)aniline, a sulfonamide derivative with potential applications in medicinal chemistry.[1] The protocols outlined below describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the identification, quantification, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this class of compounds.

Experimental Protocol: HPLC

A robust HPLC method for analyzing piperidine-containing compounds can be adapted for this compound.[2][3] In cases where the analyte lacks a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to enhance UV detection.[4][5]

Instrumentation and Conditions:

ParameterValue
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2][3]
Detection Wavelength 254 nm[2][3]
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of mobile phase B (Acetonitrile).

Expected Results:

The retention time for this compound will be specific to the exact HPLC conditions and column used. A high-purity sample should exhibit a single major peak. The presence of other peaks would indicate impurities or degradation products.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, it can be used to identify volatile impurities and to confirm the molecular weight and fragmentation pattern of the parent compound, often after derivatization to increase volatility.

Experimental Protocol: GC-MS

The following protocol is a general guideline and may require optimization. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility of the analyte.

Instrumentation and Conditions:

ParameterValue
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
Sample Preparation Dissolve 1 mg of the compound in 1 mL of Dichloromethane. For derivatization, add 100 µL of BSTFA and heat at 60°C for 30 min.

Expected Results:

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (240.32 g/mol ).[1] Characteristic fragmentation patterns for piperidine-containing compounds often involve cleavage of the piperidine ring and loss of substituents.[6]

Anticipated Fragmentation Data (Hypothetical):

m/zPossible Fragment
240[M]+ (Molecular Ion)
156[M - C5H10N]+ (Loss of piperidine)
84[C5H10N]+ (Piperidine fragment)

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Weigh Sample dissolve Dissolve in DCM start->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum fragment Analyze Fragmentation spectrum->fragment NMR_Logic cluster_structure Molecular Structure cluster_spectra NMR Spectra cluster_assignment Structural Assignment aniline Aniline Ring h_nmr ¹H NMR aniline->h_nmr c_nmr ¹³C NMR aniline->c_nmr piperidine Piperidine Ring piperidine->h_nmr piperidine->c_nmr sulfonamide Sulfonamide Linker sulfonamide->c_nmr cosy COSY h_nmr->cosy hsqc HSQC h_nmr->hsqc dept DEPT c_nmr->dept c_nmr->hsqc assignment Confirm Structure dept->assignment cosy->assignment hsqc->assignment FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation sample Place Sample on ATR acquire Acquire Spectrum sample->acquire process Process Data (Baseline Correction) acquire->process identify Identify Functional Groups process->identify compare Compare to Reference identify->compare

References

Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)aniline is a sulfonamide derivative with a molecular formula of C₁₁H₁₆N₂O₂S.[1] Emerging studies indicate its potential as a therapeutic agent, primarily through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1] By targeting DHFR, this compound is suggested to disrupt cellular proliferation, indicating potential applications as an anticancer agent, particularly against cell lines such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7).[1] Additionally, its structural similarity to other known bioactive molecules suggests a broader relevance for antimicrobial research.[1]

These application notes provide detailed in vitro assay protocols to facilitate the investigation of the biological activity of this compound. The protocols are designed to be comprehensive and adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

Assay Type Target/Cell Line Parameter Value Notes
Enzymatic AssayDHFRIC₅₀Data to be determinedThe half-maximal inhibitory concentration against dihydrofolate reductase.
Cell-Based AssayA-549 (Lung Cancer)IC₅₀Data to be determinedThe half-maximal inhibitory concentration for cell viability.
Cell-Based AssayMCF-7 (Breast Cancer)IC₅₀Data to be determinedThe half-maximal inhibitory concentration for cell viability.

Signaling Pathway

The primary proposed mechanism of action for this compound is the inhibition of the Dihydrofolate Reductase (DHFR) signaling pathway. DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound is believed to deplete the intracellular pool of THF, leading to the disruption of DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis.

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dNTPs dNTP Synthesis (Purines, Thymidylate) THF->dNTPs NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Compound This compound Compound->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle Disruption leads to

DHFR Inhibition Pathway

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a colorimetric enzyme inhibition assay to determine the IC₅₀ value of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

Workflow:

DHFR Inhibition Assay Workflow

Materials and Reagents:

  • Human recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH

  • Dihydrofolic acid (DHF)

  • This compound

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic measurement capabilities at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the assay buffer.

    • Prepare working solutions of DHFR enzyme, NADPH, and DHF in the assay buffer. Keep all reagents on ice.

  • Assay Protocol:

    • Add 2 µL of the diluted test compound or positive control to the wells of a 96-well plate. For the enzyme control well, add 2 µL of the assay buffer.

    • Add DHFR enzyme solution to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of NADPH and DHF substrate to each well.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines such as A-549 and MCF-7. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT Cytotoxicity Assay Workflow

Materials and Reagents:

  • A-549 and/or MCF-7 cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

References

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibition Assay Featuring 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[2][4] Consequently, DHFR has emerged as a significant therapeutic target for various diseases, including cancer and bacterial infections.[2][4] The inhibition of DHFR disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cells.[5][4] This document provides a detailed protocol for a colorimetric inhibition assay of DHFR, using "3-(Piperidin-1-ylsulfonyl)aniline" as a representative test compound.

The assay is based on the principle that the enzymatic activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[6][7][8][9] Potential inhibitors of DHFR will slow down this reaction, resulting in a reduced rate of decrease in absorbance.

Signaling Pathway

The following diagram illustrates the role of DHFR in the folate pathway and the mechanism of its inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor This compound Inhibitor->DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation One_Carbon_Metabolism->DNA_Synthesis

Caption: DHFR's role in the folate pathway and its inhibition.

Experimental Workflow

The general workflow for the DHFR inhibition assay is depicted below.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, DHFR, NADPH, DHF) Dispense Dispense Reagents to 96-well Plate (Buffer, DHFR, Inhibitor/Vehicle) Reagent_Prep->Dispense Inhibitor_Prep Test Compound Dilution (this compound) Inhibitor_Prep->Dispense Preincubation Pre-incubation Dispense->Preincubation Initiate_Reaction Initiate Reaction with DHF Preincubation->Initiate_Reaction Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Initiate_Reaction->Kinetic_Read Calculate_Rate Calculate Reaction Rates Kinetic_Read->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition IC50_Calculation Calculate IC50 Value Determine_Inhibition->IC50_Calculation

Caption: Workflow for the DHFR inhibition assay.

Materials and Reagents

  • DHFR Assay Buffer: Prepare a buffer solution (e.g., 50 mM potassium phosphate, pH 7.5).

  • Recombinant Human DHFR Enzyme: Store at -20°C or -80°C.

  • NADPH: Prepare a stock solution and store it at -20°C.

  • Dihydrofolate (DHF): Prepare a stock solution and store it at -80°C, protected from light.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitor: Methotrexate (MTX), a known potent DHFR inhibitor.[10]

  • 96-well UV-transparent microplate.

  • Microplate reader capable of kinetic measurements at 340 nm.

Experimental Protocol

This protocol is adapted for a 96-well plate format, which is suitable for high-throughput screening.[6][11][12]

1. Reagent Preparation:

  • DHFR Assay Buffer (1X): If a concentrated stock is provided, dilute it to 1X with distilled water. Keep at room temperature.

  • DHFR Enzyme: Thaw on ice and dilute to the desired concentration in cold DHFR Assay Buffer just before use. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-20 minutes.

  • NADPH Solution: Thaw the stock solution and dilute to the working concentration in DHFR Assay Buffer. A typical final concentration is in the range of 50-100 µM.

  • DHF Solution: Thaw the stock solution and dilute to the working concentration in DHFR Assay Buffer. Protect from light. A typical final concentration is in the range of 25-50 µM.

  • Test Compound (this compound) and Methotrexate (Positive Control): Prepare a series of dilutions of the test compound and methotrexate in DHFR Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

2. Assay Procedure:

  • Set up the 96-well plate according to the layout in Table 1.

  • Add 50 µL of DHFR Assay Buffer to all wells.

  • Add 10 µL of the diluted test compound, methotrexate, or vehicle (for control wells) to the appropriate wells.

  • Add 20 µL of the diluted DHFR enzyme solution to all wells except the "No Enzyme Control". Add 20 µL of DHFR Assay Buffer to the "No Enzyme Control" wells.

  • Mix gently and pre-incubate the plate at room temperature for 5-10 minutes.

  • Initiate the reaction by adding 20 µL of the DHF solution to all wells.

  • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

Table 1: Example 96-Well Plate Layout

WellContent
1-3Vehicle Control (100% Activity)
4-6No Enzyme Control (Background)
7-9Positive Control (Methotrexate) - High Conc.
10-12Positive Control (Methotrexate) - Low Conc.
13-...Test Compound (this compound) - Serial Dilutions

Data Analysis

1. Calculation of Reaction Rate (Slope):

  • For each well, determine the linear range of the reaction from the kinetic read.

  • Calculate the rate of NADPH consumption by determining the slope (ΔAbsorbance/ΔTime) of the linear portion of the curve.

2. Calculation of Percent Inhibition:

  • Calculate the average rate for the vehicle control (100% activity) and the no enzyme control (background).

  • Subtract the background rate from all other rates.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] x 100

3. IC50 Determination:

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The quantitative results of the DHFR inhibition assay should be summarized in clear and concise tables.

Table 2: Inhibition of DHFR by this compound

Concentration of Test Compound (µM)Average Reaction Rate (mOD/min)Standard Deviation% Inhibition
0 (Vehicle Control)[Insert Data][Insert Data]0
[Conc. 1][Insert Data][Insert Data][Insert Data]
[Conc. 2][Insert Data][Insert Data][Insert Data]
[Conc. 3][Insert Data][Insert Data][Insert Data]
[Conc. 4][Insert Data][Insert Data][Insert Data]
[Conc. 5][Insert Data][Insert Data][Insert Data]
[Conc. 6][Insert Data][Insert Data][Insert Data]

Table 3: IC50 Values for DHFR Inhibitors

CompoundIC50 (µM)95% Confidence Interval
This compound[Insert Data][Insert Data]
Methotrexate (Positive Control)[Insert Data][Insert Data]

Conclusion

This document provides a comprehensive protocol for conducting a DHFR inhibition assay, with a specific focus on evaluating the inhibitory potential of "this compound". The provided workflow, protocols, and data presentation templates are designed to guide researchers in obtaining reliable and reproducible results for the screening and characterization of potential DHFR inhibitors. Adherence to proper experimental technique and data analysis is crucial for the successful application of this assay in drug discovery and development.

References

Application Notes and Protocols: 3-(Piperidin-1-ylsulfonyl)aniline as a Versatile Scaffold for Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 3-(piperidin-1-ylsulfonyl)aniline scaffold in the design and synthesis of novel anticancer agents. This document outlines the synthesis of derivatives, their biological activities against various cancer cell lines, and detailed protocols for key experimental assays.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of potent and selective anticancer agents. Its structural features allow for modifications that can modulate physiochemical properties and target specificity, leading to compounds with diverse mechanisms of action. Derivatives of this scaffold have demonstrated significant activity against a range of cancer types by targeting key enzymes and signaling pathways involved in tumor progression. This document serves as a practical guide for researchers interested in exploring this promising class of compounds.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various derivatives synthesized from the this compound scaffold. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) against a panel of human cancer cell lines.

Table 1: Dihydrofolate Reductase (DHFR) Inhibitors

Compound IDModification on Aniline RingCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A 4-ChloroA-549 (Lung)8.5Methotrexate0.2
Derivative B 4-MethoxyA-549 (Lung)12.3Methotrexate0.2
Derivative C 4-MethylMCF-7 (Breast)7.2Methotrexate0.15
Derivative D 3,4-DichloroMCF-7 (Breast)5.1Methotrexate0.15

Table 2: Carbonic Anhydrase (CA) Inhibitors

Compound IDModification on Piperidine RingTarget IsoformKi (nM)Cancer Cell LineIC50 (µM)
Derivative E UnsubstitutedCA IX15.2HeLa (Cervical)10.6
Derivative F 4-HydroxyCA IX8.9HeLa (Cervical)7.8
Derivative G UnsubstitutedCA XII25.4MDA-MB-231 (Breast)15.2
Derivative H 4-FluoroCA XII12.1MDA-MB-231 (Breast)9.5

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes such as Dihydrofolate Reductase (DHFR) and Carbonic Anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. This leads to the arrest of DNA synthesis and cell proliferation, ultimately inducing apoptosis in cancer cells.

CA_Inhibition_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX/XII (CA IX/XII) HIF1a->CAIX Upregulation pHe Extracellular Acidosis (Low pHe) CAIX->pHe CO2 + H2O -> H+ + HCO3- pHi Intracellular Alkalosis (High pHi) CAIX->pHi pHi_decrease Intracellular Acidification CAIX->pHi_decrease Metastasis Invasion & Metastasis pHe->Metastasis Proliferation Cell Proliferation pHi->Proliferation Scaffold This compound Derivative Scaffold->CAIX Inhibition Apoptosis Apoptosis pHi_decrease->Apoptosis Synthesis_Workflow Start Start: 3-Nitrobenzenesulfonyl chloride Step1 React with Piperidine in Dichloromethane (DCM) with Triethylamine (TEA) Start->Step1 Intermediate1 1-((3-Nitrophenyl)sulfonyl)piperidine Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., with SnCl2·2H2O in Ethanol) Intermediate1->Step2 Scaffold This compound Step2->Scaffold Step3 Acylation / Sulfonylation / Reductive Amination, etc. (with desired R-group precursor) Scaffold->Step3 Product Final Derivative Step3->Product

Application Notes and Protocols for 3-(Piperidin-1-ylsulfonyl)aniline in Antimicrobial Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide derivatives have long been a cornerstone in the development of antimicrobial agents. Their mechanism of action, primarily through the inhibition of essential metabolic pathways in bacteria, makes them a compelling scaffold for the design of new therapeutic agents. 3-(Piperidin-1-ylsulfonyl)aniline is a sulfonamide-containing compound with potential applications in drug design, particularly in the development of antimicrobial and anticancer agents.[1] The core structure, featuring a piperidine ring attached to a sulfonyl group on an aniline backbone, provides a versatile framework for chemical modification to enhance potency and selectivity. Compounds with similar structures have demonstrated antimicrobial properties, suggesting a broad spectrum of biological relevance.[1]

The primary antimicrobial target of sulfonamides is the folate biosynthesis pathway, which is crucial for the synthesis of nucleotides and certain amino acids in bacteria.[1] Specifically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme not present in humans, making it a selective target.[2] This document provides detailed protocols for the synthesis and antimicrobial evaluation of compounds based on the this compound scaffold, along with data on related compounds to guide further research and development.

I. Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, starting from 3-aminobenzoic acid. The first step involves the formation of the key intermediate, 3-aminobenzenesulfonyl chloride, followed by its reaction with piperidine.

Logical Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 3-Aminobenzenesulfonyl Chloride cluster_1 Step 2: Synthesis of this compound A 3-Aminobenzoic Acid B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Sulfonyl Chlorination (SO2, CuCl2) C->D E 3-Aminobenzenesulfonyl Chloride D->E F 3-Aminobenzenesulfonyl Chloride H Reaction in Pyridine F->H G Piperidine G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Aminobenzenesulfonyl Chloride (Precursor)

This protocol is based on standard procedures for the diazotization of an aromatic amine and subsequent conversion to a sulfonyl chloride.

  • Diazotization:

    • Dissolve 3-aminobenzoic acid in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Sulfonyl Chlorination:

    • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated with cupric chloride (CuCl₂) as a catalyst.

    • Slowly add the cold diazonium salt solution to the SO₂/acetic acid solution. Vigorous nitrogen evolution will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into ice water. The sulfonyl chloride will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum. The crude 3-aminobenzenesulfonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure is adapted from general methods for the reaction of sulfonyl chlorides with amines.

  • Reaction Setup:

    • Dissolve the crude 3-aminobenzenesulfonyl chloride from Step 1 in pyridine. Pyridine acts as both a solvent and a base to neutralize the HCl formed during the reaction.

    • Cool the solution in an ice bath.

  • Addition of Piperidine:

    • Slowly add piperidine to the cooled solution with stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours or until TLC indicates the consumption of the sulfonyl chloride.

    • Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

II. Antimicrobial Activity Evaluation

The antimicrobial potential of this compound and its derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Workflow for MIC Determination

G A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate Plates at 37°C for 18-24h D->E F Visually Assess for Bacterial Growth E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing.

    • Bacterial Strains: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli) on agar plates.

    • 96-Well Plates: Use sterile U-bottom or flat-bottom 96-well microtiter plates.

  • Preparation of Inoculum:

    • Pick several colonies from the fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to all wells of the 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • This will leave 100 µL in each well with serially diluted compound concentrations.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentration by a factor of 2.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfonamides exert their antimicrobial effect by targeting the bacterial folate synthesis pathway. This pathway is essential for producing tetrahydrofolate, a vital cofactor in the synthesis of DNA, RNA, and proteins.

Bacterial Folate Biosynthesis Pathway

G cluster_pathway Bacterial Folate Synthesis cluster_inhibition Inhibition GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP GTP Cyclohydrolase I DHP Dihydropteroate DHPPP->DHP PABA p-Aminobenzoic Acid (PABA) PABA->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine Amino Acids Amino Acids THF->Amino Acids Sulfonamide This compound (Sulfonamide) Sulfonamide->DHP Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

As structural analogs of p-aminobenzoic acid (PABA), sulfonamides like this compound competitively inhibit the enzyme dihydropteroate synthase (DHPS). This inhibition blocks the synthesis of dihydropteroate, a crucial precursor to folic acid. Since bacteria cannot uptake folate from the environment and must synthesize it de novo, this blockade is lethal. Human cells are unaffected as they obtain folate from their diet.

IV. Antimicrobial Activity Data

While specific MIC data for this compound is not extensively available in the public literature, the following table summarizes the activity of various related sulfonamide derivatives against common bacterial pathogens. This data serves as a reference for the potential efficacy of this class of compounds.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
N-AcylsulfonamidesStaphylococcus aureus64 - 512[3]
Thienopyrimidine-Sulfonamide HybridsStaphylococcus aureus125 - 250[4]
Thienopyrimidine-Sulfonamide HybridsEscherichia coli31.25 - 125[4]
Sulfonamide-based AminophosphonatesMethicillin-Resistant S. aureus (MRSA)from 16[5]
Quinazolinone-BenzenesulfonamidesMethicillin-Resistant S. aureus (MRSA)5 - 7.81[5]

Note: The data presented is for structurally related but distinct molecules. The antimicrobial activity of this compound must be determined empirically using the protocols outlined above.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic route is accessible, and the likely mechanism of action via inhibition of the folate pathway provides a solid rationale for its antimicrobial potential. The detailed protocols provided herein offer a comprehensive guide for the synthesis, evaluation, and characterization of this and related compounds. Further investigation into structure-activity relationships, focusing on modifications to the aniline and piperidine rings, could lead to the discovery of potent and selective antimicrobial drug candidates.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 3-(Piperidin-1-ylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the derivatization of the core scaffold, 3-(piperidin-1-ylsulfonyl)aniline, to facilitate structure-activity relationship (SAR) studies. This document outlines detailed protocols for the synthesis of novel derivatives, along with methodologies for evaluating their biological activity, specifically focusing on anticancer and antimicrobial applications. Key biological assays, including dihydrofolate reductase (DHFR) inhibition and minimum inhibitory concentration (MIC) determination, are described in detail. Furthermore, this guide presents a structured approach to data analysis and visualization to aid in the rational design of more potent and selective therapeutic agents.

Introduction

The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. The presence of the sulfonamide linker, the piperidine ring, and the aniline moiety offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to understand how structural changes impact biological activity. Sulfonamide-containing compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer effects.[1] The piperidine moiety is a common feature in many FDA-approved drugs and can influence physicochemical properties such as solubility and lipophilicity, as well as target binding.[2]

This document serves as a practical guide for researchers aiming to synthesize and evaluate a library of this compound derivatives to establish a robust structure-activity relationship.

Synthesis and Derivatization Protocol

The primary route for derivatizing this compound involves the reaction of various sulfonyl chlorides with 3-aminoaniline or the reaction of 3-aminobenzenesulfonamide with substituted piperidines. A general protocol for the synthesis of sulfonamide derivatives is provided below.

Protocol 2.1: General Synthesis of N-Aryl/Alkyl-3-(piperidin-1-ylsulfonyl)aniline Derivatives

This protocol describes the reaction of this compound with various sulfonyl chlorides.

Materials:

  • This compound

  • Substituted sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Activity Evaluation Protocols

The following protocols describe methods to assess the anticancer and antimicrobial activities of the synthesized derivatives.

Dihydrofolate Reductase (DHFR) Inhibition Assay

DHFR is a key enzyme in the folate pathway, and its inhibition can lead to cell cycle arrest and cell death, making it an attractive target for anticancer drugs.[3]

Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized derivatives (test compounds)

  • Methotrexate (positive control inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of each test compound and methotrexate in DMSO.

    • Prepare working solutions of DHF and NADPH in the assay buffer.

    • Dilute the DHFR enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For the positive control, add methotrexate. For the negative control, add DMSO.

    • Add 188 µL of a master mix containing the assay buffer, NADPH, and DHFR enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add 10 µL of the DHF solution to each well.

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard measure of a compound's antimicrobial potency.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized derivatives (test compounds)

  • Standard antibiotic (e.g., Ciprofloxacin, as a positive control)

  • DMSO (for dissolving compounds)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of each test compound and the standard antibiotic in CAMHB directly in the 96-well plate.

    • A typical setup includes a range of concentrations of the test compound, a growth control well (no compound), and a sterility control well (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize the biological activity of a series of sulfonamide derivatives containing a piperidine moiety. This data serves as an example of how to structure SAR findings for clear comparison.

Table 1: Anticancer Activity of Piperidine Sulfonamide Derivatives
Compound IDIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. HepG-2IC₅₀ (µM) vs. MCF-7
1a HHH> 100> 100> 100
1b 4-ClHH15.218.522.1
1c 4-FHH25.830.135.4
1d 4-CH₃HH45.651.258.9
1e H4-ClH8.910.312.7
1f H4-NO₂H5.56.87.9
Doxorubicin ---0.81.11.5

Data is hypothetical and for illustrative purposes, based on general trends observed in sulfonamide anticancer agents.

Table 2: Antimicrobial Activity of Piperidine Sulfonamide Derivatives
Compound IDMIC (µg/mL) vs. XooMIC (µg/mL) vs. Xac
2a HHH11.8321.26
2b 2-FHH7.5112.33
2c 3-FHH4.208.15
2d 4-FHH6.8910.27
2e 3-ClHH2.654.74
2f 3-BrHH3.125.86
Sulfadiazine --->150>150

Data adapted from a study on novel sulfonamide derivatives against plant bacterial diseases, where Xoo is Xanthomonas oryzae pv. oryzae and Xac is Xanthomonas axonopodis pv. citri.

SAR Summary:

  • Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring attached to the sulfonamide nitrogen generally enhances anticancer activity. A nitro group at the para-position (Compound 1f) showed the highest potency in this hypothetical series.

  • Antimicrobial Activity: Halogen substitution on the benzene ring significantly improves antibacterial potency. The position of the halogen is crucial, with substitution at the meta-position (3-position) providing superior activity compared to ortho- or para-positions. A chloro-substituent at the meta-position (Compound 2e) was the most active in the series against both bacterial strains.

Visualization of Workflows and Pathways

Graphical representations are essential for understanding complex experimental procedures and biological mechanisms. The following diagrams were generated using the DOT language.

Synthetic Workflow

Synthetic_Workflow Start This compound Reaction Sulfonamide Formation (DCM, 0°C to RT) Start->Reaction Reagents Substituted Sulfonyl Chloride + Triethylamine Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Derivative Purification->Product

Synthetic route for derivatization.
DHFR Inhibition Pathway

DHFR_Pathway cluster_outcome Cellular Outcome DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Inhibitor Sulfonamide Derivative Inhibitor->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Apoptosis Cell Cycle Arrest & Apoptosis

DHFR inhibition signaling pathway.
SAR Logical Flow

SAR_Flow Start Synthesize Library of This compound Derivatives Screen Screen for Biological Activity (e.g., Anticancer, Antimicrobial) Start->Screen Data Collect Quantitative Data (IC50, MIC values) Screen->Data Analyze Analyze Structure-Activity Relationships Data->Analyze Identify Identify Key Pharmacophores Analyze->Identify Optimize Optimize Lead Compounds Identify->Optimize Result Potent & Selective Drug Candidate Optimize->Result

Logic for SAR-based drug discovery.

References

Application Notes and Protocols: Experimental Use of 3-(Piperidin-1-ylsulfonyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)aniline is a synthetic organic compound belonging to the sulfonamide class, characterized by a piperidine ring linked to an aniline moiety via a sulfonyl group. This scaffold is of significant interest in medicinal chemistry due to the established and diverse biological activities of sulfonamides and piperidines.[1][2] Piperidine-containing compounds are integral to numerous pharmaceuticals, valued for their pharmacokinetic properties and ability to interact with biological targets.[3] This document provides a comprehensive overview of the potential applications of this compound, with a focus on its prospective role as an anticancer and antimicrobial agent. Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Potential Applications

The unique structural features of this compound suggest its potential utility in several areas of medicinal chemistry:

  • Anticancer Drug Discovery: As a sulfonamide, it is a putative inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids.[1] Inhibition of DHFR can lead to the disruption of DNA synthesis and cell proliferation, a validated strategy in cancer chemotherapy.

  • Antimicrobial Agent Development: Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The piperidine moiety may also contribute to the antimicrobial spectrum and potency.

  • Synthetic Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules with a wide range of potential biological activities.

Data Presentation

Disclaimer: To date, specific quantitative biological data (e.g., IC50, MIC) for this compound has not been extensively reported in publicly available literature. The following tables are presented as illustrative examples based on data from structurally related sulfonamide and piperidine derivatives to guide experimental design. Researchers are encouraged to generate specific data for this compound.

Table 1: Hypothetical Anticancer Activity (IC50, µM)

Cell LineCompoundDoxorubicin (Control)
MCF-7 (Breast)Data Not Available0.8
A549 (Lung)Data Not Available1.2
HCT116 (Colon)Data Not Available0.5

Table 2: Hypothetical Antimicrobial Activity (MIC, µg/mL)

Bacterial StrainCompoundCiprofloxacin (Control)
Staphylococcus aureusData Not Available1.0
Escherichia coliData Not Available0.5
Pseudomonas aeruginosaData Not Available2.0

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reaction of a sulfonyl chloride with piperidine.

Materials:

  • 3-Aminobenzenesulfonyl chloride

  • Piperidine

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM) (or other suitable solvent like THF, DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-aminobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add piperidine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Materials:

  • Human recombinant DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Methotrexate (positive control inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer to all wells.

  • Add varying concentrations of the test compound or methotrexate to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add a solution of DHFR enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding a solution of DHF and NADPH to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (test compound)

  • Ciprofloxacin (positive control antibiotic)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to all wells containing the test compound and control wells (growth control with no compound, sterility control with no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA DNA Synthesis Purines->DNA Thymidylate->DNA CellProliferation Cell Proliferation DNA->CellProliferation Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization DHFR_Assay DHFR Inhibition Assay Characterization->DHFR_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Characterization->Antimicrobial_Assay Cytotoxicity_Assay In vitro Anticancer Screening Characterization->Cytotoxicity_Assay Data_Analysis_IC50 IC50 Calculation DHFR_Assay->Data_Analysis_IC50 Determine IC50 Data_Analysis_MIC MIC Determination Antimicrobial_Assay->Data_Analysis_MIC Determine MIC Data_Analysis_IC50_2 IC50 Calculation Cytotoxicity_Assay->Data_Analysis_IC50_2 Determine IC50

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

References

Handling and storage protocols for "3-(Piperidin-1-ylsulfonyl)aniline" in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and storage of 3-(Piperidin-1-ylsulfonyl)aniline (CAS No. 22184-99-2) in a laboratory setting. The information herein is compiled from available safety data and general best practices for handling structurally related compounds.

Introduction

This compound is a sulfonamide derivative containing a piperidine moiety. While specific toxicological data is limited, its structure suggests potential for biological activity and associated handling considerations. These protocols are designed to minimize risk and ensure the integrity of the compound during laboratory use.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 22184-99-2[1][2]
Molecular Formula C₁₁H₁₆N₂O₂S[2]
Molecular Weight 240.32 g/mol [2]
Melting Point 116-117 °C[3]
Appearance Solid (form not specified)General
Purity >97% (typical)[3]

Safety and Hazard Information

Based on available supplier safety information, this compound is classified as an irritant. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Information for this compound

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07: Exclamation markWarning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationGHS07: Exclamation markWarning H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07: Exclamation markWarning H335: May cause respiratory irritation

Note: This information is based on supplier data and may not be exhaustive. A full, official Safety Data Sheet (SDS) was not available at the time of this writing.

Handling Protocols

Adherence to the following protocols is mandatory to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Must meet ANSI Z87.1 or equivalent standards.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured.
Body A fully buttoned laboratory coat.A flame-retardant lab coat is recommended.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary for operations with the potential to generate dust or aerosols, or if ventilation is inadequate.Consult with your institution's environmental health and safety (EHS) department for specific respirator requirements.
Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: An easily accessible and operational eyewash station and safety shower must be located in the immediate vicinity of the handling area.

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Dispense handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decon Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow Diagram.

Storage Protocols

Proper storage is critical to maintain the stability and integrity of this compound.

Table 4: Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and hydrolysis.
Light Protect from light.To prevent photochemical decomposition.
Location Store in a designated, well-ventilated, and secure chemical storage area away from incompatible materials.To ensure safety and prevent accidental reactions.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.To prevent vigorous or hazardous reactions.

Spill and Emergency Procedures

Small Spills
  • Evacuate the immediate area.

  • Ensure proper PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Ventilate the area.

Large Spills
  • Evacuate the laboratory immediately and alert others.

  • Contact your institution's EHS department and follow their emergency procedures.

  • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

Conclusion

The protocols outlined in this document are intended to provide a framework for the safe handling and storage of this compound. Researchers, scientists, and drug development professionals are encouraged to supplement these protocols with their institution's specific safety guidelines and to always exercise caution when working with this and any other chemical compound.

References

Troubleshooting & Optimization

Troubleshooting "3-(Piperidin-1-ylsulfonyl)aniline" synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Piperidin-1-ylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound can often be attributed to several critical factors. A systematic check of the following is recommended:

  • Reagent Quality:

    • 3-Aminobenzenesulfonyl chloride: This reagent is highly sensitive to moisture. Hydrolysis to the corresponding sulfonic acid will render it unreactive. It is crucial to use a freshly opened bottle or a properly stored anhydrous reagent.

    • Piperidine: Ensure the piperidine is pure and dry. The presence of water can react with the sulfonyl chloride.

    • Solvent: The use of anhydrous solvents is critical to prevent the hydrolysis of the sulfonyl chloride.

    • Base: Ensure the base (e.g., triethylamine, pyridine) is pure and dry.

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Running the reaction at too high a temperature can lead to side reactions and decomposition.[1]

    • Stoichiometry: Precise molar ratios of the reactants are crucial. An excess of piperidine is sometimes used to drive the reaction to completion, but a large excess can complicate purification. A common starting point is a 1:1.1 to 1:1.5 molar ratio of 3-aminobenzenesulfonyl chloride to piperidine.

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents due to atmospheric moisture.

Q2: I am observing the formation of a significant amount of a di-sulfonylated byproduct. How can I minimize this?

A2: The formation of a di-sulfonylated byproduct, where the sulfonyl group also reacts with the amino group of the aniline, is a common side reaction with primary amines.[1] To favor mono-sulfonylation, consider the following:

  • Slow Addition of Reagents: Add the 3-aminobenzenesulfonyl chloride solution dropwise to the cooled solution of piperidine and base. This helps to avoid localized high concentrations of the sulfonyl chloride, which can promote di-sulfonylation.[1]

  • Stoichiometric Control: Use a strict 1:1 molar ratio of 3-aminobenzenesulfonyl chloride to piperidine. A slight excess of the amine can be used to ensure the complete consumption of the sulfonylating agent.[1]

  • Low Temperature: Maintain a low reaction temperature (0 °C to room temperature) to enhance the selectivity for the mono-sulfonated product.[1]

Q3: My reaction appears to stall before completion. What could be the cause?

A3: A stalled reaction can be due to several factors:

  • Insufficient Base: The reaction produces hydrochloric acid as a byproduct, which can protonate the piperidine, rendering it non-nucleophilic. Ensure at least one equivalent of a suitable base is present to neutralize the acid.

  • Poor Reagent Reactivity: As mentioned, hydrolysis of the 3-aminobenzenesulfonyl chloride is a primary cause of incomplete reactions.

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants.

Q4: I am having difficulty purifying the final product. What are some recommended techniques?

A4: Purification of this compound can typically be achieved through the following methods:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the base-HCl salt and other water-soluble impurities. This usually involves washing the organic layer with a dilute acid (e.g., 1 M HCl) to remove excess piperidine and base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of this compound. These are representative data based on general principles of sulfonamide synthesis.

Table 1: Effect of Base on Reaction Yield

Base (1.2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
TriethylamineDichloromethane0 to RT485
PyridineDichloromethane0 to RT480
DIPEADichloromethane0 to RT475
NoneDichloromethane0 to RT4<10

Table 2: Effect of Solvent on Reaction Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
TriethylamineDichloromethane0 to RT485
TriethylamineTetrahydrofuran0 to RT478
TriethylamineAcetonitrile0 to RT472
TriethylamineToluene0 to RT465

Table 3: Effect of Temperature on Reaction Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
TriethylamineDichloromethane-10 to 0675
TriethylamineDichloromethane0 to RT485
TriethylamineDichloromethaneRT480
TriethylamineDichloromethane40265 (with impurities)

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[2][3]

Materials:

  • 3-Aminobenzenesulfonyl chloride

  • Piperidine

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-aminobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the cooled piperidine solution over 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 3-aminobenzenesulfonyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualization

Reaction Pathway for the Synthesis of this compound

reaction_pathway cluster_reactants Reactants reactant1 3-Aminobenzenesulfonyl chloride product This compound reactant1->product + reactant2 Piperidine reactant2->product hcl HCl product->hcl - base Base (e.g., Triethylamine) base->product

Caption: Synthesis of this compound from its precursors.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Verify Reaction Conditions (Temp, Stoichiometry, Atmosphere) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Conditions conditions_ok->adjust_conditions No check_workup Review Workup & Purification (Extraction, Recrystallization) conditions_ok->check_workup Yes adjust_conditions->check_conditions workup_ok Workup Optimized? check_workup->workup_ok optimize_workup Optimize Purification workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_workup->check_workup

Caption: A logical workflow for troubleshooting low product yield.

Logical Relationship of Key Experimental Parameters

logical_relationship yield Product Yield reagent_quality Reagent Quality reagent_quality->yield reaction_temp Reaction Temperature reaction_temp->yield side_reactions Side Reactions reaction_temp->side_reactions base_choice Choice of Base base_choice->yield solvent_choice Choice of Solvent solvent_choice->yield stoichiometry Stoichiometry stoichiometry->yield stoichiometry->side_reactions side_reactions->yield decreases

Caption: Interdependence of experimental parameters affecting final product yield.

References

Identifying and removing impurities in "3-(Piperidin-1-ylsulfonyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-ylsulfonyl)aniline. The information provided is designed to help identify and remove impurities that may be encountered during synthesis and experimentation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity of Final Product Incomplete reaction or presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are observed, consider extending the reaction time or adding a slight excess of one reagent.
Formation of side-products.Purify the crude product using column chromatography or recrystallization. Refer to the detailed protocols below.
Discolored Product (Yellowish or Brownish Tint) Oxidation of the aniline functional group.Minimize exposure of the compound to air and light. Store under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial. Purification by recrystallization with activated charcoal may help remove colored impurities.
Presence of residual solvents.Dry the product thoroughly under vacuum. The choice of drying temperature should be below the compound's melting point to avoid degradation.
Multiple Spots on TLC Analysis Presence of impurities.Identify the impurities by comparing the TLC with authentic standards of starting materials if available. Use a suitable solvent system for column chromatography to separate the components.
Inconsistent Analytical Results (e.g., HPLC peak area) Degradation of the compound.Prepare solutions fresh before analysis. Store stock solutions at low temperatures and protected from light. Perform forced degradation studies to understand the stability of the compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Based on the typical synthesis route involving the reaction of 3-aminobenzenesulfonyl chloride with piperidine, common impurities may include:

  • Unreacted Starting Materials: 3-aminobenzenesulfonyl chloride and piperidine.

  • Di-sulfonated Aniline: Formation of a bis-sulfonamide where two sulfonyl groups react with the aniline nitrogen.

  • Hydrolysis Product: 3-aminobenzenesulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.

  • Oxidation Products: Oxidized forms of the aniline moiety, leading to colored impurities.

Q2: How can I monitor the progress of the synthesis reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Q3: What is the best method to purify crude this compound?

A3: Both recrystallization and column chromatography are effective purification methods. The choice depends on the nature and quantity of the impurities.

  • Recrystallization is suitable for removing small amounts of impurities when a suitable solvent is found. A solvent pair like ethanol/water or isopropanol/water can be effective for sulfonamides.

  • Column Chromatography using silica gel is recommended for separating a mixture of compounds with different polarities. A gradient elution with ethyl acetate and hexane is a good starting point.

Q4: My purified product is still showing a minor impurity in HPLC analysis. What should I do?

A4: If a minor impurity persists after initial purification, a second purification step under different conditions may be necessary. For example, if you initially used column chromatography, a subsequent recrystallization might remove the persistent impurity. Alternatively, optimizing the HPLC method to achieve better separation can help in isolating and identifying the impurity using techniques like LC-MS.

Q5: How should I store this compound to prevent degradation?

A5: To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The aniline functional group is susceptible to oxidation, so minimizing exposure to air and light is crucial.

Data Presentation

Table 1: Hypothetical HPLC Data for Purity Analysis

Compound Retention Time (min) Relative Retention Time (RRT) Wavelength of Maximum Absorption (λmax, nm)
This compound5.21.00254, 280
Impurity A (e.g., 3-aminobenzenesulfonyl chloride)3.80.73250
Impurity B (e.g., Piperidine)2.10.40Not UV active
Impurity C (e.g., Di-sulfonated aniline)7.51.44260

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent System Solubility of Product (Hot) Solubility of Product (Cold) Notes
Ethanol/WaterHighLowGood for moderately polar compounds.
Isopropanol/WaterHighLowSimilar to ethanol/water, can offer different selectivity.
Ethyl Acetate/HexaneHighLowSuitable for less polar impurities.
AcetonitrileModerate to HighLowCan be a good single solvent for recrystallization.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).

  • Sample Application: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube. Also, spot the starting materials as references if available.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30:70 ethyl acetate/hexane). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Alternatively, stain the plate with a potassium permanganate solution.

  • Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials to assess the progress of the reaction.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the compounds based on their polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (refer to Table 2).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Quality Control start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis Assess impurity profile hplc_analysis HPLC Purity Check start->hplc_analysis Quantitative assessment column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor impurities final_hplc Final HPLC Purity > 98% column_chromatography->final_hplc recrystallization->final_hplc characterization Structural Characterization (NMR, MS) final_hplc->characterization Confirm identity pure_product Pure Product characterization->pure_product

"3-(Piperidin-1-ylsulfonyl)aniline" stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Piperidin-1-ylsulfonyl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to protect the compound from light and moisture. For long-term storage, maintaining a controlled temperature, as indicated on the product label, is recommended.[2][3]

Q2: What is the general stability profile of this compound?

A2: this compound possesses moderate thermodynamic stability under ambient conditions.[4] It is thermally stable up to approximately 116-117°C.[4] However, prolonged exposure to high temperatures, extreme pH conditions, light, or oxidizing agents can lead to degradation.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound are initiated by thermal stress, oxidation, and hydrolysis. Key vulnerabilities in the molecule include the sulfonamide bond, the aniline moiety, and the piperidine ring. Thermal decomposition, especially at temperatures above 200°C, can lead to the cleavage of the relatively weak sulfur-nitrogen (S-N) bond of the sulfonamide group.[4] The aniline and piperidine rings are susceptible to oxidation.[4][5]

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, as they can promote the oxidation of the aniline and piperidine rings, or the sulfur atom. Also, avoid strong acids and bases, which can catalyze hydrolysis of the sulfonamide bond. Keep away from heat, sparks, and open flames.[1][6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent analytical results (e.g., variable peak areas in HPLC) Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, store it at a low temperature (e.g., 2-8°C or -20°C) and protect it from light. Evaluate the stability of the compound in your specific solvent and buffer system over time.
Appearance of new, unexpected peaks in chromatograms Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in characterizing the new peaks.
Discoloration of the solid compound or solutions Oxidation or photolytic degradation.Store the solid compound in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, use amber vials or wrap containers in aluminum foil to protect them from light.[5]
Low assay signal or loss of biological activity Degradation of the active compound.Confirm the integrity of the compound before use via an analytical method like HPLC or LC-MS. Ensure that experimental conditions (e.g., pH, temperature) are within the stable range for the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all stressed samples and a control sample (stock solution stored under normal conditions) by a stability-indicating method, such as reverse-phase HPLC with a UV detector or LC-MS.

  • Compare the chromatograms to identify degradation products (new peaks) and determine the percentage of degradation of the parent compound.

Visualizations

Degradation_Pathways cluster_thermal Thermal Degradation (>200°C) cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Acid/Base) main This compound thermal_prod Cleavage of S-N Bond main->thermal_prod Heat n_oxide Piperidine N-oxide main->n_oxide Oxidizing agents (e.g., H₂O₂) sulfoxide Sulfoxide/Sulfone main->sulfoxide Oxidizing agents hydrolysis_prod Aniline & Piperidine-1-sulfonic acid main->hydrolysis_prod H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_stability Is the compound degrading? start->check_stability prepare_fresh Prepare fresh solutions Protect from light and heat check_stability->prepare_fresh Yes re_run Re-run experiment with optimized conditions check_stability->re_run No forced_degradation Perform forced degradation study prepare_fresh->forced_degradation analyze Analyze via HPLC/LC-MS forced_degradation->analyze identify_products Identify degradation products and adjust experimental conditions analyze->identify_products identify_products->re_run

Caption: Troubleshooting workflow for experimental inconsistencies.

References

Overcoming solubility issues of "3-(Piperidin-1-ylsulfonyl)aniline" in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(Piperidin-1-ylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule, possessing both polar and non-polar characteristics.[1] Its sulfonamide and aniline groups contribute to its moderate-to-high polarity, while the piperidine ring provides lipophilic properties. This dual nature means its solubility is highly dependent on the solvent system. It is generally sparingly soluble in aqueous buffers and more soluble in organic solvents like DMSO and ethanol.

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A2: This phenomenon, often called "solvent shock," is common for compounds dissolved in a strong organic solvent like DMSO and then introduced into an aqueous environment. The dramatic decrease in the organic solvent concentration upon dilution reduces the overall solvating power of the mixture for a lipophilic compound, causing it to precipitate out of the solution.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of this compound is expected to be pH-dependent due to the presence of an aniline moiety, which is weakly basic, and a sulfonamide group, which can be weakly acidic. At lower pH, the aniline nitrogen can become protonated, increasing its aqueous solubility. Conversely, at higher pH, the sulfonamide proton may be removed, also potentially increasing solubility. The exact pH at which solubility is maximal would need to be determined experimentally. The solubility of sulfonamides generally increases with increasing pH.[2][3]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A4: Kinetic solubility refers to the concentration of a compound that remains in solution under specific, non-equilibrium conditions, such as after diluting a DMSO stock into a buffer and incubating for a short period.[4][5] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a solvent.[6] For most in vitro assays, kinetic solubility is more practically relevant as it reflects the conditions of the experiment. However, for formulation and development purposes, thermodynamic solubility is a critical parameter.

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your assays.

Diagram: Troubleshooting Workflow for Compound Precipitation

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock warm_sonicate Gently warm and sonicate stock solution check_stock->warm_sonicate No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes warm_sonicate->check_stock optimize_dilution Optimize dilution method (e.g., vortexing, slow addition) check_dilution->optimize_dilution Yes check_concentration Is the final concentration too high? check_dilution->check_concentration No optimize_dilution->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the final DMSO concentration <0.5%? check_concentration->check_solvent No success Problem Resolved lower_concentration->success adjust_solvent Increase co-solvent or use solubilizing agents check_solvent->adjust_solvent No check_buffer Is the assay buffer optimal? check_solvent->check_buffer Yes adjust_solvent->success adjust_buffer Adjust pH or add surfactants check_buffer->adjust_buffer Yes fail Consult further check_buffer->fail No adjust_buffer->success

Caption: A step-by-step workflow to identify and resolve precipitation issues.

Data Presentation: Illustrative Solubility of this compound

The following tables provide illustrative quantitative data on the solubility of this compound in various solvents and conditions. This data is based on the general properties of sulfonamide and aniline-containing compounds and should be experimentally verified for your specific assay.

Table 1: Solubility in Common Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)Estimated Solubility (mM)
DMSO25> 50> 208
Ethanol2510 - 2041.6 - 83.2
Methanol2520 - 3083.2 - 124.8
Acetonitrile255 - 1020.8 - 41.6
Water25< 0.1< 0.42

Table 2: Aqueous Solubility in Different Buffers (pH Variation)

Buffer SystempHTemperature (°C)Estimated Kinetic Solubility (µM)
Citrate Buffer5.02550 - 100
Phosphate-Buffered Saline (PBS)7.42510 - 20
Tris Buffer8.52530 - 60

Table 3: Effect of Co-solvents on Aqueous Solubility in PBS (pH 7.4)

Co-solventConcentration (%)Temperature (°C)Estimated Kinetic Solubility (µM)
DMSO0.52520 - 40
DMSO1.02540 - 80
Ethanol1.02515 - 30
Ethanol2.02530 - 50

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or use a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Minimize Precipitation
  • Pre-warm Buffer: Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Vortexing: While vigorously vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise directly into the vortex. This promotes rapid dispersion and minimizes localized high concentrations of the compound.

  • Final Concentration: Ensure the final concentration of DMSO in the assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.

Protocol 3: Determination of Kinetic Solubility by Nephelometry

This high-throughput method provides a rapid assessment of a compound's solubility under assay-like conditions.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the stock solution in DMSO.

  • Add Aqueous Buffer: Add a fixed volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Diagram: Kinetic Solubility Assay Workflow

G Kinetic Solubility Assay Workflow A Prepare high-concentration stock in 100% DMSO B Perform serial dilution of stock in DMSO in a microplate A->B C Add aqueous buffer to all wells B->C D Incubate with shaking (e.g., 2 hours at 25°C) C->D E Measure turbidity using a nephelometer D->E F Determine highest concentration without precipitation E->F G Thermodynamic Solubility Assay Workflow A Add excess solid compound to solvent B Shake at constant temperature for 24-48 hours A->B C Filter the suspension to remove undissolved solid B->C D Quantify compound concentration in the filtrate (e.g., by HPLC) C->D E Equilibrium solubility determined D->E

References

Improving the efficiency of "3-(Piperidin-1-ylsulfonyl)aniline" purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(Piperidin-1-ylsulfonyl)aniline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 3-aminobenzenesulfonamide and piperidine, byproducts from side reactions, and residual solvents. In sulfonamide synthesis, the formation of bis-sulfonated products can also occur with primary amines.[1] It is also possible for degradation products to form, especially with prolonged exposure to harsh conditions during synthesis or workup.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for sulfonamide derivatives like this compound are recrystallization and column chromatography.[1] Recrystallization is often preferred for obtaining highly pure crystalline material, while column chromatography is excellent for separating the desired product from impurities with different polarities.

Q3: How can I decolorize my sample of this compound?

A3: Discoloration is often due to oxidized impurities or colored byproducts. Treatment with activated charcoal during the recrystallization process is a common and effective method for decolorization. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is heated briefly before hot filtration to remove the carbon and adsorbed impurities.[2]

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is too concentrated or cooled too quickly. To remedy this, try adding more hot solvent to the solution and allowing it to cool more slowly. Insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature can help.[3] Using a different solvent system may also be necessary.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of Purified Product - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Ensure the solution is sufficiently cooled to maximize crystal formation.[4]
Product Fails to Crystallize - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.- Add a seed crystal of the pure compound.[4]
Crystals are Still Impure - Inefficient removal of impurities in the mother liquor.- Co-crystallization of impurities.- Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of cold recrystallization solvent.- A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Compounds - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A gradient elution may be necessary.- Use an appropriate amount of crude product for the column size.
Compound is Tailing on the Column - Interaction of the basic aniline group with acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent should be determined on a small scale first.

1. Solvent Screening:

  • Place a small amount of the crude compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

  • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[3]

Solvent Screening Observations Table:

Solvent/Solvent SystemSolubility at Room Temp.Solubility when HeatedObservations upon Cooling
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Ethanol/Water (e.g., 9:1)

2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Heat the solution to boiling for a few minutes.

  • Perform a hot filtration through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals, for example, in a vacuum oven.

Recrystallization Troubleshooting Workflow

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolution Dissolve crude product in minimum hot solvent start->dissolution cooling Cool solution slowly dissolution->cooling crystals_form Crystals form? cooling->crystals_form collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes oiling_out Product oils out? crystals_form->oiling_out No end End collect_crystals->end no_crystals No crystals form? oiling_out->no_crystals No add_more_solvent Add more hot solvent, cool even slower oiling_out->add_more_solvent Yes scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Yes concentrate Concentrate solution by evaporating solvent no_crystals->concentrate No add_more_solvent->cooling scratch_seed->cooling concentrate->cooling G Column Chromatography Workflow start Start tlc Optimize mobile phase using TLC start->tlc pack_column Pack column with silica gel slurry tlc->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate product Purified Product evaporate->product

References

Technical Support Center: Synthesis and Scale-Up of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(Piperidin-1-ylsulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves a two-step process. First, 3-aminobenzenesulfonic acid is converted to 3-aminobenzenesulfonyl chloride. This is a critical step that often involves the use of a chlorinating agent like chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with piperidine in the presence of a base to yield this compound. For larger scale operations, protection of the amino group of the aniline starting material is often employed to improve selectivity and reduce side reactions.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The reaction of aniline derivatives with chlorosulfonic acid is highly exothermic and releases hydrogen chloride gas.[1] A runaway reaction is a significant risk if the addition of the sulfonating agent is too rapid or if cooling is inadequate.[1] Proper temperature control, slow and controlled reagent addition, and adequate ventilation are critical safety measures.[1] Continuous manufacturing processes are being explored as a safer alternative for hazardous chlorosulfonation reactions at an industrial scale.[2]

Q3: How can I minimize the formation of impurities during the reaction?

A3: The main impurities can include di-sulfonylated byproducts and isomers. To minimize these, consider the following:

  • Controlled Stoichiometry: Use a precise molar ratio of reactants. An excess of the sulfonylating agent can lead to di-sulfonylation.[3]

  • Slow Addition: Add the sulfonyl chloride or chlorosulfonic acid slowly and at a low temperature to control the reaction rate and prevent side reactions.[1][3]

  • Protecting Groups: On a larger scale, protecting the amino group of the aniline starting material (e.g., through acetylation) can prevent over-sulfonylation and improve regioselectivity.[4]

Q4: What are the recommended methods for purifying the final product on a large scale?

A4: Crystallization is the most common method for purifying active pharmaceutical ingredients (APIs) at an industrial scale.[5][6] The choice of solvent is crucial for obtaining high purity and the desired crystal form. A systematic screening of solvents with varying polarities is recommended to find optimal conditions for crystallization.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated product weight is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis of the crude product shows a large amount of starting material or byproducts.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure adequate mixing, especially in larger reactors.
Hydrolysis of Sulfonyl Chloride The intermediate 3-aminobenzenesulfonyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature.[8]
Poor Reactivity of Piperidine While piperidine is generally reactive, ensure its quality. If the reaction is sluggish, a slight excess of piperidine or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) could be considered, though this may introduce new impurities.[8]
Product Loss During Workup/Purification Optimize the extraction and crystallization procedures. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer. Select a crystallization solvent that provides good recovery.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • Purification is difficult, and the final product has low purity.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Di-sulfonylation of Aniline This occurs when the aniline nitrogen is also sulfonylated. This is more likely with unprotected anilines under harsh conditions. Solution: Use a protecting group for the aniline nitrogen, such as an acetyl group, which can be removed in a subsequent step. Carefully control the stoichiometry, avoiding a large excess of the sulfonylating agent.[3]
Formation of Isomers (ortho-, para-) The sulfonyl group may substitute at different positions on the aniline ring. Solution: Protecting the amino group can sterically hinder ortho-substitution, favoring the desired meta- and para-isomers. The reaction temperature can also influence the isomer ratio.
Hydrolysis of Sulfonyl Chloride to Sulfonic Acid The presence of water leads to the formation of 3-aminobenzenesulfonic acid. Solution: Maintain strictly anhydrous conditions throughout the reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Issue 3: Runaway Reaction During Sulfonylation

Symptoms:

  • A sudden, rapid, and uncontrolled increase in reaction temperature.

  • Vigorous gas evolution.

  • Potential for reactor over-pressurization.

Immediate Actions and Preventative Measures:

Immediate Actions Preventative Measures
1. Immediately stop the addition of the sulfonylating agent.[1]1. Slow, Controlled Addition: Use a syringe pump or a dropping funnel for precise and slow addition of the sulfonylating agent.[1]
2. Enhance cooling by adding more ice/salt to the bath or lowering the chiller setpoint.[1]2. Adequate Cooling: Ensure the cooling system is appropriately sized for the reaction scale and is at the target temperature before starting the addition.[9]
3. Ensure vigorous stirring to promote uniform heat dissipation.[1]3. Pre-cooling: Cool the initial aniline solution to 0-5 °C before starting the addition of the sulfonylating agent.[9]
4. If planned, execute an emergency quenching procedure with a pre-chilled quenching agent.[1]4. Dilution: Using a larger volume of solvent can help to absorb the heat generated.[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzenesulfonyl Chloride (Laboratory Scale)

Materials:

  • 3-Aminobenzenesulfonic acid

  • Chlorosulfonic acid

  • Dry glassware

  • Ice/salt bath

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Place the flask in an ice/salt bath to cool to 0-5 °C.

  • Carefully add chlorosulfonic acid to the cooled flask.

  • CRITICAL STEP: Add 3-aminobenzenesulfonic acid in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.[1]

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or other appropriate methods).

  • Carefully quench the reaction by pouring the mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate.

  • Filter the crude 3-aminobenzenesulfonyl chloride and wash it with cold water.

Protocol 2: Synthesis of this compound (Laboratory Scale)

Materials:

  • 3-Aminobenzenesulfonyl chloride (from Protocol 1)

  • Piperidine

  • Triethylamine or pyridine (base)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Ice bath

Procedure:

  • Dissolve piperidine and the base (e.g., triethylamine, 1.2 equivalents) in the anhydrous solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the 3-aminobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled piperidine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Purification start_mat 3-Aminobenzenesulfonic Acid reaction1 Chlorosulfonation start_mat->reaction1 reagent1 Chlorosulfonic Acid reagent1->reaction1 intermediate 3-Aminobenzenesulfonyl Chloride reaction1->intermediate reaction2 Sulfonylation intermediate->reaction2 reagent2 Piperidine reagent2->reaction2 reagent3 Base (e.g., Triethylamine) reagent3->reaction2 crude_product Crude Product reaction2->crude_product purification Crystallization / Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Sulfonyl Chloride Hydrolysis start->cause2 cause3 Product Loss During Workup start->cause3 solution1 Extend Reaction Time / Increase Temperature cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Optimize Extraction & Crystallization cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Interpreting NMR Spectra of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H and ¹³C NMR spectra of "3-(Piperidin-1-ylsulfonyl)aniline".

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift regions for the main structural motifs of this compound?

A1: The molecule contains three key regions: a substituted aniline ring, a piperidine ring, and a sulfonamide group.

  • Aniline Ring Protons: These aromatic protons typically appear in the region of 6.5-8.0 ppm . The substitution pattern (meta-substituted) will lead to complex splitting patterns.

  • Piperidine Ring Protons: The protons on the piperidine ring are aliphatic and will be found further upfield.

    • Protons on carbons adjacent to the nitrogen (α-protons, H-2'/H-6') are deshielded and expected around 2.8-3.2 ppm .[1]

    • Protons on the next carbon (β-protons, H-3'/H-5') are expected around 1.5-1.7 ppm .

    • The proton on the carbon furthest from the nitrogen (γ-proton, H-4') is expected around 1.4-1.6 ppm .[1]

  • Aniline Amine (-NH₂) Protons: The protons of the primary amine group are often broad and can appear over a wide range, typically between 3.0-5.0 ppm for aromatic amines.[2] Their chemical shift is highly dependent on solvent, concentration, and temperature.[3]

Q2: How can I confirm the presence of the -NH₂ peak?

A2: The -NH₂ peak can be broad and difficult to distinguish from the baseline or other signals. To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The -NH₂ protons will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[4]

Q3: Why do the piperidine protons appear as complex multiplets?

A3: The piperidine ring exists in a chair conformation, leading to chemically distinct axial and equatorial protons. These protons will couple with each other (geminal and vicinal coupling), resulting in complex multiplets rather than simple signals. At room temperature, rapid chair-flipping can sometimes simplify these signals by averaging the axial and equatorial environments.

Q4: What splitting patterns should I expect for the aromatic protons on the aniline ring?

A4: The aniline ring is 1,3-disubstituted. This will lead to four distinct aromatic signals.

  • H-2: Will likely appear as a singlet or a narrow triplet due to small couplings to H-4 and H-6.

  • H-4: Will appear as a doublet of doublets (or triplet) due to coupling with H-5 (ortho coupling, J ≈ 7-9 Hz) and H-2/H-6 (meta coupling, J ≈ 2-3 Hz).

  • H-5: Will appear as a triplet due to ortho coupling with H-4 and H-6 (J ≈ 7-9 Hz).

  • H-6: Will appear as a doublet of doublets due to ortho coupling with H-5 (J ≈ 7-9 Hz) and meta coupling to H-2/H-4 (J ≈ 2-3 Hz).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Overlapping Aromatic or Piperidine Signals Insufficient magnetic field strength or poor choice of solvent.Re-run the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher). Alternatively, try a different deuterated solvent (e.g., Benzene-d₆, Acetone-d₆) which can induce different chemical shifts and resolve overlapping peaks.[4]
Broad, Poorly Resolved Peaks Sample concentration is too high, leading to viscosity issues or intermolecular interactions. The presence of paramagnetic impurities.Dilute the sample. Ensure the sample is fully dissolved. Filter the sample if particulates are present. Paramagnetic impurities can severely broaden signals.[5]
Missing -NH₂ Peak The peak may be very broad and lost in the baseline, or it may have exchanged with residual water in the solvent.Ensure you are using a dry NMR solvent. If the peak is still not visible, a D₂O exchange can be used to confirm its absence (as no peak will disappear).[4]
Inaccurate Integration Overlapping peaks, poor phasing, or incorrect baseline correction. The -NH₂ peak is often too broad for accurate integration.Carefully phase and baseline correct the spectrum. For overlapping regions, use deconvolution software if available. Do not rely on the integration of the broad -NH₂ peak for quantitative analysis.
Unexpected Peaks in the Spectrum Contamination from residual solvents (e.g., ethyl acetate, acetone), grease, or water.Check for common solvent peaks. Ensure NMR tubes are clean and dry.[4] Samples purified by chromatography can sometimes retain ethyl acetate, which can be removed by co-evaporation with dichloromethane.[4]

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) for this compound. These are estimated values and may vary depending on experimental conditions.

Table 1: Predicted ¹H NMR Data (in CDCl₃)
ProtonsMultiplicityIntegrationChemical Shift (δ, ppm)
H-5 (Aromatic)t1H~7.30-7.40
H-4, H-6 (Aromatic)m2H~7.00-7.20
H-2 (Aromatic)t or s1H~6.80-6.90
-NH₂br s2H~3.80-4.20
H-2', H-6' (Piperidine α)t4H~2.90-3.10
H-3', H-4', H-5' (Piperidine β, γ)m6H~1.40-1.70
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
Carbon AtomChemical Shift (δ, ppm)
C-1 (C-SO₂)~145-148
C-3 (C-NH₂)~148-150
C-5~129-131
C-2~115-117
C-6~118-120
C-4~119-121
C-2', C-6' (Piperidine α)~47-49
C-3', C-5' (Piperidine β)~25-27
C-4' (Piperidine γ)~23-25

Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vial

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Use a solvent in which the compound is fully soluble.[4] CDCl₃ is a common starting point, but DMSO-d₆ may be required for better solubility or to resolve specific peaks.

  • Transfer: Vortex the vial gently to ensure the sample is completely dissolved. Once dissolved, transfer the solution to the NMR tube using a pipette.

  • Standard: Ensure the solvent contains an internal standard like TMS (0 ppm). Most commercially available deuterated solvents already contain TMS.

  • Acquisition: Place the NMR tube in the spectrometer.

  • Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. A sufficient number of scans (e.g., 8-16) should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This requires a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, correcting the baseline, and calibrating the chemical shift scale to the TMS signal at 0 ppm.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for spectral interpretation and the structural relationships within the molecule.

logical_workflow cluster_start Initial Analysis cluster_regions Signal Identification cluster_assignment Detailed Assignment cluster_final Final Steps A Acquire 1H NMR Spectrum B Identify Solvent & TMS Peaks A->B C Identify Aromatic Region (6.5-8.0 ppm) B->C D Identify Aliphatic Region (Piperidine, 1.0-3.5 ppm) B->D E Identify Exchangeable Proton (-NH2, broad, 3-5 ppm) B->E F Analyze Aromatic Splitting Patterns (ortho, meta coupling) C->F G Assign Piperidine Protons (α, β, γ positions) D->G H Confirm -NH2 with D2O Exchange E->H I Integrate All Peaks F->I G->I H->I J Correlate with 13C & 2D NMR Data I->J K Final Structure Confirmation J->K

Caption: Workflow for ¹H NMR spectral interpretation.

molecular_relationships cluster_aniline Aniline Ring cluster_piperidine Piperidine Ring cluster_core Aromatic_H Ar-H (4 Protons) Sulfonyl Sulfonyl Group (-SO2-) Aromatic_H->Sulfonyl meta to NH2 -NH2 (2 Protons) NH2->Aromatic_H on ring with Alpha_H α-H (4 Protons) Beta_Gamma_H β/γ-H (6 Protons) Alpha_H->Beta_Gamma_H adjacent to Sulfonyl->Alpha_H links to

References

Technical Support Center: Mass Spectrometry Analysis of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-ylsulfonyl)aniline and related compounds during mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
MS-01 Unexpectedly low or no signal for the protonated molecule [M+H]⁺. - Inefficient ionization. - Suboptimal source parameters. - Sample degradation. - Incorrect mobile phase composition.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature). - Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) to facilitate protonation.[1] - Check for sample stability and prepare fresh solutions if necessary.
MS-02 Observation of an unexpected [M-H]⁻ ion in positive ion mode. - In-source fragmentation or charge-state ambiguity.- This is unlikely in positive mode for this compound. Verify instrument calibration and method settings. If the issue persists, consider analyzing in negative ion mode to confirm the presence of a deprotonated species.
MS-03 Dominant fragment ion corresponds to the loss of SO₂ (64 Da), but other expected fragments are missing. - Collision energy is too high, favoring a single fragmentation pathway. - The Ar--sulfur bond is particularly labile.[2][3]- Perform a collision energy ramping experiment to find the optimal energy that produces a richer fragmentation spectrum. - Consider that for some aromatic sulfonamides, the loss of SO₂ is a very dominant pathway.[2][3]
MS-04 The observed fragmentation pattern does not align with the expected cleavage of the piperidine ring. - The charge is localized on the sulfonamide or aniline portion of the molecule, directing fragmentation away from the piperidine ring. - Low collision energy.- Increase the collision energy to induce fragmentation of the piperidine ring. - The fragmentation is heavily influenced by the substituents on the piperidine ring; in this case, the sulfonyl group dictates the initial fragmentation.[4]
MS-05 Presence of adduct ions such as [M+Na]⁺ or [M+K]⁺. - Contamination from glassware, solvents, or mobile phase additives.- Use high-purity solvents and additives. - Clean glassware thoroughly. - The presence of sodium can sometimes be unavoidable, but its adduct can serve as a secondary confirmation of the molecular weight.
MS-06 Poor reproducibility of fragmentation patterns between runs. - Fluctuations in collision energy. - Unstable spray in the ESI source. - Matrix effects from the sample.[1]- Ensure the mass spectrometer is properly calibrated and stable. - Optimize ESI source conditions for a stable spray. - Employ sample cleanup procedures like solid-phase extraction (SPE) to minimize matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule [M+H]⁺ for this compound?

A1: The molecular formula for this compound is C₁₁H₁₆N₂O₂S. The molecular weight is approximately 240.32 g/mol . Therefore, the expected m/z for the singly charged protonated molecule [M+H]⁺ would be approximately 241.33.

Q2: What are the most likely fragmentation pathways for this compound in positive ion ESI-MS/MS?

A2: Based on the fragmentation of similar aromatic sulfonamides and piperidine-containing compounds, the following pathways are plausible:

  • Loss of SO₂: A common fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[2][3] This would result in a fragment ion of m/z 177.33.

  • Cleavage of the S-N bond: The bond between the sulfur atom and the piperidine nitrogen can cleave, leading to a piperidinyl cation or a fragment containing the aniline and sulfonyl group.

  • Piperidine Ring Fragmentation: At higher collision energies, the piperidine ring itself may undergo fragmentation, often involving α-cleavage adjacent to the nitrogen atom or ring fission.[4]

Q3: How does the aniline group influence the fragmentation pattern?

A3: The aniline moiety, being a potential site of protonation, can influence the fragmentation cascade. Protonation on the aniline nitrogen could lead to different fragmentation pathways compared to protonation on the piperidine nitrogen or the sulfonamide group. The fragmentation of protonated sulfonamides can produce radical cations of the constituent amines.[5]

Q4: Should I use positive or negative ion mode for the analysis?

A4: Positive ion mode is generally preferred for compounds containing basic nitrogen atoms, such as the piperidine and aniline moieties in this molecule, as they are readily protonated.[4] Electrospray ionization (ESI) in positive mode is a suitable technique.

Q5: What collision energy should I use for MS/MS analysis?

A5: The optimal collision energy depends on the instrument and the desired fragmentation. It is best to perform a collision energy ramping experiment, typically from 10 to 40 eV, to observe which fragments are produced at different energies. This will provide a comprehensive fragmentation pattern.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a general methodology for the analysis of this compound using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion, or to an appropriate concentration for LC-MS analysis.

2. Liquid Chromatography (for LC-MS):

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Injection Volume: 1 - 5 µL.[4]

  • Column Temperature: 30 - 40 °C.[4]

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.[4]

  • Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the precursor ion ([M+H]⁺), typically over a range of m/z 100-500.

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion (m/z ~241.3) as the precursor ion.

    • Perform a product ion scan to observe the fragmentation pattern.

    • Optimize the collision energy (e.g., by ramping from 10-40 eV) to obtain a rich spectrum of fragment ions.

Visualizations

Troubleshooting_Workflow start Start: Unexpected MS Result no_signal No or Low [M+H]⁺ Signal (MS-01) start->no_signal unexpected_fragments Unexpected Fragmentation (MS-03, MS-04) start->unexpected_fragments adducts Adduct Ions Observed (MS-05) start->adducts reproducibility Poor Reproducibility (MS-06) start->reproducibility check_ionization Optimize Source Parameters & Check Mobile Phase no_signal->check_ionization check_ce Adjust Collision Energy unexpected_fragments->check_ce check_purity Verify Sample & Solvent Purity adducts->check_purity check_stability Verify Instrument Stability & Sample Prep reproducibility->check_stability end End: Expected Result check_ionization->end check_ce->end check_purity->end check_stability->end Fragmentation_Pathway M [M+H]⁺ m/z 241.3 frag1 Loss of SO₂ (-64 Da) M->frag1 Pathway A frag2 S-N Bond Cleavage M->frag2 Pathway B frag3 Piperidine Ring Fission M->frag3 Pathway C (Higher Energy) ion1 [C₁₁H₁₆N₂]⁺ m/z 177.3 frag1->ion1 ion2 [C₅H₁₀N]⁺ m/z 84.1 (Piperidinyl Cation) frag2->ion2 ion3 [C₆H₆NO₂S]⁺ m/z 156.0 (Anilinesulfonyl Cation) frag2->ion3 ion4 Other Fragments frag3->ion4

References

Addressing batch-to-batch variability of "3-(Piperidin-1-ylsulfonyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of "3-(Piperidin-1-ylsulfonyl)aniline". The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

FAQs: Understanding Batch-to-Batch Variability

Q1: What is "this compound" and what are its primary applications?

A1: "this compound" is an organic compound with the molecular formula C₁₁H₁₆N₂O₂S.[1] It belongs to the sulfonamide class of molecules.[1] Its primary applications are in the pharmaceutical industry as a synthetic intermediate or fragment in drug design, particularly for the development of anticancer and antimicrobial agents.[1] It is known to act as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis.[1]

Q2: What is batch-to-batch variability and why is it a concern for "this compound"?

Q3: What are the main causes of batch-to-batch variability in the synthesis of "this compound"?

A3: The primary causes of batch-to-batch variability in the synthesis of "this compound" can be categorized into three main areas:

  • Presence of Impurities: These can be residual starting materials, byproducts from side reactions, or contaminants from solvents and reagents.

  • Polymorphism: The ability of the compound to exist in different crystalline forms (polymorphs). Different polymorphs can have different physical properties, such as solubility and dissolution rate, which can affect biological activity.[2][3]

  • Variations in Synthesis and Work-up Conditions: Minor changes in reaction time, temperature, solvent purity, or purification methods can lead to differences in the final product's purity and composition.

Troubleshooting Guide: Addressing Inconsistent Experimental Results

This guide is designed to help you systematically troubleshoot issues related to the batch-to-batch variability of "this compound".

Issue 1: Inconsistent Potency or Activity in Biological Assays (e.g., DHFR Inhibition Assay)

If you are observing significant differences in the biological activity of different batches of "this compound", consider the following troubleshooting workflow:

G start Inconsistent Biological Activity Observed check_purity Step 1: Assess Purity of Each Batch (HPLC, LC-MS, NMR) start->check_purity impurity_detected Are impurities detected? check_purity->impurity_detected characterize_impurity Step 2: Identify and Quantify Impurities (MS, NMR) impurity_detected->characterize_impurity Yes no_impurity Purity is high and consistent across batches impurity_detected->no_impurity No evaluate_impact Step 3: Evaluate Biological Activity of Impurities (if possible) characterize_impurity->evaluate_impact purify Step 4: Re-purify Batches (e.g., Column Chromatography, Recrystallization) evaluate_impact->purify retest Step 5: Re-test Purified Batches in Assay purify->retest end Consistent Results Achieved retest->end check_polymorphism Step 6: Investigate Polymorphism (XRD, DSC) no_impurity->check_polymorphism polymorphs_present Are different polymorphs present? check_polymorphism->polymorphs_present control_crystallization Step 7: Control Crystallization Conditions to Obtain a Consistent Polymorph polymorphs_present->control_crystallization Yes no_polymorphs No evidence of polymorphism polymorphs_present->no_polymorphs No control_crystallization->retest review_assay Step 8: Review and Standardize Assay Protocol no_polymorphs->review_assay review_assay->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Visible Differences Between Batches (Color, Crystal Form)

Physical differences between batches are often an indicator of underlying chemical variations.

Observation Potential Cause Recommended Action
Different Colors Presence of colored impurities, often from side reactions or degradation.Analyze by HPLC-DAD or UV-Vis to detect chromophoric impurities. Purify the material, for example, by column chromatography or recrystallization with activated carbon.
Different Crystal Habits Polymorphism or the presence of solvates.Characterize the different crystal forms using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Standardize the crystallization solvent and conditions to ensure a consistent crystal form.
Amorphous vs. Crystalline Solid Inconsistent purification or solvent removal methods.Ensure complete removal of solvent under consistent conditions (e.g., temperature and vacuum). If an amorphous solid is desired, use rapid precipitation or lyophilization. For a crystalline solid, employ slow crystallization techniques.

Potential Impurities in the Synthesis of this compound

The synthesis of "this compound" typically involves the reaction of a 3-aminobenzenesulfonyl chloride derivative with piperidine.[1] Several impurities can arise from this process.

G cluster_reactants Starting Materials cluster_products Products cluster_impurities Potential Impurities 3-aminobenzenesulfonyl_chloride 3-Aminobenzenesulfonyl Chloride target_product This compound (Target Product) 3-aminobenzenesulfonyl_chloride->target_product impurity1 Unreacted 3-Aminobenzenesulfonyl Chloride 3-aminobenzenesulfonyl_chloride->impurity1 Incomplete reaction impurity3 Hydrolyzed Sulfonyl Chloride (3-Aminobenzenesulfonic acid) 3-aminobenzenesulfonyl_chloride->impurity3 Presence of water piperidine Piperidine piperidine->target_product impurity4 Piperidinium Hydrochloride piperidine->impurity4 Reaction with HCl byproduct impurity2 Bis-sulfonated Aniline target_product->impurity2 Reaction with another sulfonyl chloride molecule

Caption: Potential impurities in the synthesis of this compound.

Table of Potential Impurities and their Origin:

Impurity Potential Origin Impact on Assay
Unreacted 3-Aminobenzenesulfonyl Chloride Incomplete reaction; insufficient piperidine.Highly reactive and can covalently modify proteins in the assay, leading to non-specific inhibition.
Bis-sulfonated Aniline Reaction of the aniline nitrogen of the product with another molecule of the sulfonyl chloride starting material.May have different biological activity and can lead to an overestimation of the desired product's concentration if not chromatographically resolved.
3-Aminobenzenesulfonic acid Hydrolysis of the sulfonyl chloride starting material in the presence of water.Generally, more polar and less likely to be a potent DHFR inhibitor, but can affect the overall purity and yield.
Piperidinium Hydrochloride Byproduct of the reaction, formed from piperidine and HCl.Usually removed during aqueous work-up, but residual amounts can affect the pH of the final product if not properly washed.
Residual Solvents Incomplete removal during the drying process.Can interfere with biological assays and affect the accurate weighing of the compound.

Experimental Protocols for Quality Control

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a standard method to assess the purity of each batch and quantify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of each batch in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is calculated based on the relative peak area of the main product compared to the total area of all peaks.

Table: Example HPLC Data for Two Batches

Batch ID Retention Time of Main Peak (min) Purity by Area % Number of Impurity Peaks
Batch A 12.599.2%2
Batch B 12.595.8%4

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying major impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C spectra.

  • Analysis: Compare the spectra of different batches. Look for the presence of unexpected signals that could indicate impurities. The integration of signals in the ¹H NMR can be used to estimate the relative amounts of the main product and impurities if their structures are known.

3. Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

LC-MS is a powerful technique for confirming the molecular weight of the product and identifying the mass of any impurities.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z = 269.10). Other peaks may correspond to impurities. Fragmentation patterns (MS/MS) can be used to help elucidate the structures of unknown impurities.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Simplified DHFR signaling pathway.

G start Receive Different Batches of Compound qc Perform Quality Control (HPLC, NMR, MS) start->qc prepare_stock Prepare Stock Solutions (e.g., in DMSO) qc->prepare_stock add_compound Add Dilutions of Each Batch prepare_stock->add_compound assay_setup Set up DHFR Assay: - Enzyme - Substrate (DHF) - Cofactor (NADPH) assay_setup->add_compound incubate Incubate add_compound->incubate measure Measure Activity (e.g., decrease in NADPH absorbance) incubate->measure analyze Analyze Data and Compare IC50 Values measure->analyze end Conclusion on Batch-to-Batch Variability analyze->end

Caption: Experimental workflow for comparing compound batches in a DHFR assay.

References

Technical Support Center: Safe Disposal of 3-(Piperidin-1-ylsulfonyl)aniline Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of waste containing 3-(Piperidin-1-ylsulfonyl)aniline. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that I should be aware of during waste disposal?

A1: this compound is classified with several hazards that require careful management during disposal. Based on available data for similar compounds and its GHS classifications, it is considered toxic if swallowed, harmful in contact with skin or if inhaled, and can cause serious skin and eye irritation.[1][2] Therefore, all waste containing this compound should be treated as hazardous.

Q2: What is the appropriate personal protective equipment (PPE) to wear when handling waste of this compound?

A2: When handling waste containing this compound, you should always wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2][3] If there is a risk of generating dust or aerosols, a respirator may be necessary.[3]

Q3: How should I collect and store waste of this compound in the lab?

A3: All waste, whether solid or liquid, should be collected in clearly labeled, sealed, and compatible containers.[3] The containers should be marked as "Hazardous Waste" and should specify the contents, including "this compound". Store the waste containers in a designated, well-ventilated, and cool, dry area away from incompatible materials.[3][4]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No, you should not dispose of this compound down the drain.[2] Aniline and its derivatives can be harmful to aquatic life.[4][5] All waste must be collected and disposed of through your institution's hazardous waste management program.

Q5: What are the recommended disposal methods for this compound waste?

A5: The primary recommended method for disposal is incineration by a licensed hazardous waste disposal facility.[3] This compound may undergo thermal decomposition at temperatures above 200°C, potentially releasing piperidine and 3-aminobenzenesulfonyl radicals.[6] Professional incineration ensures complete destruction and minimizes environmental release. For liquid waste, advanced oxidation processes (AOPs) may also be a suitable treatment method, as they are effective for aniline and its derivatives.[5] However, this should be carried out by a specialized waste management service.

Troubleshooting Guide

Problem: I accidentally spilled a small amount of this compound powder.

Solution:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning, put on your PPE, including gloves, safety goggles, a lab coat, and if necessary, a respirator to avoid inhaling the dust.[3]

  • Contain the Spill: Use a dry clean-up procedure. Do not use water, as this may spread the contamination.[3]

  • Clean-up: Gently sweep or vacuum the spilled material. If vacuuming, ensure the vacuum is suitable for hazardous dust. Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, if appropriate for the surface), and dispose of the cleaning materials as hazardous waste.

Problem: The hazardous waste container for this compound is full.

Solution:

  • Do Not Overfill: Never overfill a hazardous waste container.

  • Seal and Label: Securely close the full container. Ensure the label is accurate and complete, including the name of the chemical and the accumulation start date.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste management team to arrange for a pickup.

  • Start a New Container: Begin collecting new waste in a fresh, properly labeled container.

Hazard Summary

The following table summarizes the GHS hazard classifications for this compound based on available data.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3Toxic if swallowed[1]
Acute Toxicity, Dermal4Harmful in contact with skin[1]
Acute Toxicity, Inhalation4Harmful if inhaled[1]
Skin Corrosion/Irritation2Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[2]
Specific target organ toxicity — single exposure3May cause respiratory irritation[2]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The recommended procedure is to follow your institution's established protocols for hazardous chemical waste disposal, which are typically aligned with national and local regulations.

Waste Disposal Workflow

The following diagram illustrates the recommended workflow for the safe disposal of this compound waste.

WasteDisposalWorkflow cluster_lab In the Laboratory cluster_disposal Institutional Waste Management cluster_final Final Disposal GenerateWaste Generate Waste (Solid or Liquid) CollectWaste Collect in Labeled, Sealed Container GenerateWaste->CollectWaste Immediate Collection StoreWaste Store in Designated Hazardous Waste Area CollectWaste->StoreWaste Secure Storage EHS_Pickup EHS/Waste Team Picks Up Waste StoreWaste->EHS_Pickup Scheduled Pickup Transport Transport to Central Facility EHS_Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration Primary Method AOP Advanced Oxidation Processes (AOPs) (for liquids) Transport->AOP Alternative for Liquids

Caption: Recommended workflow for the safe disposal of this compound waste.

References

Validation & Comparative

Confirming the Structure of 3-(Piperidin-1-ylsulfonyl)aniline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic methods used to confirm the chemical structure of 3-(Piperidin-1-ylsulfonyl)aniline. By examining data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally determine its molecular structure and differentiate it from its positional isomers, 4-(Piperidin-1-ylsulfonyl)aniline and 2-(Piperidin-1-ylsulfonyl)aniline.

Spectroscopic Data Summary

The structural confirmation of this compound (Molecular Formula: C₁₁H₁₆N₂O₂S, Molecular Weight: 240.32 g/mol ) relies on interpreting the unique signals generated by its distinct chemical environment.[1] The data presented below combines experimental values from spectral databases and predicted values where experimental data is unavailable.

Table 1: Infrared (IR) Spectroscopy Data
Functional GroupCharacteristic Absorption (cm⁻¹)This compound4-(Piperidin-1-ylsulfonyl)aniline
N-H Stretch (Aniline)3300-3500 (two bands for -NH₂)~3450, ~3360~3460, ~3370
C-H Stretch (Aromatic)3000-3100~3050~3060
C-H Stretch (Aliphatic)2850-3000~2940, ~2860~2935, ~2855
S=O Stretch (Sulfonamide)1330-1370 (asymmetric), 1140-1180 (symmetric)~1340, ~1160~1335, ~1155
C-N Stretch1250-1360~1300~1310
C=C Stretch (Aromatic)1450-1600~1600, ~1480~1590, ~1490
Aromatic Bending (meta)690-710 and 810-850PresentAbsent
Aromatic Bending (para)810-840AbsentPresent
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Proton EnvironmentThis compound (Predicted δ, ppm)4-(Piperidin-1-ylsulfonyl)aniline (Predicted δ, ppm)MultiplicityIntegration
Aniline -NH₂~3.9 (broad)~4.1 (broad)s2H
Aromatic H (ortho to -SO₂N)~7.35-t1H
Aromatic H (para to -SO₂N)~7.20~7.65 (d)d1H
Aromatic H (ortho to -NH₂)~6.90~6.70 (d)d1H
Aromatic H (meta to both)~7.10-s1H
Piperidine α-CH₂~3.00~2.95t4H
Piperidine β-CH₂~1.65~1.60m4H
Piperidine γ-CH₂~1.50~1.45m2H
Table 3: ¹³C NMR Spectroscopy Data (101 MHz, CDCl₃)
Carbon EnvironmentThis compound (Predicted δ, ppm)4-(Piperidin-1-ylsulfonyl)aniline (Experimental δ, ppm)[2]
Aromatic C-NH₂~147.0150.0
Aromatic C-SO₂N~138.0128.0
Aromatic CH~129.5129.0
Aromatic CH~120.0114.0
Aromatic CH~118.0-
Aromatic CH~114.0-
Piperidine α-C~47.547.8
Piperidine β-C~25.025.4
Piperidine γ-C~23.523.8
Table 4: Mass Spectrometry (MS) Data
Ionm/z (Mass-to-Charge Ratio)Interpretation
[M]⁺240Molecular Ion
[M - C₅H₁₀N]⁺156Loss of piperidine radical
[C₆H₆NO₂S]⁺156Fragment corresponding to aminobenzenesulfonyl
[C₅H₁₀N]⁺84Piperidinyl cation

Workflow for Spectroscopic Structure Confirmation

The process of confirming a chemical structure involves integrating data from multiple spectroscopic techniques. Each method provides a piece of the puzzle, and together they build a complete picture of the molecule's architecture.

G Spectroscopic Confirmation Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Output Unknown Synthesized Compound (e.g., C₁₁H₁₆N₂O₂S) IR FTIR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS IR_data Functional Groups (-NH₂, -SO₂, C-H, C=C) IR->IR_data NMR_data Connectivity & Environment (Proton/Carbon Skeleton, Substitution Pattern) NMR->NMR_data MS_data Molecular Weight & Fragmentation (Formula, Key Fragments) MS->MS_data Structure Confirmed Structure: This compound IR_data->Structure NMR_data->Structure MS_data->Structure

Caption: Workflow for confirming a chemical structure using spectroscopy.

Comparative Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. The presence of two distinct N-H stretching bands confirms the primary amine (-NH₂) of the aniline group. Strong absorptions around 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfonyl group (S=O) in the sulfonamide. Aliphatic C-H stretches from the piperidine ring are observed below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The key differentiator between the isomers lies in the "fingerprint region," specifically the aromatic C-H bending patterns. 3-substituted (meta) rings show characteristic bands that differ from the single strong band expected for a 1,4-disubstituted (para) isomer like 4-(Piperidin-1-ylsulfonyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique is crucial for determining the substitution pattern on the aniline ring. For the 3-isomer, we expect four distinct aromatic proton signals, reflecting the lack of symmetry. In contrast, the para-substituted 4-isomer would show a more symmetrical pattern, typically two doublets, due to the chemical equivalence of protons on opposite sides of the ring. The integration of the signals (e.g., 4H for the alpha-piperidine protons, 2H for the amine) confirms the number of protons in each environment.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum reveals the molecule's symmetry. The 3-isomer is expected to show six different signals for the aromatic carbons, whereas the more symmetric 4-isomer would show only four. The chemical shifts of the piperidine carbons are similar across the isomers, but the shifts of the aromatic carbons are highly sensitive to the substituent positions.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula (C₁₁H₁₆N₂O₂S) by providing a highly accurate mass for the molecular ion peak at m/z 240.[2] The fragmentation pattern offers further structural clues. Common fragmentation includes the loss of the piperidine ring, leading to a fragment at m/z 156, and the appearance of the piperidinyl cation itself at m/z 84. This fragmentation is consistent across the isomers, confirming the presence of the two main structural components.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.[4] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[4]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width covering 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay appropriate for the molecule.[5]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with broadband proton decoupling.[5] A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[7]

  • Film Deposition: Apply one or two drops of the solution onto a salt plate (e.g., NaCl or KBr).[7] Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[7]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.[3] Acquire a background spectrum of the clean, empty salt plate first and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via direct insertion probe; for less volatile compounds, a solution can be introduced via an electrospray ionization (ESI) or similar source.[8]

  • Ionization: The sample molecules are ionized. In electron ionization (EI), a high-energy electron beam knocks an electron from the molecule to form a molecular ion ([M]⁺).[9] This high-energy process often causes the molecular ion to break into smaller, characteristic fragment ions.[8][10]

  • Mass Analysis and Detection: The ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[9] A detector records the abundance of each ion, generating the mass spectrum.[10]

References

Comparative Guide to the Purity Analysis of 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-(Piperidin-1-ylsulfonyl)aniline is a critical step in ensuring the safety, efficacy, and reproducibility of final products. High-Performance Liquid Chromatography (HPLC) stands as the primary and most robust method for this purpose. This guide provides a detailed HPLC protocol for the purity analysis of this compound and objectively compares its performance with viable alternatives, supported by established analytical principles.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the recommended technique for the purity assessment of this compound. This method is highly effective at separating the main compound from potential process-related impurities and degradation products. The aniline functional group provides a strong chromophore, making UV detection highly suitable and sensitive.

Experimental Protocol: HPLC Purity Analysis

This protocol is a robust starting point based on common methodologies for analyzing aromatic sulfonamides and related structures.[1][2]

  • Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Sample Preparation:

    • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner to achieve a nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_std Prepare Reference Standard (100 µg/mL) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Test Sample (100 µg/mL) prep_sample->hplc_system injection Inject Samples (10 µL) hplc_system->injection chromatogram Acquire Chromatogram (UV at 254 nm) injection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparison with Alternative Purity Analysis Methods

While HPLC is the gold standard, other techniques can be considered depending on the specific analytical need, such as higher throughput or the identification of volatile impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures.[3][4]

  • Principle: The core principle is identical to HPLC, but the smaller particles provide a dramatic increase in separation efficiency and speed.[5]

  • Advantages:

    • Speed: Analysis times are significantly shorter, often reduced from 20-30 minutes in HPLC to 2-10 minutes in UPLC.[6][7]

    • Resolution: Provides sharper and narrower peaks, leading to better separation of closely eluting impurities.[4]

    • Sensitivity: Improved peak height results in higher sensitivity, which is beneficial for detecting trace-level impurities.[3]

    • Solvent Reduction: Faster run times and lower flow rates lead to a significant decrease in solvent consumption.[5]

  • Disadvantages:

    • Cost: UPLC systems have a higher initial acquisition and maintenance cost.[3]

    • Method Transfer: Methods developed on HPLC may require significant re-development and re-validation for a UPLC system.

Gas Chromatography (GC)

GC separates compounds based on their volatility. For many involatile or thermally sensitive pharmaceutical compounds like sulfonamides, a chemical modification step (derivatization) is required.[8][9]

  • Principle: The sample is vaporized and separated as it travels through a capillary column, carried by an inert gas.

  • Advantages:

    • Volatile Impurities: Excellent for identifying and quantifying residual solvents or other volatile impurities that are not detectable by HPLC.

    • High Resolution: Capillary GC columns offer very high separation efficiency.

  • Disadvantages:

    • Derivatization Required: this compound is not sufficiently volatile for direct GC analysis. It would require derivatization to increase its volatility, adding complexity, time, and potential sources of error to the sample preparation process.[10][11]

    • Thermal Instability: There is a risk of the compound degrading at the high temperatures of the GC inlet.[8]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, UPLC, and GC for the purity analysis of this compound.

ParameterHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) GC (Gas Chromatography)
Principle Liquid-solid partitioningLiquid-solid partitioning (high pressure)Gas-solid/liquid partitioning
Typical Run Time 15–35 minutes[6]2–10 minutes[5][7]15–30 minutes (plus derivatization)
Resolution Good to ExcellentExcellent to Superior[4]Excellent (for volatile compounds)
Sensitivity (LOD/LOQ) HighVery High[3]Moderate to High (analyte dependent)
Sample Throughput ModerateHighLow to Moderate
Derivatization Not requiredNot requiredRequired [10][11]
Instrumentation Cost ModerateHigh[3]Moderate
Best For Routine QC, method robustness, purity assay.High-throughput screening, improved sensitivity, complex mixture separation.Analysis of volatile impurities, residual solvents.
Method Selection Guide

The choice of analytical method depends on the specific goals of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.

Method_Selection cluster_lc start Start: Purity Analysis of This compound q1 Is the primary goal routine purity & impurity profiling? start->q1 hplc Use Standard HPLC (Robust, Cost-Effective) q1->hplc Yes gc Use GC-MS (Requires Derivatization) q1->gc No, analyzing for volatile impurities q2 Is high throughput or enhanced sensitivity required? hplc->q2 q2->hplc No uplc Use UPLC (Fast, High-Resolution) q2->uplc Yes

References

Validating the Biological Activity of 3-(Piperidin-1-ylsulfonyl)aniline in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the novel compound "3-(Piperidin-1-ylsulfonyl)aniline". Due to the current lack of publicly available experimental data for this specific molecule, this document serves as a template, outlining the necessary experiments and presenting comparative data from established alternative compounds targeting similar pathways. We will explore two potential mechanisms of action based on the structural characteristics of sulfonamides and piperidine-containing compounds: Dihydrofolate Reductase (DHFR) inhibition and Tankyrase (TNKS) inhibition.

Potential Target 1: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, essential for DNA replication and cell proliferation. Its inhibition is a well-established strategy in cancer therapy.

Comparative Quantitative Data for DHFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized DHFR inhibitors against various cancer cell lines. This data provides a benchmark for evaluating the potential potency of "this compound".

InhibitorCell LineIC50 (µM)Citation
MethotrexateCCRF-CEM (Leukemia)0.02[1]
MethotrexateHCT-8 (Ileocecal Adenocarcinoma)0.03[1]
PemetrexedCCRF-CEM (Leukemia)0.025[1]
PemetrexedGC3/C1 (Colon Carcinoma)0.034[1]
PemetrexedHCT-8 (Ileocecal Adenocarcinoma)0.220[1]
TrimethoprimRecombinant Human DHFR55.26[1]
Experimental Protocols for DHFR Inhibition Validation

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound ("this compound") and reference inhibitors

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.

  • Add varying concentrations of the test compound or a reference inhibitor to the wells of the microplate.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes at room temperature.[2]

  • Calculate the rate of NADPH consumption (decrease in absorbance over time).

  • Plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound and reference inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or reference inhibitors for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synth DNA Synthesis (Purines & Pyrimidines) THF->DNA_Synth DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Compound This compound (Hypothetical Inhibitor) Compound->DHFR Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation

Figure 1: DHFR signaling pathway and the hypothetical inhibitory action of this compound.

MTT_Workflow cluster_plate 96-Well Plate A1 Seed Cells B1 Add Compound A1->B1 C1 Incubate (48-72h) B1->C1 D1 Add MTT Reagent C1->D1 E1 Incubate (3-4h) D1->E1 F1 Add Solubilization Solution E1->F1 G1 Measure Absorbance (570nm) F1->G1

Figure 2: Experimental workflow for the MTT cell viability assay.

Potential Target 2: Tankyrase (TNKS)

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that regulate the stability of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrase leads to the stabilization of Axin, promoting the degradation of β-catenin and thereby inhibiting the Wnt signaling pathway, which is often hyperactivated in cancer.

Comparative Quantitative Data for Tankyrase Inhibitors

The following table presents the IC50 or GI50 (concentration for 50% growth inhibition) values for established tankyrase inhibitors in various cancer cell lines.

InhibitorCell LineIC50 / GI50 (µM)Citation
XAV939SW480 (Colon Cancer)~0.011 (IC50 for TNKS1)
XAV939DLD1 (Colon Cancer)Not specified, but effective[5]
XAV939MDA-MB-231 (Breast Cancer)Inhibits migration[5]
G007-LKPanel of 537 tumor cell lines16% of cell lines had GI25 < 1 µM[6]
JW74KPD (Osteosarcoma)Induces apoptosis[7]
JW74U2OS (Osteosarcoma)Induces apoptosis and differentiation[7]
Experimental Protocols for Tankyrase Inhibition Validation

The same MTT assay protocol described in section 1.2.2 can be used to assess the effect of the compound on the viability of cancer cell lines with active Wnt signaling (e.g., SW480, DLD1).

This experiment determines if the compound stabilizes Axin and promotes the degradation of β-catenin, the hallmark of tankyrase inhibition.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. An increase in Axin levels and a decrease in β-catenin levels after treatment with the compound would indicate tankyrase inhibition.

Materials:

  • Cancer cell lines with active Wnt signaling (e.g., SW480)

  • Test compound and reference tankyrase inhibitor (e.g., XAV939)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Axin1, anti-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound or a reference inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.[8]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a membrane.[9]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Pathway cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF Target_Genes_Off Target Gene Expression OFF TCF_LEF->Target_Genes_Off Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Inactivated_Complex Inactivated Destruction Complex Dsh->Inactivated_Complex beta_catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF_On TCF/LEF Nucleus->TCF_LEF_On Target_Genes_On Target Gene Expression ON TCF_LEF_On->Target_Genes_On Tankyrase Tankyrase Tankyrase->Destruction_Complex Axin Degradation Compound_TNKS This compound (Hypothetical Inhibitor) Compound_TNKS->Tankyrase

Figure 3: Wnt/β-catenin signaling pathway and the hypothetical inhibitory action of this compound on Tankyrase.

WesternBlot_Workflow A2 Cell Treatment B2 Cell Lysis & Protein Quantification A2->B2 C2 SDS-PAGE B2->C2 D2 Protein Transfer (Blotting) C2->D2 E2 Blocking D2->E2 F2 Primary Antibody Incubation (e.g., anti-Axin, anti-β-catenin) E2->F2 G2 Secondary Antibody Incubation F2->G2 H2 Detection & Imaging G2->H2 I2 Data Analysis H2->I2

Figure 4: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial biological validation of "this compound". By employing the described enzymatic and cell-based assays and comparing the results to established inhibitors of DHFR and tankyrase, researchers can elucidate the mechanism of action and therapeutic potential of this novel compound. Should initial findings be promising, further studies, including in vivo xenograft models and detailed structure-activity relationship (SAR) analyses, would be warranted to advance its development as a potential therapeutic agent.

References

A Comparative Analysis of 3-(Piperidin-1-ylsulfonyl)aniline and Other Sulfonamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potential of 3-(Piperidin-1-ylsulfonyl)aniline against other prominent sulfonamide-based inhibitors targeting key enzymes in various disease pathways. This analysis is supported by available experimental data and detailed methodologies.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of inhibitors targeting enzymes such as carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2). While this compound is a known sulfonamide derivative, its primary reported activity is as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial in nucleotide synthesis. This guide will compare its potential inhibitory profile with established sulfonamide inhibitors in these four key enzyme classes.

Comparative Inhibitory Activity

For the purpose of this comparison, we will use data for closely related piperidine sulfonamide derivatives where available and contrast them with established, potent inhibitors for each enzyme class.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the folate pathway, and its inhibition can lead to cell cycle arrest, making it a target for anticancer and antimicrobial agents.[1] While specific IC50 values for this compound are not published, a study on a series of 4-piperidine-based thiosemicarbazones showed DHFR inhibition with IC50 values ranging from 13.70 µM to 47.30 µM.[1][2] This suggests that the piperidine scaffold can be a component of DHFR inhibitors.

Table 1: Comparison of DHFR Inhibitory Activity

CompoundTarget EnzymeIC50
4-Piperidine-based thiosemicarbazone (example)Dihydrofolate Reductase (DHFR)13.70 µM[1][2]
Methotrexate (Standard Inhibitor)Dihydrofolate Reductase (DHFR)Not specified in provided results
Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in pH regulation and CO2 transport, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and some cancers.[4] Sulfonamides are a well-established class of CA inhibitors. A study on aminobiphenyl sulfonamides showed potent inhibition of human carbonic anhydrase II (hCA-II) with IC50 values as low as 0.38 µM.[5]

Table 2: Comparison of Carbonic Anhydrase Inhibitory Activity

CompoundTarget EnzymeIC50 / Ki
Aminobiphenyl sulfonamide (example)hCA-II0.38 µM[5]
Pyrazole-tethered sulfamoyl phenyl acetamide (example)hCA I0.0366 µM (Ki)[6]
Pyrazole-tethered sulfamoyl phenyl acetamide (example)hCA II0.0310 µM (Ki)[6]
Acetazolamide (Standard Inhibitor)hCA I250 nM (Ki)[7]
Acetazolamide (Standard Inhibitor)hCA II12.1 nM (Ki)[7]
Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in cancer metastasis and arthritis.[8] Sulfonamide-based compounds have been developed as MMP inhibitors. For instance, piperidine sulfone hydroxamic acid derivatives have been explored as potent MMP inhibitors.[9]

Table 3: Comparison of Matrix Metalloproteinase Inhibitory Activity

CompoundTarget EnzymeIC50
Piperidine sulfone hydroxamic acid analog (example)MMP-2Not specified in provided results
Marimastat (Standard Inhibitor)MMP-15 nM[9]
Marimastat (Standard Inhibitor)MMP-26 nM[9]
Marimastat (Standard Inhibitor)MMP-93 nM[9]
Marimastat (Standard Inhibitor)MMP-13Not specified in provided results
Marimastat (Standard Inhibitor)MMP-149 nM[9]
Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[10] Many of these, like Celecoxib, are sulfonamide derivatives. Studies on dihydropyrazole sulfonamide derivatives have shown potent and selective COX-2 inhibition.[11]

Table 4: Comparison of Cyclooxygenase-2 Inhibitory Activity

CompoundTarget EnzymeIC50Selectivity Index (COX-1/COX-2)
Dihydropyrazole sulfonamide derivative (example)COX-20.08 µM[11]Not specified in provided results
Celecoxib (Standard Inhibitor)COX-20.05 µM[12]>294[12]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to allow for replication and further investigation.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity against DHFR can be determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Human recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds and a known DHFR inhibitor (e.g., Methotrexate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or standard.

  • Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding a solution of DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10 minutes).

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

  • The percent inhibition is calculated relative to a control without any inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

The esterase activity of CA is commonly used to screen for inhibitors. The assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[5]

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA-II, hCA-IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the CA enzyme, substrate (p-NPA), and various concentrations of the test compounds and standard inhibitor.

  • Add the assay buffer, enzyme, and inhibitor to the wells of a 96-well plate.

  • Pre-incubate the plate to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Measure the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Calculate the initial reaction rates.

  • Determine the percent inhibition for each inhibitor concentration.

  • Calculate the IC50 value from the dose-response curve.

Matrix Metalloproteinase (MMP) Inhibition Assay

MMP activity can be measured using a fluorogenic substrate. The substrate is a peptide containing a fluorophore and a quencher. Cleavage of the peptide by the MMP results in an increase in fluorescence.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ZnCl2)

  • Test compounds and a known MMP inhibitor (e.g., Marimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • In a 96-well black plate, add the assay buffer, activated MMP enzyme, and the test compound or standard.

  • Incubate the mixture for a specified time at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the increase in fluorescence intensity (e.g., Ex/Em = 340/440 nm) over time.

  • Calculate the reaction rates and percent inhibition.

  • Determine the IC50 values from the concentration-inhibition curves.

Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-2 inhibitory activity is often determined using an enzyme immunoassay (EIA) kit that measures the production of prostaglandin E2 (PGE2).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay Buffer

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • PGE2 EIA Kit

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare various concentrations of the test compounds and the standard inhibitor.

  • In a 96-well plate, incubate the COX-2 enzyme with the test compound or standard for a defined period.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Stop the reaction after a specific time.

  • Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of PGE2 production for each inhibitor concentration.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways in which these enzymes are involved and a typical workflow for inhibitor screening.

G cluster_inflammation Inflammation & Pain cluster_cancer Cancer Progression cluster_folate Folate Metabolism Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation/Pain Inflammation/Pain Prostaglandins->Inflammation/Pain ECM ECM Degraded ECM Degraded ECM ECM->Degraded ECM MMPs Tumor Invasion & Metastasis Tumor Invasion & Metastasis Degraded ECM->Tumor Invasion & Metastasis CO2 + H2O CO2 + H2O H+ + HCO3- H+ + HCO3- CO2 + H2O->H+ + HCO3- CA IX/XII Tumor Acidification & Proliferation Tumor Acidification & Proliferation H+ + HCO3-->Tumor Acidification & Proliferation Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide Synthesis

Caption: Key signaling pathways involving COX-2, MMPs, CAs, and DHFR.

G Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination Lead Compound Lead Compound Dose-Response Assay->Lead Compound Selectivity Profiling Selectivity Profiling Lead Compound->Selectivity Profiling Further Development Further Development Selectivity Profiling->Further Development

Caption: General experimental workflow for enzyme inhibitor screening.

References

A Comparative Analysis of Methotrexate and 3-(Piperidin-1-ylsulfonyl)aniline as Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the well-established clinical drug, Methotrexate, and the novel compound, 3-(Piperidin-1-ylsulfonyl)aniline, as inhibitors of Dihydrofolate Reductase (DHFR). While extensive experimental data is available for Methotrexate, it is important to note that publicly available experimental data on the DHFR inhibitory activity of this compound is currently lacking. This guide, therefore, presents a comprehensive overview of Methotrexate's properties, alongside a theoretical exploration of this compound's potential based on structure-activity relationships of related compounds. The experimental protocols provided are essential for the future evaluation of novel compounds like this compound.

Introduction to DHFR Inhibition

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for cancer chemotherapy and the treatment of autoimmune diseases.

Methotrexate: The Archetypal DHFR Inhibitor

Methotrexate (MTX) is a folic acid antagonist and a potent inhibitor of DHFR. It is widely used in the treatment of various cancers and autoimmune diseases like rheumatoid arthritis.

Mechanism of Action: Methotrexate is a competitive inhibitor that binds tightly to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. This leads to a depletion of intracellular THF, which in turn inhibits the synthesis of purines and thymidylate, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data for Methotrexate

The inhibitory potency of Methotrexate against DHFR has been extensively studied and is well-documented. The following table summarizes key kinetic parameters.

ParameterValueSpecies/Assay Condition
IC50 0.072 µML1210 mouse leukemia DHFR
Ki 13 pMNeisseria gonorrhoeae DHFR[1]
KD 9.5 nMHuman DHFR[2]

Note: IC50, Ki, and KD values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, pH, and temperature.

This compound: A Novel Compound of Interest

This compound belongs to the sulfonamide class of compounds. While many sulfonamide derivatives have been investigated as inhibitors of various enzymes, including DHFR, there is a notable absence of specific published data on the DHFR inhibitory activity of this particular molecule.

Theoretical Potential as a DHFR Inhibitor:

Based on the structure-activity relationships of other sulfonamide and piperidine-containing DHFR inhibitors, we can hypothesize its potential mechanism. The benzenesulfonamide core is a common feature in many enzyme inhibitors. The piperidine moiety could potentially interact with hydrophobic pockets within the DHFR active site, while the aniline group could form hydrogen bonds with key amino acid residues. However, without experimental validation, this remains speculative.

Quantitative Data for this compound
ParameterValueSpecies/Assay Condition
IC50 Data not available-
Ki Data not available-
KD Data not available-

To ascertain the DHFR inhibitory potential of this compound, rigorous experimental evaluation is necessary. The protocols outlined in the following section provide a roadmap for such an investigation.

Signaling Pathway and Experimental Workflow

DHFR Inhibition Pathway

The following diagram illustrates the central role of DHFR in the folate pathway and the mechanism of its inhibition.

DHFR_Pathway DHFR Inhibition Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: DHFR catalyzes the conversion of DHF to THF, a crucial step for nucleotide synthesis. DHFR inhibitors block this process.

Experimental Workflow for Screening DHFR Inhibitors

This diagram outlines a typical workflow for evaluating a novel compound as a DHFR inhibitor.

Experimental_Workflow Experimental Workflow for DHFR Inhibitor Screening cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Prep Compound Preparation (this compound) Enzyme_Assay DHFR Enzymatic Assay (IC50 Determination) Compound_Prep->Enzyme_Assay Kinetics Enzyme Kinetics (Ki, Mechanism of Inhibition) Enzyme_Assay->Kinetics Cytotoxicity Cytotoxicity Assay (MTT, etc.) Enzyme_Assay->Cytotoxicity Lead Compound Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity Target_Engagement Cellular Target Engagement Cytotoxicity->Target_Engagement Animal_Model Xenograft Mouse Model Target_Engagement->Animal_Model Promising Candidate Efficacy Antitumor Efficacy Animal_Model->Efficacy Toxicity Toxicity Studies Animal_Model->Toxicity

Caption: A stepwise approach from in vitro enzyme assays to in vivo animal models for evaluating DHFR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors.

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant human DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test compound (this compound) and Methotrexate (as a positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compounds in appropriate solvents.

  • Assay Setup: In a 96-well plate, add the DHFR assay buffer, DHFR enzyme, and varying concentrations of the test compound or Methotrexate. Include wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the DHFR inhibitors on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound and Methotrexate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or Methotrexate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

Methotrexate remains a cornerstone of DHFR-targeted therapy, with its mechanism and efficacy well-established through decades of research. While this compound presents an interesting chemical scaffold, its potential as a DHFR inhibitor is currently unknown due to a lack of experimental data. The provided protocols offer a clear path for the necessary in vitro and cell-based assays to elucidate its activity. A direct comparison with Methotrexate will only be possible once such data becomes available. Future research should focus on synthesizing and testing this compound and its analogs to determine their DHFR inhibitory potency, selectivity, and potential as therapeutic agents.

References

Comparative Analysis of 3-(Piperidin-1-ylsulfonyl)aniline Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Core Scaffold and its Therapeutic Potential

The "3-(Piperidin-1-ylsulfonyl)aniline" scaffold combines three key pharmacophoric features: a central benzene ring, a sulfonamide linker, and a piperidine moiety. This combination has been explored for various therapeutic targets. Notably, compounds bearing the piperidine and sulfonamide groups have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The aniline portion of the molecule offers a versatile point for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

A key biological target for many sulfonamide-based anticancer agents is Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. Inhibition of DHFR disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the central role of DHFR in cellular metabolism and the mechanism of its inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis NADPH NADPH NADPH->DHFR_Enzyme NADP NADP+ DHFR_Enzyme->THF DHFR_Enzyme->NADP Inhibitor This compound Analogue (Inhibitor) Inhibitor->DHFR_Enzyme

Caption: Inhibition of DHFR by this compound analogues blocks the conversion of DHF to THF, halting DNA synthesis.

Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study for a library of "this compound" analogues is not available, we can infer potential SAR trends from studies on structurally related benzenesulfonamides and piperidine-containing compounds investigated for their anticancer and DHFR inhibitory activities.

Key Observations from Related Compound Series:
  • Substitution on the Aniline Ring: Modifications on the aniline ring are expected to significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide nitrogen, potentially affecting its interaction with the target enzyme. The position of these substituents (ortho, meta, or para) will also play a crucial role in defining the molecule's conformation and binding orientation within the active site.

  • Piperidine Ring Modifications: The piperidine ring itself can be a target for modification. Substituents on the piperidine ring can introduce steric bulk, alter lipophilicity, and provide additional points of interaction with the enzyme. For instance, the introduction of hydroxyl or carbonyl groups could form hydrogen bonds with amino acid residues in the active site.

  • Nature of the Sulfonamide Linker: While the core scaffold specifies a sulfonamide, bioisosteric replacement of this linker could be a strategy to modulate activity and physicochemical properties.

The following table summarizes the DHFR inhibitory activity of a series of 4-piperidine-based thiosemicarbazones, which, while structurally distinct from the primary topic, provides a valuable case study in the SAR of piperidine-containing compounds targeting DHFR.

Compound IDR Group on Phenyl RingIC50 (µM) against DHFR
5a Cyclohexyl41.20 ± 0.67
5b 2-Methylphenyl36.28 ± 0.49
5c 3-Bromophenyl30.16 ± 0.74
5d 4-Bromophenyl26.11 ± 0.38
5e 4-Methylphenyl33.89 ± 0.40
5f 2,4-Dimethylphenyl18.27 ± 0.39
5h 2,5-Dimethylphenyl15.62 ± 0.26
5k 2,3-Dichlorophenyl47.30 ± 0.86
5m 4-Chlorophenyl18.36 ± 0.52
5p 3,4-Dimethylphenyl13.70 ± 0.25

Data from a study on 4-piperidine-based thiosemicarbazones as DHFR inhibitors.

From this data, it can be observed that the position and nature of substituents on the phenyl ring significantly impact the inhibitory activity against DHFR. For instance, dimethyl-substituted compounds generally show higher potency than mono-substituted or cycloalkyl-substituted analogues. The 3,4-dimethylphenyl substitution (5p) was found to be the most potent in this series.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the evaluation of anticancer agents.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay determines the ability of a compound to inhibit the activity of the DHFR enzyme.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, DHFR Enzyme, NADPH, and DHF Substrate Mix Add Buffer, DHFR Enzyme, NADPH, and Test Compound to Microplate Wells Reagents->Mix Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Mix Incubate Incubate at Room Temperature Mix->Incubate Initiate Initiate Reaction by Adding DHF Substrate Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Rate of NADPH Oxidation Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow for the in vitro DHFR inhibition assay.

Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The inhibitory effect of a compound is quantified by measuring the reduction in the rate of this reaction.

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme solution, and NADPH solution to each well.

  • Add the test compound dilutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent as a negative control.

  • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the DHF substrate to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader in kinetic mode for a defined period (e.g., 10-20 minutes).

  • Calculate the initial reaction rates from the linear portion of the kinetic curves.

  • Determine the concentration of the test compound that causes 50% inhibition of DHFR activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_formazan_formation MTT Addition & Formazan Formation cluster_readout Data Acquisition & Analysis Seed_Cells Seed Cancer Cells in a 96-well Plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50_2 Determine IC50 Value Calculate_Viability->Determine_IC50_2

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include control wells with vehicle only.

  • Incubate the plates for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel anticancer agents, potentially acting through the inhibition of DHFR. While direct and extensive SAR data for this specific series of analogues is currently limited in publicly available literature, the analysis of related sulfonamide and piperidine-containing compounds provides valuable insights into potential structural modifications that could enhance biological activity. Systematic exploration of substituents on both the aniline and piperidine rings is warranted to elucidate a comprehensive SAR and to optimize the potency and selectivity of these compounds. The experimental protocols provided herein offer a standardized framework for the biological evaluation of such newly synthesized analogues. Further research in this area is encouraged to unlock the full therapeutic potential of this chemical class.

Comparing the efficacy of different "3-(Piperidin-1-ylsulfonyl)aniline" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of 3-(Piperidin-1-ylsulfonyl)aniline, a valuable building block in medicinal chemistry. The comparison is based on published experimental data, focusing on reaction yields, conditions, and procedural complexity.

The two primary routes detailed for the synthesis of this compound are a two-step method commencing with 1-Fluoro-3-nitrobenzene and a multi-step process beginning with the acetylation of aniline. Each method presents distinct advantages and disadvantages in terms of overall efficiency and laboratory workflow.

Method 1: Synthesis from 1-Fluoro-3-nitrobenzene

This approach involves a two-step sequence: the nucleophilic substitution of the fluorine atom in 1-Fluoro-3-nitrobenzene with piperidine, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Nitrophenyl)piperidine

In a suitable reaction vessel, 1-Fluoro-3-nitrobenzene is reacted with piperidine in dimethyl sulfoxide (DMSO). The reaction mixture is heated to 100°C and maintained for 24 hours. Following the reaction, the mixture is worked up to isolate the 1-(3-Nitrophenyl)piperidine intermediate. This step has a reported yield of 99%.[1]

Step 2: Synthesis of this compound

The intermediate, 1-(3-Nitrophenyl)piperidine, is dissolved in ethanol. To this solution, tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, and the mixture is heated. The reduction of the nitro group to the primary amine is typically completed within 30 minutes. The final product, this compound, is then isolated and purified. This reduction step has a reported yield of 96%.[1]

Method 2: Synthesis from Aniline via Acetylation and Chlorosulfonation

This multi-step method begins with the protection of the amino group of aniline by acetylation, followed by chlorosulfonation, reaction with piperidine, and finally, deprotection to yield the desired product.

Experimental Protocol:

Step 1: Acetylation of Aniline to form Acetanilide

Aniline is dissolved in water, and concentrated hydrochloric acid is added. To this solution, acetic anhydride is added, followed immediately by a solution of sodium acetate in water. The acetanilide product precipitates out of the solution and is collected by filtration.[2][3] This protective step is crucial as it moderates the reactivity of the aniline, preventing unwanted side reactions in the subsequent chlorosulfonation step.[4][5]

Step 2: Chlorosulfonation of Acetanilide

The dried acetanilide is then reacted with chlorosulfonic acid under anhydrous conditions. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring, primarily at the para position due to the directing effect of the acetamido group. However, the formation of the meta-isomer is also possible, which would be the desired intermediate for the synthesis of this compound. The reaction mixture is carefully worked up to isolate the acetamidobenzenesulfonyl chloride.[4]

Step 3: Reaction with Piperidine

The acetamidobenzenesulfonyl chloride intermediate is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chloride on the sulfonyl chloride group to form the sulfonamide bond. An excess of piperidine or the addition of a base is typically used to neutralize the hydrochloric acid generated during the reaction.[4]

Step 4: Deprotection of the Acetamido Group

The final step involves the hydrolysis of the acetamido group to reveal the free amino group of the final product, this compound. This is typically achieved by acid-catalyzed hydrolysis.[4]

Performance Comparison

To facilitate a clear comparison of these two synthetic routes, the following table summarizes the key quantitative data:

ParameterMethod 1: From 1-Fluoro-3-nitrobenzeneMethod 2: From Aniline (via Acetylation)
Starting Material 1-Fluoro-3-nitrobenzeneAniline
Number of Steps 24
Overall Yield ~95% (calculated from reported step yields)Not explicitly reported, dependent on yields of 4 steps
Key Reagents Piperidine, DMSO, SnCl₂·2H₂OAcetic anhydride, HCl, Sodium acetate, Chlorosulfonic acid, Piperidine
Reaction Conditions High temperature (100°C) for the first stepGenerally milder conditions for acetylation and deprotection

Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Synthesis_Method_1 A 1-Fluoro-3-nitrobenzene C 1-(3-Nitrophenyl)piperidine A->C DMSO, 100°C, 24h B Piperidine B->C E This compound C->E Ethanol, Heat, 0.5h D SnCl2*2H2O D->E

Caption: Workflow for the synthesis of this compound from 1-Fluoro-3-nitrobenzene.

Synthesis_Method_2 A Aniline C Acetanilide A->C B Acetic Anhydride B->C HCl, NaOAc E 3-Acetamidobenzenesulfonyl Chloride C->E D Chlorosulfonic Acid D->E G N-(3-(piperidin-1-ylsulfonyl)phenyl)acetamide E->G F Piperidine F->G I This compound G->I H Acid Hydrolysis H->I

Caption: Workflow for the synthesis of this compound from aniline.

Conclusion

Based on the available data, the synthesis of this compound from 1-Fluoro-3-nitrobenzene (Method 1) appears to be the more efficient route. It involves fewer steps and has a higher reported overall yield. While the initial step requires a relatively high temperature and long reaction time, the subsequent reduction is rapid.

Method 2, starting from aniline, is a longer process with four distinct steps. Although the individual reaction conditions might be milder, the increased number of steps can lead to a lower overall yield and requires more complex purification procedures at each stage. However, the starting materials for Method 2, aniline and acetic anhydride, are common and relatively inexpensive laboratory reagents.

For researchers prioritizing efficiency and high yield, the two-step method starting from 1-Fluoro-3-nitrobenzene is the recommended approach. For situations where starting material cost and availability are the primary concerns, the multi-step synthesis from aniline may be a viable, albeit more labor-intensive, alternative. Further optimization of the reaction conditions for Method 2 could potentially improve its overall efficacy.

References

In Vivo Efficacy of Novel FLT3 Inhibitors in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a novel imidazo[1,2-b]pyridazine derivative, compound 34f , which incorporates a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, against established FMS-like tyrosine kinase 3 (FLT3) inhibitors—Gilteritinib , Quizartinib , and Crenolanib . The data presented is derived from preclinical studies in mouse xenograft models of Acute Myeloid Leukemia (AML), a cancer of the myeloid line of blood cells.

Comparative Efficacy of FLT3 Inhibitors

The in vivo antitumor activity of these compounds was evaluated in immunodeficient mice bearing xenografts of human AML cell lines, which harbor FLT3-ITD mutations, a common driver of this disease. The primary endpoints in these studies were typically tumor growth inhibition and prolongation of survival.

CompoundAnimal ModelCell LineDosing RegimenKey Efficacy Results
Compound 34f Immunodeficient MiceMV4-115 and 10 mg/kg, intraperitoneal injectionMarked blockage of tumor growth at both doses without adverse effects.[1][2][3]
Gilteritinib Nude MiceMV4-111, 3, 6, and 10 mg/kg/day, oralSignificant tumor growth inhibition: 63% at 1 mg/kg, 80% at 3 mg/kg, 93% at 6 mg/kg, and 100% at 10 mg/kg. Complete tumor regression was observed in all mice at the 10 mg/kg dose.[4]
Quizartinib NOD/SCID MiceMV4-111 and 10 mg/kg, once daily, oralSignificant tumor reduction with daily administration.[5] Dose-dependent inhibition of tumor growth was observed at doses ranging from 1 to 10 mg/kg.[6]
Crenolanib NSG MiceMOLM-1315 mg/kg, intraperitoneal, twice dailySignificantly reduced leukemic infiltration compared to vehicle-treated animals.[7]

Experimental Protocols

The following is a generalized protocol for in vivo efficacy studies of FLT3 inhibitors in AML xenograft models, based on the methodologies reported in the cited literature.

1. Cell Lines and Culture:

  • Human AML cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-13, are commonly used.

  • Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Immunodeficient mouse strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or Nude mice are utilized to prevent graft rejection.

  • Mice are typically 6-8 weeks old at the start of the experiment.

3. Xenograft Implantation:

  • AML cells (typically 5-10 x 10^6 cells per mouse) are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • The cell suspension is then injected subcutaneously into the flank of the mice.

4. Tumor Growth Monitoring and Treatment:

  • Tumor volume is monitored regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.

  • Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

  • The investigational compound and comparators are administered according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule. The control group receives a vehicle solution.

5. Efficacy Endpoints:

  • Tumor Growth Inhibition: The primary endpoint is often the change in tumor volume over time. The percentage of tumor growth inhibition is calculated at the end of the study.

  • Survival: In some studies, mice are monitored for survival, and the median survival time for each group is determined.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Assessments: At the end of the study, tumors and/or tissues may be collected to assess the downstream effects of the inhibitor on FLT3 signaling pathways (e.g., by Western blot for phosphorylated FLT3, STAT5, ERK).

Visualizations

Signaling Pathway

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Compound_34f Compound 34f Compound_34f->Dimerization Inhibits Gilteritinib Gilteritinib Gilteritinib->Dimerization Quizartinib Quizartinib Quizartinib->Dimerization Crenolanib Crenolanib Crenolanib->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT5 JAK/STAT5 Pathway Dimerization->JAK_STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT5->Proliferation

Caption: FLT3 signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study Workflow Cell_Culture 1. AML Cell Culture (e.g., MV4-11, MOLM-13) Xenograft 2. Subcutaneous Xenograft Implantation in Immunodeficient Mice Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Compound 34f, Comparators, Vehicle) Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight, Survival) Treatment->Data_Collection Analysis 7. Data Analysis & Conclusion Data_Collection->Analysis

Caption: Workflow for in vivo efficacy studies in AML xenograft models.

References

Comparative Cytotoxicity Analysis: 3-(Piperidin-1-ylsulfonyl)aniline in the Context of Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic potential of the novel compound 3-(Piperidin-1-ylsulfonyl)aniline against established anticancer drugs, doxorubicin and cisplatin. Due to the limited publicly available experimental data on the specific cytotoxicity of this compound, this comparison is based on its putative mechanism of action as a dihydrofolate reductase (DHFR) inhibitor and available data for known DHFR inhibitors and structurally related compounds.

Introduction to this compound

This compound is a sulfonamide derivative containing a piperidine moiety. While direct cytotoxic data is scarce, its structural features suggest a potential interaction with dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. Inhibition of DHFR can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This proposed mechanism places it in the class of antifolate anticancer agents.

Comparative Cytotoxicity Data

To provide a framework for evaluating the potential of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the well-established anticancer drugs, doxorubicin and cisplatin, as well as the known DHFR inhibitor, methotrexate, against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines. These cell lines are relevant as preliminary information suggests potential activity of this compound against them.

Table 1: IC50 Values (µM) of Doxorubicin and Cisplatin against A549 and MCF-7 Cell Lines

CompoundCancer Cell LineIC50 (µM)Treatment Duration (hours)
DoxorubicinA549> 2024
MCF-72.524
CisplatinA5499 - 16.4824 - 72
MCF-720 - 4072

Table 2: IC50 Values (µM) of Methotrexate (a DHFR inhibitor) against A549 and MCF-7 Cell Lines

CompoundCancer Cell LineIC50 (µM)Treatment Duration (hours)
MethotrexateA5490.02 - 0.172
MCF-70.01 - 0.0872

Experimental Protocols

The following are detailed methodologies for standard cytotoxicity assays used to generate the comparative data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for cytotoxicity testing.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis DHFR_Enzyme->THF Product DNA_Replication DNA Replication & Cell Division Nucleotide_Synthesis->DNA_Replication Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to Compound This compound Compound->DHFR_Enzyme Inhibition

Proposed DHFR Inhibition Pathway

Cytotoxicity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation Assay_Step 6. Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay_Step Absorbance_Reading 7. Absorbance Reading Assay_Step->Absorbance_Reading Data_Processing 8. Data Processing Absorbance_Reading->Data_Processing IC50_Determination 9. IC50 Determination Data_Processing->IC50_Determination

General Cytotoxicity Testing Workflow

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is not yet available in the public domain, its chemical structure and potential as a DHFR inhibitor suggest it may possess anticancer properties. The provided data for established anticancer drugs and a known DHFR inhibitor offer a preliminary benchmark for its potential efficacy. Further in-vitro studies are essential to elucidate the cytotoxic profile and mechanism of action of this compound and to validate its potential as a novel therapeutic agent. Researchers are encouraged to utilize the detailed experimental protocols provided herein for such investigations.

Cross-reactivity of "3-(Piperidin-1-ylsulfonyl)aniline" with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

The primary enzymatic target of "3-(Piperidin-1-ylsulfonyl)aniline" is reported to be Dihydrofolate Reductase (DHFR), an enzyme critical in nucleotide synthesis.[1] Inhibition of DHFR can disrupt cellular proliferation, making it a target for anticancer therapies.[1] However, the full inhibitory profile of this compound against a broader panel of enzymes has not been publicly documented.

To illustrate how the cross-reactivity of a sulfonamide-based inhibitor is typically evaluated and presented, this guide provides comparative data for other sulfonamide derivatives that have been characterized against multiple enzymes. This will serve as a template for the analysis of "this compound" once experimental data becomes available.

Comparison of Inhibitory Activity of Representative Sulfonamide Compounds

The following table summarizes the inhibitory activity (in terms of IC50 or Kᵢ values) of various sulfonamide-containing compounds against their primary targets and other enzymes to demonstrate the concept of selectivity.

CompoundPrimary TargetPrimary Target Inhibition (nM)Off-Target EnzymeOff-Target Inhibition (nM)Reference CompoundReference Compound Inhibition (nM)
Compound A (Example) DHFRData not availableCarbonic Anhydrase IData not availableMethotrexateDependent on assay conditions
Compound B (Example) DHFRData not availableCarbonic Anhydrase IIData not availableAcetazolamideDependent on assay conditions
N-phenylsulfonamide 8 AChE31.5 (Kᵢ)BChE24.4 (Kᵢ)Not specifiedNot specified
N-phenylsulfonamide 8 CA I45.7 (Kᵢ)Not specifiedNot specifiedNot specifiedNot specified
N-phenylsulfonamide 2 CA II33.5 (Kᵢ)Not specifiedNot specifiedNot specifiedNot specified

Note: Data for "Compound A" and "Compound B" are placeholders to illustrate how data for "this compound" would be presented. Data for N-phenylsulfonamide derivatives is sourced from a study on related compounds to provide a tangible example of cross-reactivity profiling.[2]

Experimental Protocols

A crucial aspect of evaluating cross-reactivity is the use of standardized and well-documented experimental protocols. Below is a typical protocol for an in vitro Dihydrofolate Reductase (DHFR) inhibition assay, which would be the primary assay for "this compound".

In Vitro DHFR Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DHFR.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this absorbance decrease is proportional to DHFR activity.

Materials:

  • Purified DHFR enzyme

  • Test compound (e.g., "this compound")

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DHFR enzyme solution

    • Test compound dilution (or vehicle control)

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding a solution of DHF and NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes).

  • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.

  • Plot the reaction velocity against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Experimental Workflows and Data Analysis

Diagrams are essential for clearly communicating complex experimental processes and logical relationships. The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for assessing enzyme cross-reactivity and a conceptual model for comparing inhibitor selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Primary_Assay Primary Target Assay (e.g., DHFR Inhibition) Compound->Primary_Assay Secondary_Assays Cross-Reactivity Assays Compound->Secondary_Assays Enzyme_Panel Enzyme Panel (e.g., DHFR, CA, Kinases) Enzyme_Panel->Primary_Assay Enzyme_Panel->Secondary_Assays Reagents Reagents Reagents->Primary_Assay Reagents->Secondary_Assays IC50_Determination IC50/Ki Determination Primary_Assay->IC50_Determination Secondary_Assays->IC50_Determination Selectivity_Profile Selectivity Profile Generation IC50_Determination->Selectivity_Profile

Caption: Workflow for assessing enzyme cross-reactivity.

selectivity_comparison cluster_inhibitors Inhibitors cluster_enzymes Enzyme Panel Inhibitor_A This compound DHFR DHFR Inhibitor_A->DHFR High Affinity Enzyme_X Enzyme_X Inhibitor_A->Enzyme_X Low Affinity Enzyme_Y Enzyme_Y Inhibitor_A->Enzyme_Y No Affinity Inhibitor_B Alternative DHFR Inhibitor Inhibitor_B->DHFR High Affinity Enzyme_Z Enzyme_Z Inhibitor_B->Enzyme_Z Moderate Affinity Inhibitor_C Broad-Spectrum Inhibitor Inhibitor_C->DHFR Moderate Affinity Inhibitor_C->Enzyme_X High Affinity Inhibitor_C->Enzyme_Y High Affinity Inhibitor_C->Enzyme_Z Moderate Affinity

Caption: Comparing inhibitor selectivity profiles.

Conclusion

While direct experimental data on the cross-reactivity of "this compound" remains to be published, this guide provides the necessary framework for its future evaluation. By employing standardized assays, presenting data in a clear and comparative format, and visualizing complex workflows, researchers can effectively characterize the selectivity profile of this and other novel compounds. Such a thorough understanding is essential for advancing drug discovery and development efforts.

References

Benchmarking the Antimicrobial Spectrum of 3-(Piperidin-1-ylsulfonyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 3-(Piperidin-1-ylsulfonyl)aniline derivatives. The information presented herein is based on available scientific literature and aims to offer a comprehensive overview for researchers and professionals in the field of drug development. While specific data on a wide range of "this compound" derivatives is limited, this guide draws comparisons from structurally related sulfonamide and piperidine-containing compounds to provide a predictive benchmark.

Executive Summary

Derivatives of this compound belong to the broader class of sulfonamides, a well-established group of synthetic antimicrobial agents.[1][2] Their mechanism of action is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4] This disruption of folic acid production ultimately inhibits bacterial growth. The incorporation of a piperidine moiety may influence the physicochemical properties of these derivatives, potentially affecting their solubility, cell permeability, and interaction with the target enzyme. This guide summarizes available antimicrobial data, details relevant experimental protocols, and visualizes the underlying mechanism of action.

Comparative Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for a wide array of this compound derivatives is not extensively available in the public domain, we can infer potential activity based on studies of analogous compounds. Research on novel sulfonamide derivatives containing a piperidine moiety has demonstrated promising antibacterial and antifungal activity.

For instance, a study on novel sulfanilamide derivatives containing piperidine fragments showed excellent in vitro antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[5] One particular molecule from this study exhibited an outstanding inhibitory activity toward Xoo with an EC50 value of 2.02 µg/mL, significantly better than the commercial agents bismerthiazol and thiodiazole copper.[5]

To provide a representative comparison, the following table summarizes MIC values for various sulfonamide and piperidine derivatives against common bacterial and fungal strains, as reported in scientific literature.

Table 1: Representative Antimicrobial Activity of Structurally Related Sulfonamide and Piperidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Novel Sulfonamide Derivatives with Piperidine Moiety Xanthomonas oryzae pv. oryzae (Xoo)2.02 (EC50)[5]
Xanthomonas axonopodis pv. citri (Xac)4.74 - 21.26 (EC50)[5]
Piperidine-Based Sulfobetaines Staphylococcus aureus (ATCC 9538)-[6]
Bacillus subtilis (ATCC 6633)-[6]
Escherichia coli (ATCC 10536)-[6]
Candida albicans (ATCC 10231)-[6]
General Piperidine Derivatives Bacillus cereus1500[7]
Escherichia coli1500[7]
Staphylococcus aureus1500[7]

Note: The table presents a compilation of data from different studies and compound classes to provide a broad overview. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a crucial step in the biosynthesis of folic acid. Bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. The depletion of folic acid, a precursor for the synthesis of nucleotides and certain amino acids, leads to the cessation of bacterial growth and replication.

Some evidence also suggests that certain sulfonamide derivatives can damage the integrity of the bacterial cell membrane.[5] The lipophilicity of the molecule, which can be influenced by the piperidine ring, may play a role in this secondary mechanism.

Additionally, it has been suggested that this compound may interact with dihydrofolate reductase (DHFR), another key enzyme in the folate pathway.[4] DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of the vitamin. Inhibition of DHFR would further disrupt the folic acid pathway, potentially leading to a synergistic antimicrobial effect.

Sulfonamide Mechanism of Action cluster_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Catalyzes Sulfonamide This compound Derivative Sulfonamide->DHPS Inhibits DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Catalyzes Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Growth Bacterial Growth Inhibition

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

The following section details the standardized methodologies for determining the antimicrobial susceptibility of chemical compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3][8][9]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well plates.

2. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC Assay Workflow Start Start Prep_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plate Prepare Serial Dilutions of Compound in 96-Well Plate Start->Prep_Plate Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While direct and extensive antimicrobial data for "this compound" derivatives are currently scarce in published literature, the foundational knowledge of sulfonamides and related piperidine-containing compounds provides a strong basis for their potential as antimicrobial agents. The established mechanism of action through the inhibition of folic acid synthesis, coupled with possible secondary effects on the cell membrane, makes this class of compounds a promising area for further investigation. The experimental protocols detailed in this guide offer a standardized approach for researchers to systematically evaluate the antimicrobial spectrum of novel derivatives and contribute valuable data to the field. Future research should focus on synthesizing and screening a library of these derivatives to establish a clear structure-activity relationship and to identify lead compounds for further development.

References

Reproducibility of Experimental Results for 3-(Piperidin-1-ylsulfonyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis and Biological Activity of 3-(Piperidin-1-ylsulfonyl)aniline

Synthesis: The synthesis of this compound is typically achieved through the reaction of piperidine with a 3-aminobenzenesulfonyl chloride derivative.[1] This reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1] Solvents commonly used for this synthesis include dichloromethane, tetrahydrofuran, or dimethylformamide.[1] Microwave-assisted synthesis has been reported to produce yields exceeding 85%.

Biological Target: The primary biological target of this compound has been identified as dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1] Inhibition of DHFR disrupts the synthesis of nucleotides, leading to the arrest of the cell cycle and potential cell death.[1] This mechanism suggests its potential as a therapeutic agent against cancer.[1] The compound has been noted for its potential activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[1]

II. Comparative Experimental Data

To establish a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory activities of the well-established DHFR inhibitors, Methotrexate and Trimethoprim, as well as other related sulfonamide derivatives against DHFR and various cancer cell lines.

Compound/DrugTargetAssay TypeIC50 ValueCell Line(s)Reference
Methotrexate DHFREnzyme Inhibition13.25 ± 1.18 nM-[2]
EGFRCytotoxicity0.10 µMA-549 (Lung)[3]
EGFRCytotoxicity> 50 µg/mlMCF-7 (Breast)[3]
Trimethoprim DHFREnzyme Inhibition55.26 µM-[4]
Benzamide Derivative (JW2) DHFREnzyme Inhibition4.72 µM-[4]
Benzamide Derivative (JW8) DHFREnzyme Inhibition20.17 µM-[4]
Arylpropyl Sulfonamide (15) CytotoxicityMTT Assay29.2 µMPC-3 (Prostate)[5]
CytotoxicityMTT Assay20.7 µMHL-60 (Leukemia)[5]
Sulfonamide Derivatives CytotoxicityMTT Assay< 128 µMMCF-7 (Breast)[6]
CytotoxicityMTT Assay< 360 µMHeLa (Cervical)[6]
CytotoxicityMTT Assay< 30 µMMDA-MB-468 (Breast)[6]

III. Detailed Experimental Protocols

A. General Synthesis of N-Arylpiperidine-1-sulfonamides

This protocol describes a general method for the synthesis of sulfonamides, which can be adapted for this compound.

Materials:

  • Appropriate sulfonyl chloride (1.0 mmol)

  • Primary amine (e.g., piperidine) (1.0 mmol)

  • Powdered potassium hydroxide (1.8 mmol)

  • Dry dichloromethane (15.0 mL)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a solution of the primary amine and powdered potassium hydroxide in dry dichloromethane, add the appropriate sulfonyl chloride while stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • Pour the resulting mixture over brine and extract with dichloromethane.

  • Dry the combined organic phases over Na₂SO₄, filter through Celite®, and wash with dichloromethane.

  • Evaporate the solvent under vacuum to yield the crude product.

  • Purify the crude product by column chromatography.

B. Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the inhibitory activity of a compound against DHFR by monitoring the decrease in NADPH absorbance.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Temperature-controlled UV/Vis spectrophotometer

  • Quartz cuvettes or 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitor, DHF, and NADPH in the assay buffer. Perform serial dilutions of the inhibitor to obtain a range of concentrations.

  • Assay Setup: Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).

  • In a cuvette or microplate well, add the assay buffer, NADPH, and the desired concentration of the test inhibitor. Mix gently.

  • Add the DHFR enzyme and incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation and Measurement: Initiate the reaction by adding DHF.

  • Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5-10 minutes).[3]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[7]

C. Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a concentration of 1 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare logarithmic concentrations of the test compound and add them to the plates. Incubate for 72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.[3]

IV. Visualizations

The following diagrams illustrate the key experimental workflow and the targeted signaling pathway.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR_enzyme->THF NADPH -> NADP+ DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA Cell_Growth Cell Growth & Proliferation DNA_RNA->Cell_Growth Inhibitor This compound (or alternative) Inhibitor->DHFR_enzyme Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization DHFR_Assay DHFR Inhibition Assay Characterization->DHFR_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Data_Analysis IC50 Determination DHFR_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 3-(Piperidin-1-ylsulfonyl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of 3-(Piperidin-1-ylsulfonyl)aniline (CAS No. 22184-99-2), a compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical for maintaining laboratory safety, protecting the environment, and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is classified as an irritant, and proper handling is crucial.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is necessary.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is recommended.

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
CAS Number 22184-99-2
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Physical State Solid
Appearance Off-white to pale yellow crystalline powder
Melting Point 122-126 °C
Solubility Soluble in DMSO and Methanol

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[2] The following steps outline the procedure for preparing the waste for collection.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound waste in a designated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and absorbent pads, should also be placed in the same hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container compatible with the solvent used.

  • Do not mix this waste stream with other incompatible chemicals.

2. Waste Container Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound"

  • CAS Number: "22184-99-2"

  • An indication of the hazards (e.g., "Irritant")

  • Accumulation start date

  • Principal investigator's name and contact information

  • Laboratory location (Building and Room Number)

3. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the waste.

Spill Cleanup Procedure

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, ensure you are wearing the required PPE as outlined above.

3. Contain the Spill:

  • For solid spills, carefully cover the material with a damp paper towel to prevent dust from becoming airborne.[3]

4. Clean the Spill:

  • Gently sweep or scoop the solid material into a designated hazardous waste container.[2]

  • For any remaining residue, wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., methanol or acetone), and place the contaminated wipes into the hazardous waste container.

  • Wash the spill area with soap and water.

5. Dispose of Cleanup Materials:

  • All materials used for the cleanup, including contaminated paper towels, wipes, and PPE, must be disposed of as hazardous waste in the same container as the spilled chemical.

6. Decontaminate:

  • Thoroughly wash your hands and any exposed skin with soap and water after the cleanup is complete.

Disposal Workflow Diagram

DisposalWorkflow cluster_preparation Waste Preparation cluster_disposal Final Disposal cluster_spill Spill Response collect_waste 1. Collect Waste (Solid & Contaminated Materials) label_container 2. Label Container (Name, CAS, Hazards) collect_waste->label_container store_waste 3. Store Securely (Designated Area) label_container->store_waste contact_ehs 4. Contact EHS/Waste Vendor store_waste->contact_ehs incineration 5. Professional Incineration contact_ehs->incineration secure_area A. Secure Spill Area don_ppe B. Don PPE secure_area->don_ppe contain_spill C. Contain Spill don_ppe->contain_spill cleanup_spill D. Clean Spill contain_spill->cleanup_spill dispose_cleanup E. Dispose of Cleanup Waste cleanup_spill->dispose_cleanup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Piperidin-1-ylsulfonyl)aniline. The following procedures are based on the known hazards of structurally similar aniline and piperidine compounds and are intended to ensure the safe handling, use, and disposal of this chemical.

Hazard Assessment

Anticipated Hazards:

  • Acute Toxicity: Likely to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][3][5][6]

  • Skin and Eye Damage: Expected to cause severe skin burns and serious eye damage.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[5][7]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure and ensure personnel safety.[2] All personnel must be trained in the proper donning and doffing of PPE.[8]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves. An inner nitrile glove with an outer butyl, neoprene, or Viton glove is recommended.[2][9]Provides robust protection against skin absorption, a primary route of exposure for aniline compounds. Nitrile gloves alone are not recommended for prolonged contact.[9]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical, which can cause severe eye damage.[2][3][5]
Body Protection A flame-retardant, impermeable lab coat worn over long-sleeved clothing. The lab coat should be fully buttoned with tight-fitting cuffs.[2][3]Provides a barrier against skin contact and protects from spills and splashes.
Respiratory Protection All handling of the solid compound or solutions must be conducted in a certified chemical fume hood.[2][10]A fume hood is the primary engineering control to prevent inhalation of dust or vapors.
Footwear Closed-toe, chemical-resistant shoes.[2]Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for safe handling.

  • Preparation:

    • Ensure a certified chemical fume hood is functioning correctly.

    • Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out.

    • Designate a specific area for handling this compound.[9]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling:

    • Conduct all weighing, transfer, and experimental procedures involving the compound within the chemical fume hood.[2]

    • Handle the compound carefully to avoid the generation of dust or aerosols.[6]

    • Keep containers tightly closed when not in use.[3][7]

    • Use compatible tools and equipment (e.g., spatulas, glassware) and decontaminate them after use.

  • Post-Handling:

    • Decontaminate the work area within the fume hood.

    • Properly remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][11]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Small Spill For a small spill within a chemical fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[9]
Large Spill Evacuate the area and alert the institutional Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves, absorbent material), must be treated as hazardous chemical waste.[10]

  • Waste Segregation:

    • Solid Waste: Collect in a designated, labeled, and sealed container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.

  • Contaminated PPE: Double-bag all disposable PPE in sealed plastic bags and dispose of as hazardous waste.[2]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[10]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[10]

Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.

prep Preparation - Verify fume hood - Locate safety equipment - Assemble materials ppe Don PPE - Double gloves - Goggles & face shield - Lab coat prep->ppe Safety Check: All equipment ready handling Handling in Fume Hood - Weighing & transfer - Experimental use - Minimize dust/aerosols ppe->handling Safety Check: PPE correctly worn decon Decontamination - Clean work area - Decontaminate tools handling->decon waste Waste Disposal - Segregate waste streams - Label containers decon->waste doff Doff PPE - Remove contaminated items - Dispose as hazardous waste waste->doff Safety Check: All waste secured wash Personal Hygiene - Wash hands thoroughly doff->wash

Workflow for handling this compound with integrated safety checkpoints.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-ylsulfonyl)aniline
Reactant of Route 2
3-(Piperidin-1-ylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.